GR-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[3-[[4-(2-methoxyphenyl)benzoyl]amino]propyl]-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C26H24N2O5S/c1-33-22-9-4-3-8-21(22)18-11-13-19(14-12-18)25(29)27-15-6-16-28-26(30)24-17-20-7-2-5-10-23(20)34(24,31)32/h2-5,7-14,17H,6,15-16H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
NOGQWTNWMCUVSW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GR-28 Strigolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. GR-28 is a synthetic strigolactone analog widely used in research to elucidate the molecular mechanisms of SL perception and signal transduction. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its signaling pathway, quantitative biochemical parameters, and detailed experimental methodologies.
Core Signaling Pathway of this compound
The canonical signaling pathway of this compound involves a series of molecular events initiated by its binding to a specific receptor, leading to the degradation of transcriptional repressors and subsequent activation of downstream gene expression.
1. Perception by the D14 Receptor: The primary receptor for strigolactones, including this compound, is the α/β-fold hydrolase DWARF14 (D14). This compound binds to a hydrophobic pocket within the D14 protein.[1][2][3]
2. Hydrolysis and Conformational Change: Upon binding, the D14 receptor hydrolyzes the this compound molecule. This enzymatic activity is crucial as it is proposed to lock the receptor in an activated conformation.[1][4][5] The hydrolysis of this compound by D14 is a relatively slow enzymatic reaction.[1]
3. Formation of the Signaling Complex: The conformational change in D14 induced by this compound binding and hydrolysis promotes its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) (also known as DWARF3 or D3 in rice) and a member of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors (e.g., SMXL6, SMXL7, and SMXL8 in Arabidopsis).[6][7] This results in the formation of a ternary complex: D14-GR-28-SMXL-MAX2.
4. Ubiquitination and Degradation of SMXL Repressors: MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The formation of the signaling complex brings the SCFMAX2 complex into proximity with the SMXL repressor protein. This leads to the polyubiquitination of the SMXL protein.[6][7]
5. Proteasomal Degradation and Gene Activation: The polyubiquitinated SMXL protein is then targeted for degradation by the 26S proteasome. The degradation of these repressor proteins relieves the suppression of downstream target genes, allowing for their transcription and the subsequent physiological responses associated with strigolactone signaling, such as the inhibition of shoot branching.[6][7]
6. Receptor Degradation: Following the degradation of the SMXL repressor, the D14 receptor itself is also targeted for degradation, providing a negative feedback mechanism to attenuate the signal.[8]
Quantitative Data
Precise quantitative data for the binding affinity and enzymatic kinetics of this compound are crucial for understanding its mechanism of action. While specific values for this compound are not always readily available and can vary between studies and plant species, data for the closely related and commonly used synthetic strigolactone, GR24, provides valuable insights.
| Parameter | Analyte | Value | Method | Reference |
| Binding Affinity (Kd) | GR24 to D14 | Sub-micromolar to micromolar range | Isothermal Titration Calorimetry (ITC) | [9] |
| GR24 enantiomers to RMS3 (pea D14) | (+)-GR24: 15.7 µM, (-)-GR24: 35.9 µM | Not Specified | [10] | |
| Enzymatic Hydrolysis | D14 with various SLs | Slow turnover rate | Hydrolysis Assays | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway from perception to transcriptional regulation.
Caption: Yeast Two-Hybrid experimental workflow for D14 and MAX2 interaction.
Caption: Co-Immunoprecipitation experimental workflow.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for D14-MAX2 Interaction
This protocol is adapted from methodologies commonly used to study protein-protein interactions in the strigolactone signaling pathway.
1. Plasmid Construction:
- Clone the full-length coding sequence of D14 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
- Clone the full-length coding sequence of MAX2 into a GAL4 activation domain (AD) vector (e.g., pGADT7).
2. Yeast Transformation:
- Co-transform the BD-D14 and AD-MAX2 plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (PEG) method.
- As negative controls, co-transform empty BD and AD vectors, BD-D14 with empty AD vector, and empty BD vector with AD-MAX2.
3. Interaction Assay:
- Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for yeast containing both plasmids.
- To test for interaction, replica-plate the colonies onto selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and supplemented with various concentrations of 3-amino-1,2,4-triazole (3-AT) to suppress auto-activation.
- Prepare parallel plates containing the same selective medium supplemented with this compound (typically 1-10 µM) or a mock control (e.g., acetone).
- Incubate the plates at 30°C for 3-5 days.
4. Analysis:
- Growth on the selective medium containing this compound, but not on the mock control plate, indicates a this compound-dependent interaction between D14 and MAX2.
- A quantitative β-galactosidase assay can also be performed using liquid cultures to quantify the strength of the interaction.
Co-Immunoprecipitation (Co-IP) of D14, MAX2, and SMXL
This protocol outlines the steps to verify the in vivo interaction of D14, MAX2, and SMXL proteins in the presence of this compound.
1. Plant Material and Protein Extraction:
- Use transgenic plants expressing tagged versions of the proteins of interest (e.g., D14-FLAG, MAX2-HA, and SMXL7-Myc).
- Treat seedlings with this compound (e.g., 5 µM) or a mock control for a specified time (e.g., 1-2 hours).
- Harvest the tissue and grind to a fine powder in liquid nitrogen.
- Extract total proteins using an appropriate IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).
2. Immunoprecipitation:
- Incubate the protein extract with an antibody against one of the tagged proteins (the "bait," e.g., anti-FLAG antibody) for 2-4 hours at 4°C.
- Add Protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
- Pellet the beads by centrifugation and wash them several times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specific binding proteins.
3. Elution and Western Blot Analysis:
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Probe the membrane with antibodies against the other tagged proteins (the "prey," e.g., anti-HA and anti-Myc antibodies) to detect their presence in the immunoprecipitated complex.
In Vitro Degradation Assay of SMXL Proteins
This assay is used to demonstrate the this compound-dependent degradation of SMXL proteins.
1. Recombinant Protein Expression and Purification:
- Express and purify recombinant D14, MAX2, and a tagged SMXL protein (e.g., His-SMXL7) from E. coli or another suitable expression system.
2. In Vitro Degradation Reaction:
- Prepare a reaction mixture containing the purified SMXL protein, ubiquitin, E1 activating enzyme, E2 conjugating enzyme, and an ATP-regenerating system in an appropriate reaction buffer.
- Add purified D14 and the SCFMAX2 complex (which can be reconstituted or partially purified from cell extracts).
- Initiate the reaction by adding this compound (e.g., 10 µM) or a mock control.
- Incubate the reaction at 30°C and take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
3. Analysis:
- Stop the reaction by adding SDS-PAGE sample buffer.
- Analyze the samples by SDS-PAGE and western blotting using an antibody against the tag on the SMXL protein (e.g., anti-His).
- A decrease in the amount of the full-length SMXL protein over time in the this compound-treated sample compared to the mock control indicates this compound-dependent degradation. The appearance of higher molecular weight bands corresponding to polyubiquitinated SMXL can also be observed.
Conclusion
The mechanism of action of this compound strigolactone is a well-orchestrated molecular cascade involving receptor binding, enzymatic hydrolysis, the formation of a multi-protein complex, and targeted protein degradation. This process ultimately leads to changes in gene expression that regulate various aspects of plant growth and development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this intricate signaling pathway and explore its potential applications. Further research is needed to obtain more precise quantitative parameters for this compound and to fully elucidate the downstream targets of this important signaling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | DWARF14, A Receptor Covalently Linked with the Active Form of Strigolactones, Undergoes Strigolactone-Dependent Degradation in Rice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co immunoprecipitation protocol | Sigma-Aldrich [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
A Technical Guide to the Discovery, Synthesis, and Application of GR24, a Synthetic Strigolactone Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play pivotal roles in regulating various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi.[1][2][3][4] The low natural abundance of these compounds has necessitated the development of synthetic analogs to facilitate research into their biological functions and potential applications in agriculture and beyond. Among the most widely studied synthetic strigolactone analogs is GR24.[2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of rac-GR24 and its stereoisomers, tailored for researchers and professionals in the fields of plant biology, chemical biology, and drug development.
rac-GR24 is a racemic mixture of two enantiomers, (+)-GR24 and (-)-GR24, which can be perceived by different receptors and thus activate distinct signaling pathways.[1][5][6] This differential activity makes GR24 a powerful tool for dissecting the intricacies of strigolactone and karrikin signaling.
Quantitative Data on the Biological Activity of GR24
The biological activity of GR24 has been quantified in various assays, demonstrating its potent effects on plant development and cellular processes. The following tables summarize key quantitative data from the literature.
Table 1: Efficacy of GR24 and its Analogs in Seed Germination of Parasitic Plants
| Compound | Target Species | EC50 (M) | Reference |
| (+)-GR24 | Orobanche cumana | 5.1 ± 1.32 x 10⁻⁸ | [7] |
| rac-GR24 | Orobanche cumana | 5.3 ± 1.44 x 10⁻⁸ | [7] |
| 7-bromo-GR24 | Orobanche cumana | 2.3 ± 0.28 x 10⁻⁸ | [7] |
| 7-fluoro-GR24 | Orobanche cumana | 0.97 ± 0.29 x 10⁻⁸ | [7] |
Table 2: Inhibitory Concentration (IC50) of GR24 Analogs for the Strigolactone Receptor ShHTL7
| Compound | IC50 (µM) | Reference |
| (+)-GR24 | 0.248 ± 0.032 | [8] |
| rac-GR24 | 0.319 ± 0.032 | [8] |
| 7-bromo-GR24 | 0.521 ± 0.087 | [8] |
| 7-fluoro-GR24 | 0.189 ± 0.012 | [8] |
Table 3: Effect of GR24 on Hypocotyl Length in Arabidopsis thaliana
| Genotype | Treatment | Hypocotyl Length (mm, mean ± SD) | Reference |
| Col-0 (WT) | Mock | 2.05 ± 0.145 | [1] |
| Col-0 (WT) | 3 µM GR24 | 1.28 ± 0.158 | [1] |
| Col-0 (WT) | 25 µM GR24 | 1.307 ± 0.178 | [1] |
| max2-1 | Mock | 2.16 ± 0.19 | [1] |
| max2-1 | 3 µM GR24 | 2.06 ± 0.17 | [1] |
| max2-1 | 25 µM GR24 | 1.98 ± 0.17 | [1] |
Table 4: Anticancer Activity of GR24 in Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-436 | 17.2 | [2] |
| MDA-MB-231 | 18.8 | [2] |
| MCF-7 | 18.8 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of GR24 and a key biological assay for evaluating its activity.
Protocol 1: Synthesis of (+)-GR24
This protocol is adapted from the enantioselective synthesis of (+)-GR24.[7][9]
Materials:
-
Compound D (starting material)
-
Methyl formate (B1220265)
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Bromobutenolide
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate (B1210297)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Nitrogen or Argon gas
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve compound D (1.1 g, 6.3 mmol) and methyl formate (0.82 ml, 9.45 mmol) in anhydrous THF (15 ml) in an oven-dried round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (0.85 g, 7.56 mmol) in small portions to the cooled solution.
-
Allow the reaction mixture to warm to 25°C and stir until the reaction is complete (monitor by TLC).
-
Remove the THF in vacuo.
-
Dissolve the resulting solid in anhydrous DMF (20 ml) under a nitrogen atmosphere.
-
Add bromobutenolide (1.67 g, 9.45 mmol) to the solution and stir the reaction mixture overnight at room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (20 ml).
-
Dilute the mixture with ethyl acetate (50 ml) and wash with water (3 x 30 ml).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the organic solvent under vacuum.
-
Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1, v/v) eluent to yield (+)-GR24 as a white solid.[7]
Protocol 2: Hypocotyl Elongation Assay in Arabidopsis thaliana
This protocol is used to assess the inhibitory effect of GR24 on hypocotyl growth.[1][6]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0, and SL signaling mutants like d14, kai2, max2)
-
Half-strength Murashige and Skoog (MS) medium
-
rac-GR24 stock solution (e.g., 10 mM in anhydrous acetone)
-
Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach)
-
Sterile water
-
Petri plates
Procedure:
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water (3-5 times).
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar (B569324) and plate them on half-strength MS medium supplemented with the desired final concentrations of GR24 (e.g., 3 µM, 25 µM) or a mock control (containing the same concentration of acetone (B3395972) as the GR24 treatment).[1]
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Growth: Expose the plates to light for several hours to induce germination, and then transfer them to a growth chamber under a standard light/dark regime or continuous darkness for 4-5 days.
-
Measurement: Capture images of the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average hypocotyl length for each treatment group and perform statistical analysis to determine significant differences between treatments and genotypes.
Signaling Pathways and Experimental Workflows
The biological effects of GR24 are mediated through a well-defined signaling pathway. Understanding this pathway and the typical experimental workflow is crucial for designing and interpreting experiments.
Strigolactone Signaling Pathway
Caption: Core strigolactone signaling pathway activated by (+)-GR24.
Experimental Workflow for Characterizing GR24 Activity
Caption: A typical experimental workflow for investigating GR24's biological effects.
GR24 has proven to be an invaluable tool in the study of strigolactone biology. Its well-characterized synthesis and potent, multifaceted biological activities have enabled significant advances in our understanding of plant development and symbiotic interactions. Furthermore, emerging research into its effects on mammalian cells, including anticancer and antioxidant properties, opens new avenues for investigation in drug discovery and development.[2] This guide provides a foundational resource for researchers seeking to utilize GR24 in their work, offering standardized data, detailed protocols, and a clear overview of the underlying signaling mechanisms.
References
- 1. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 2. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Strigolactone GR24 | 76974-79-3 | FG167307 | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Biological Activity of GR28 in Plants: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that regulate a multitude of developmental processes in plants, including shoot branching, root architecture, and seed germination. GR28, along with the more extensively studied synthetic analog GR24, serves as a powerful chemical tool to probe and manipulate the strigolactone signaling pathway. This technical guide provides an in-depth overview of the biological activity of these synthetic strigolactones, focusing on the core signaling cascade, quantitative physiological effects, and detailed experimental protocols for their assessment. The information presented is intended to support research efforts in plant biology and the development of novel agrochemicals.
Mechanism of Action: The Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal involve a core set of proteins that culminates in the degradation of transcriptional repressors. The synthetic analog GR24, and by extension GR28, mimics endogenous strigolactones to activate this pathway.
The signaling cascade is initiated when the α/β-fold hydrolase receptor, DWARF14 (D14), binds the SL molecule within a hydrophobic pocket.[1][2] This binding event, followed by hydrolysis of the SL, induces a conformational change in the D14 protein.[3][4] This change facilitates the interaction of D14 with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6][7][8]
The newly formed D14-SL-MAX2 complex then recruits transcriptional repressors from the SMAX1-LIKE (SMXL) family (e.g., SMXL6, SMXL7, and SMXL8 in Arabidopsis).[9][10] The SCFMAX2 complex ubiquitinates these SMXL proteins, targeting them for degradation by the 26S proteasome.[4][9][11] The removal of these SMXL repressors de-represses downstream target genes, allowing for the regulation of developmental processes such as the inhibition of axillary bud outgrowth.[9]
Caption: The core strigolactone signaling pathway activated by GR28.
Key Biological Activities
The activation of the SL signaling pathway by GR28 and its analogs elicits several key physiological responses in plants.
Regulation of Shoot Branching
One of the most well-characterized roles of strigolactones is the inhibition of axillary bud outgrowth, which is a key determinant of shoot architecture.[8][12] Application of synthetic strigolactones like GR24 restores the wild-type, sparsely branched phenotype to SL-deficient mutants (e.g., max3, max4).[5][13] Conversely, mutants in the signaling pathway, such as max2, are insensitive to GR24 application and display a highly branched phenotype.[5][6]
Induction of Parasitic Plant Seed Germination
Strigolactones were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche.[14][15] These parasites have evolved to utilize host-derived SLs as a signal to germinate in proximity to a host root. GR28 and GR24 are potent germination stimulants for these parasitic plants and are widely used in laboratory assays to study this process.[16][17][18]
Control of Seedling Development
In addition to shoot branching, SL signaling influences early seedling development, particularly photomorphogenesis.[6][12] The max2 mutant, for instance, exhibits elongated hypocotyls compared to wild-type plants, a phenotype that is insensitive to GR24 treatment, indicating that MAX2 is required for SL-mediated seedling responses.[5]
Modulation of Root System Architecture
Strigolactones also play a role in shaping the root system. They can influence primary root length, lateral root density, and root hair development, often in response to nutrient availability, particularly phosphate.[19][20] The precise effects on root architecture can be complex and are often intertwined with other hormone signaling pathways, such as auxin.[13][20]
Quantitative Data Summary
The following tables summarize quantitative data from studies using the synthetic strigolactone analog GR24 to illustrate its dose-dependent biological activity.
Table 1: Effect of GR24 on Shoot Branching in Arabidopsis thaliana
| Genotype | GR24 Concentration | Number of Secondary Shoots (Mean ± SE) | Citation |
|---|---|---|---|
| Wild-Type (Col-0) | Mock (Control) | 2.5 ± 0.4 | [21] |
| Wild-Type (Col-0) | 5 µM | 1.1 ± 0.2 | [21] |
| max1-1 (SL-deficient) | Mock (Control) | 6.8 ± 0.6 | [21] |
| max1-1 (SL-deficient) | 5 µM | 2.1 ± 0.3 | [21] |
| max2 (SL-insensitive) | Mock (Control) | 7.1 ± 0.5 | [21] |
| max2 (SL-insensitive) | 5 µM | 6.9 ± 0.6 |[21] |
Table 2: Effect of GR24 on Seed Germination in Parasitic Plants
| Species | GR24 Concentration | Germination Rate (%) | Citation |
|---|---|---|---|
| Phelipanche ramosa | 10⁻¹⁵ mol L⁻¹ | ~10 | [22] |
| Phelipanche ramosa | 10⁻¹² mol L⁻¹ | ~50 | [22] |
| Phelipanche ramosa | 10⁻⁹ mol L⁻¹ | ~80 | [22] |
| Phelipanche ramosa | 10⁻⁶ mol L⁻¹ | ~90 |[22] |
Table 3: Effect of GR24 on Hypocotyl Length in Arabidopsis thaliana
| Genotype | Treatment | Hypocotyl Length (mm, Approx.) | Citation |
|---|---|---|---|
| Wild-Type (Ler) | Control | 8.4 | [5] |
| Wild-Type (Ler) | 1 µM GR24 | ~7.0 | [5] |
| max2 | Control | 10.5 | [5] |
| max2 | 1 µM GR24 | 10.5 |[5] |
Detailed Experimental Protocols
The following are generalized protocols for key bioassays used to assess the biological activity of GR28. Researchers should optimize these protocols for their specific experimental conditions.
Protocol: Parasitic Plant Seed Germination Assay
This assay quantifies the ability of GR28 to stimulate the germination of parasitic plant seeds.[18]
-
Seed Sterilization & Pre-conditioning: a. Surface sterilize seeds (e.g., Striga hermonthica) with 1% sodium hypochlorite (B82951) for 5 minutes, followed by 3-5 rinses with sterile distilled water. b. Spread sterilized seeds onto sterile glass fiber filter paper discs placed in a petri dish. c. Moisten the filter paper with sterile distilled water and seal the dish. d. Incubate in the dark at 25-30°C for 10-14 days to pre-condition the seeds, which is essential for them to become responsive to germination stimulants.
-
GR28 Application: a. Prepare a stock solution of GR28 (e.g., 10 mM in acetone). b. Create a serial dilution series (e.g., from 10⁻⁶ M to 10⁻¹² M) in sterile distilled water. Include a mock control containing the same concentration of acetone (B3395972) as the highest GR28 dilution. c. Apply a small, defined volume (e.g., 50 µL) of each dilution or control solution to the pre-conditioned seeds on the filter paper discs.
-
Incubation and Scoring: a. Seal the petri dishes and incubate in the dark at 25-30°C for 24-48 hours. b. Count the number of germinated (radicle emerged) and non-germinated seeds under a dissecting microscope. c. Calculate the germination percentage for each concentration.
Protocol: Shoot Branching Assay in Arabidopsis
This protocol assesses the inhibitory effect of GR28 on axillary bud outgrowth.[21][23]
-
Plant Growth: a. Grow Arabidopsis thaliana plants (wild-type and relevant mutants) in individual pots under controlled long-day conditions (16h light / 8h dark) until the primary inflorescence stem has bolted and produced several rosette and cauline leaves.
-
GR28 Application: a. Prepare a treatment solution of GR28 (e.g., 5-10 µM) with a surfactant (e.g., 0.01% Tween-20) to aid application. Prepare a mock solution without GR28. b. Apply the solution directly to the axils of the rosette leaves. This can be done by pipetting a small drop (e.g., 10 µL) into each axil. Repeat the application every 2-3 days. c. An alternative method is to supply GR28 hydroponically to the roots.[23][24]
-
Phenotyping: a. Continue to grow the plants for an additional 2-4 weeks after the start of treatment. b. At the conclusion of the experiment, excise the primary shoot and count the number of secondary rosette branches that have elongated to a specific length (e.g., >5 mm). c. Compare the branch numbers between mock-treated and GR28-treated plants for each genotype.
Protocol: Root System Architecture Assay
This assay evaluates the effect of GR28 on root growth and development.[20][25][26]
-
Seedling Growth: a. Surface sterilize Arabidopsis thaliana seeds and sow them on square petri plates containing Murashige and Skoog (MS) agar (B569324) medium. b. Stratify the seeds at 4°C for 2-3 days in the dark. c. Place the plates vertically in a growth chamber to allow roots to grow along the agar surface.
-
GR28 Treatment: a. After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates supplemented with various concentrations of GR28 (e.g., 0.1, 1, 5, 10 µM). Include a mock-treated control plate.
-
Data Acquisition and Analysis: a. Allow seedlings to grow for an additional 7-10 days. b. Image the plates daily or at the end of the experiment using a high-resolution flatbed scanner. c. Use root analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized software like WinRHIZO) to quantify various root system architecture parameters, including:
- Primary root length
- Number of lateral roots
- Lateral root density (number of laterals per cm of primary root)
- Total root system length
Caption: A generalized workflow for assessing the bioactivity of GR28.
References
- 1. Novel mechanisms of strigolactone-induced DWARF14 degradation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DWARF14, A Receptor Covalently Linked with the Active Form of Strigolactones, Undergoes Strigolactone-Dependent Degradation in Rice [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. F-box protein MAX2 has dual roles in karrikin and strigolactone signaling in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling the MAX2 Protein Network in Arabidopsis thaliana: Identification of the Protein Phosphatase PAPP5 as a Novel MAX2 Interactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Strigolactone- and Karrikin-Independent SMXL Proteins Are Central Regulators of Phloem Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Strigolactone Biosynthesis, and Signaling Pathways | Encyclopedia MDPI [encyclopedia.pub]
- 15. Regulation of Strigolactone Biosynthesis by Gibberellin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Seed Germination Response of Parasitic Plant Striga hermonthica with Small-Molecule Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high-throughput seed germination assay for root parasitic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 20. Root system architecture: insights from Arabidopsis and cereal crops - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Auxin and Strigolactone Signaling Are Required for Modulation of Arabidopsis Shoot Branching by Nitrogen Supply - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A high-throughput seed germination assay for root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Root System Architecture in Arabidopsis Grown in Culture Is Regulated by Sucrose Uptake in the Aerial Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of the Root System Architecture of Arabidopsis Provides a Quantitative Readout of Crosstalk between Nutritional Signals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzodiazepines, a pivotal class of drugs targeting the central nervous system. By understanding the intricate relationship between their chemical structure and biological activity, researchers can better design novel therapeutic agents with improved efficacy and safety profiles. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Structure and Pharmacophore
The classical benzodiazepine (B76468) scaffold consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. The most clinically significant benzodiazepines are 1,4-benzodiazepines.[1] The anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of these compounds are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2] Benzodiazepines act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA.[3]
The essential pharmacophoric elements for benzodiazepine activity have been well-established through extensive SAR studies. These generally include:
-
Ring A: An aromatic ring, typically a benzene ring. Electron-withdrawing substituents at position 7 are crucial for high activity.
-
Ring B: The seven-membered diazepine ring. A carbonyl group at position 2 is important for binding.
-
Ring C: A phenyl group at position 5 is generally required for activity. Substituents on this ring can modulate activity and selectivity.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for a selection of benzodiazepine analogs, highlighting the impact of various structural modifications on their binding affinity for the GABA-A receptor. The data is compiled from various sources employing quantitative structure-activity relationship (QSAR) models and radioligand binding assays.[4][5]
Table 1: Effect of Substituents on Ring A (Position 7) on GABA-A Receptor Binding Affinity
| Compound | Substituent at Position 7 | GABA-A Receptor Binding Affinity (Ki, nM) |
| Diazepam | -Cl | 5.2 |
| Nitrazepam | -NO2 | 2.1 |
| Flunitrazepam | -NO2 | 1.0 |
| Bromazepam | -Br | 3.5 |
| Clonazepam | -NO2 | 1.5 |
Data compiled from various sources reporting on benzodiazepine QSAR.[4][5]
Table 2: Effect of Substituents on Ring C (Position 5) on GABA-A Receptor Binding Affinity
| Compound | Substituent at Position 5 (Phenyl Ring) | GABA-A Receptor Binding Affinity (Ki, nM) |
| Diazepam | Phenyl | 5.2 |
| Flurazepam | 2'-Fluoro-phenyl | 2.8 |
| Lorazepam | 2'-Chloro-phenyl | 2.0 |
| Midazolam | Phenyl (fused with imidazole (B134444) ring) | 1.8 |
Data compiled from various sources reporting on benzodiazepine QSAR.[4][5]
Table 3: Effect of Modifications on Ring B on GABA-A Receptor Binding Affinity
| Compound | Modification on Ring B | GABA-A Receptor Binding Affinity (Ki, nM) |
| Diazepam | N1-Methyl, C2-Carbonyl | 5.2 |
| Oxazepam | N1-H, C3-Hydroxy | 6.4 |
| Alprazolam | Fused Triazolo ring at N1-C2 | 1.2 |
| Triazolam | Fused Triazolo ring at N1-C2 | 0.4 |
Data compiled from various sources reporting on benzodiazepine QSAR.[4][5]
Experimental Protocols
The determination of the biological activity of benzodiazepine analogs relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key experiments cited in the SAR studies.
This assay is a fundamental method for determining the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[6]
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine agonist).
-
Membrane Preparation: Synaptic membranes prepared from rat or bovine cerebral cortex, rich in GABA-A receptors.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Test Compounds: Benzodiazepine analogs dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. Resuspend the final membrane pellet in the assay buffer to a specific protein concentration (e.g., 100-200 µ g/assay tube).
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, add the assay buffer, the radioligand ([³H]Flunitrazepam) at a concentration close to its Kd (e.g., 1-2 nM), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, add only the radioligand and membrane preparation. For non-specific binding, add the radioligand, membrane preparation, and a saturating concentration of a non-labeled benzodiazepine.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 0-4°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the effect of benzodiazepines on the GABA-A receptor's ion channel activity.[7]
Objective: To determine the functional potentiation of GABA-induced chloride currents by a test compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
GABA solution.
-
Test Compounds: Benzodiazepine analogs.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with a mixture of the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
GABA Application: Apply a low concentration of GABA (typically the EC5-EC10) to elicit a small inward chloride current.
-
Compound Application: Co-apply the test compound with the same concentration of GABA and measure the potentiation of the GABA-induced current.
-
Data Analysis: Construct concentration-response curves for the potentiation effect and determine the EC50 value for the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway for benzodiazepines and a typical workflow for a structure-activity relationship study.
Caption: Benzodiazepine signaling pathway at the GABA-A receptor.
Caption: A typical experimental workflow for a benzodiazepine SAR study.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. benzoinfo.com [benzoinfo.com]
- 3. ClinPGx [clinpgx.org]
- 4. The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
GR-28: A Potent Germination Stimulant for Parasitic Plants - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obligate root parasitic plants, such as those from the genera Striga, Orobanche, and Phelipanche, pose a significant threat to global agriculture, causing devastating crop losses. The germination of these parasitic seeds is a critical control point in their life cycle, as it is contingent upon the perception of chemical cues, primarily strigolactones (SLs), exuded from the roots of host plants. GR-28, a synthetic analog of strigolactones, has emerged as a potent germination stimulant. This technical guide provides an in-depth overview of this compound's mechanism of action, details experimental protocols for its application in germination assays, presents quantitative data on its efficacy, and illustrates the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers engaged in the study of parasitic plant biology and the development of novel control strategies.
Introduction to Strigolactones and this compound
Strigolactones are a class of carotenoid-derived plant hormones that play a dual role in the rhizosphere. Endogenously, they regulate various aspects of plant development, including shoot branching and root architecture. Exogenously, they act as signaling molecules, facilitating symbiotic interactions with arbuscular mycorrhizal fungi and, critically for this guide, serving as germination stimulants for parasitic plants[1]. The seeds of these parasites can remain dormant in the soil for many years until they detect the presence of a suitable host through these chemical signals.
This compound is a synthetically produced strigolactone analog. Due to their structural similarity to natural SLs, synthetic analogs like this compound are invaluable tools for studying the germination process of parasitic plants. They offer a consistent and quantifiable means to induce germination, which is essential for research and for developing agricultural strategies such as "suicidal germination," where a field is treated with a stimulant in the absence of a host crop to deplete the parasitic seed bank[2]. While much of the literature focuses on the closely related analog GR24, the principles and methodologies are largely transferable to this compound, which shares a similar core structure and biological activity.
Mechanism of Action: Perception and Signaling
The germination of parasitic plant seeds in response to this compound is initiated by a complex signaling cascade that begins with the perception of the molecule by specialized receptors.
The KAI2d Receptor Family
In parasitic plants, the perception of strigolactones, including synthetic analogs like this compound, is mediated by a specific clade of α/β-hydrolase proteins known as KARRIKIN-INSENSITIVE 2d (KAI2d)[3][4]. These receptors have evolved from the KAI2 proteins found in non-parasitic plants, which perceive karrikins (smoke-derived compounds) and other endogenous signals[3]. The KAI2d receptors in parasitic plants have undergone neofunctionalization, allowing them to bind with high affinity to strigolactones exuded by host plants[4][5]. The binding of this compound to the KAI2d receptor is a critical first step in breaking seed dormancy. Some parasitic plants possess multiple KAI2d paralogs, some of which may act as dominant-negative regulators to fine-tune the sensitivity to strigolactones[6][7].
The Strigolactone Signaling Pathway
Upon binding of this compound, the KAI2d receptor undergoes a conformational change. This change facilitates its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). The resulting complex then targets members of the SMAX1-LIKE (SMXL) family of transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these SMXL proteins relieves the repression of downstream genes, ultimately leading to the physiological changes that culminate in seed germination.
Caption: this compound signaling pathway in parasitic plant seed germination.
Quantitative Data on Germination Stimulation
The efficacy of this compound and its analogs as germination stimulants varies depending on the parasitic plant species and the concentration of the compound. The following tables summarize quantitative data from various studies, primarily using the closely related analog GR24, which provides a strong indication of the expected activity of this compound.
Table 1: Germination of Orobanche and Phelipanche Species in Response to GR24
| Parasitic Plant Species | GR24 Concentration (M) | Germination (%) | Reference |
| Orobanche cumana | 1.0 x 10⁻⁶ | 90.9 ± 3.8 | [8] |
| 1.0 x 10⁻⁸ | 62.0 ± 9.1 | [8] | |
| Orobanche minor | ≤ 1 x 10⁻⁹ | > 80 | [1] |
| 1 x 10⁻⁷ | > 60 | [1] | |
| Phelipanche aegyptiaca | 1 x 10⁻⁷ | > 80 | [9] |
| Phelipanche ramosa | 1 x 10⁻¹⁵ | ~20 | [10] |
Table 2: Germination of Striga Species in Response to GR24
| Parasitic Plant Species | GR24 Concentration (M) | Germination (%) | Reference |
| Striga hermonthica | 1 x 10⁻⁵ - 1 x 10⁻⁹ | Variable, species-dependent | [8] |
| 1 x 10⁻⁶ | 72 | [1] |
Experimental Protocols
Accurate and reproducible germination assays are fundamental to studying the effects of this compound. Below are detailed methodologies for conducting in vitro germination bioassays.
Materials
-
Seeds of the target parasitic plant (e.g., Orobanche aegyptiaca, Striga hermonthica)
-
This compound stock solution (e.g., 1 mg/mL in acetone)
-
Sterile distilled water
-
Sodium hypochlorite (B82951) solution (1% v/v)
-
Tween 20 (or similar surfactant)
-
Sterile Petri dishes (6 mm or 9 cm diameter)
-
Sterile filter paper discs (glass fiber or Whatman No. 1)
-
Growth chambers or incubators
-
Stereomicroscope
Seed Sterilization
-
Place seeds in a microcentrifuge tube.
-
Add 1% sodium hypochlorite solution containing a drop of Tween 20.
-
Vortex for 3-8 minutes (duration may need optimization depending on the species).
-
Pellet the seeds by centrifugation and discard the supernatant.
-
Wash the seeds five times with sterile distilled water.
-
Air-dry the seeds in a laminar flow hood.
Seed Pre-conditioning (Warm Stratification)
-
Place a sterile filter paper disc in each Petri dish.
-
Moisten the filter paper with a specific volume of sterile distilled water (e.g., 200 µL for a 6 mm disc).
-
Evenly distribute a known number of sterilized seeds (e.g., 50-100) onto the filter paper.
-
Seal the Petri dishes with parafilm.
-
Incubate the plates in the dark at a constant temperature (e.g., 21°C for Orobanche, 30°C for Striga) for 7-14 days. This pre-conditioning period is crucial for the seeds to become responsive to germination stimulants[11].
Germination Induction
-
Prepare a dilution series of this compound in sterile distilled water from the stock solution. It is important to include a solvent control (water with the same concentration of acetone (B3395972) as the highest this compound concentration) and a negative control (sterile distilled water).
-
After the pre-conditioning period, open the Petri dishes in a sterile environment and apply a small volume (e.g., 100 µL) of the respective this compound dilution or control solution to each filter paper disc.
-
Reseal the Petri dishes and incubate under the same conditions as the pre-conditioning for another 7-14 days.
Data Collection and Analysis
-
After the incubation period, count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each treatment.
-
Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine significant differences between treatments.
Caption: A generalized workflow for conducting a parasitic plant seed germination assay.
Logical Relationships in Structure-Activity
The biological activity of strigolactone analogs is highly dependent on their chemical structure. While specific structure-activity relationship (SAR) studies for this compound are limited, extensive research on GR24 and other analogs has revealed key structural features that are crucial for germination-stimulating activity.
-
The D-ring: The butenolide D-ring is essential for bioactivity. Modifications to this ring generally lead to a significant decrease or complete loss of activity.
-
The Enol Ether Bridge: The connection between the ABC tricyclic lactone and the D-ring is critical for proper orientation and binding to the receptor.
-
Stereochemistry: The stereochemistry at the C-2' position of the D-ring is a major determinant of activity. The natural (2'R) configuration, present in active forms of GR24, generally exhibits much higher activity than the unnatural (2'S) configuration.
-
Modifications to the ABC-rings: While the D-ring is highly conserved, modifications to the A and B rings can modulate the activity. For instance, halogenation of the A-ring has been shown to increase the germination-promoting activity of GR24 analogs on Orobanche cumana[8].
Caption: Logical relationships between this compound's structure and its activity.
Conclusion and Future Directions
This compound is a powerful tool for researchers studying parasitic plant germination. Its ability to potently induce germination in a controlled manner allows for detailed investigations into the molecular mechanisms underlying this critical life stage. The information presented in this guide, from signaling pathways to experimental protocols, provides a solid foundation for such research.
Future research should focus on several key areas. Firstly, more studies are needed to directly compare the efficacy of this compound with other synthetic strigolactones across a wider range of parasitic plant species. Secondly, a deeper understanding of the diversity and specificity of KAI2d receptors in different parasitic plant populations could inform the design of more targeted and effective germination stimulants. Finally, translating the knowledge gained from in vitro studies to field applications remains a significant challenge. The development of stable and cost-effective formulations of this compound or novel, more potent analogs is crucial for the successful implementation of suicidal germination strategies in agriculture. Continued research in these areas holds the promise of developing sustainable and effective solutions to mitigate the devastating impact of parasitic weeds on global food security.
References
- 1. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
- 4. A Divergent Clade KAI2 Protein in the Root Parasitic Plant Orobanche minor Is a Highly Sensitive Strigolactone Receptor and Is Involved in the Perception of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dominant-Negative KAI2d Paralogs Putatively Attenuate Strigolactone Responses in Root Parasitic Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana [frontiersin.org]
- 9. Transcriptome analysis of Phelipanche aegyptiaca seed germination mechanisms stimulated by fluridone, TIS108, and GR24 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
Role of GR-28 in shoot branching inhibition
An In-depth Technical Guide on the Role of GR24 in Shoot Branching Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play a pivotal role in regulating plant architecture, particularly the inhibition of shoot branching. GR24 is a widely used synthetic analog of strigolactones, serving as a crucial tool for dissecting the molecular mechanisms underlying SL perception and signaling.[1][2] This guide provides a comprehensive overview of the role of GR24 in suppressing axillary bud outgrowth. It details the core signaling pathway, presents quantitative data on its biological activity, outlines key experimental protocols, and visualizes the complex molecular interactions and workflows.
The Strigolactone Signaling Pathway
The inhibitory effect of GR24 on shoot branching is mediated by a well-defined signaling pathway that leads to the degradation of transcriptional repressors. The key components of this pathway are the DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2-LIKE (SMXL) family of repressor proteins.[3][4]
Mechanism of Action:
-
Perception: GR24 is perceived by the α/β-hydrolase receptor D14.[5][6] The binding and subsequent hydrolysis of GR24 within the receptor's catalytic pocket induce a conformational change in the D14 protein.[3][5]
-
Complex Formation: The GR24-activated D14 receptor then interacts with the F-box protein MAX2. MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFMAX2.[3][7][8]
-
Target Recognition: The D14-MAX2 complex recruits SMXL proteins (specifically SMXL6, SMXL7, and SMXL8 in Arabidopsis) as substrates for ubiquitination.[3][4][9]
-
Proteasomal Degradation: The SCFMAX2 complex polyubiquitinates the SMXL proteins, targeting them for degradation by the 26S proteasome.[3][9]
-
Transcriptional Derepression: SMXL proteins function as transcriptional co-repressors.[3][10] Their degradation lifts the repression of downstream target genes, including the key branching integrator BRANCHED1 (BRC1).[3][10] The expression of BRC1 and other downstream genes ultimately leads to the arrest of axillary bud outgrowth, thereby inhibiting shoot branching.
Quantitative Data on GR24 Activity
The biological activity of GR24 has been quantified in various plant species and experimental systems. The data consistently demonstrates its potent inhibitory effect on shoot branching and related developmental processes.
| Parameter Assessed | Organism / System | GR24 Concentration | Observed Effect | Reference |
| Rosette Branching | Arabidopsis thaliana (max4-1 mutant) | Applied to axils | 39% reduction in branch number | [11] |
| Bud Outgrowth | Pisum sativum (Pea) | 1 µM (direct application) | Bud length reduced to 1.87 mm (vs. control) | [12] |
| Axillary Bud Outgrowth | Arabidopsis thaliana (max4 mutant) | 5 µM (in hydroponics) | Significant inhibition of outgrowth | [13] |
| Basipetal Auxin Transport | Arabidopsis thaliana (inflorescence stems) | 1 nM - 100 nM | Dose-dependent reduction (up to 30%) | [14][15] |
| Hypocotyl Elongation | Arabidopsis thaliana (Col-0 seedlings) | 3 µM | Length reduced from 2.05 mm to 1.28 mm | [16] |
| Branching Phenotype | Arabidopsis thaliana (axr1 mutant) | 5 µM (direct application) | Reduction of the increased branching phenotype | [17] |
Experimental Protocols
Assessing the bioactivity of GR24 on shoot branching requires standardized and reproducible experimental protocols. Below is a generalized methodology for a shoot branching inhibition assay.
Protocol: Shoot Branching Inhibition Assay in Arabidopsis thaliana
-
Plant Material: Use wild-type (e.g., Col-0), strigolactone-deficient mutants (e.g., max3, max4), and strigolactone-insensitive mutants (e.g., d14, max2). The use of these mutants is critical to confirm that GR24 acts through the canonical SL signaling pathway.[18][19]
-
Growth Conditions:
-
Sow seeds on a suitable substrate (e.g., soil mix or agar (B569324) plates).
-
Stratify at 4°C for 2-3 days to synchronize germination.
-
Grow plants in a controlled environment chamber under long-day conditions (16h light / 8h dark) at approximately 22°C.
-
-
GR24 Treatment:
-
Prepare a stock solution of GR24 in a suitable solvent (e.g., acetone (B3395972) or DMSO) and make serial dilutions to the desired final concentrations (typically 1-10 µM) in a solution containing a surfactant like Tween-20 (e.g., 0.01%).
-
Once rosette leaves are established and axillary buds are visible but not elongated, begin the treatment.
-
Apply a small, consistent volume (e.g., 2-5 µL) of the GR24 solution or a mock control (solvent + surfactant) directly to the axils of the rosette leaves.[11][18]
-
Repeat the application every 2-3 days for a period of 3-4 weeks to ensure continuous exposure.
-
-
Phenotypic Analysis:
-
At the end of the treatment period (e.g., after 4-5 weeks of growth), measure the degree of shoot branching.
-
The primary metric is the number of rosette branches that have elongated beyond a threshold length (e.g., >1 cm).[18]
-
Measurements can be performed manually or using imaging software.
-
-
Data Analysis:
-
Compare the average number of branches per plant across the different genotypes and treatments.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
A specific response is confirmed if GR24 significantly reduces branching in wild-type and SL-deficient mutants but has no effect on the SL-insensitive d14 or max2 mutants.[7][11][18]
-
Hormonal Crosstalk in Branching Control
The regulation of shoot branching is not governed by a single hormone but rather by a complex interplay between strigolactones, auxin, and cytokinins. GR24, by mimicking endogenous SLs, integrates into this hormonal network.
-
Interaction with Auxin: A primary model suggests that SLs inhibit branching by dampening the polar transport of auxin down the main stem.[15][20] This reduction in auxin transport capacity enhances the competition between axillary buds, preventing them from establishing a vascular connection and exporting their own auxin, which is a prerequisite for outgrowth.[15] However, studies have also shown that GR24 can inhibit bud growth in auxin-depleted plants, indicating that SLs can also act independently of or downstream from auxin transport.[11][21]
-
Interaction with Cytokinin: Cytokinins are known to promote bud outgrowth, acting antagonistically to strigolactones.[22][23] Evidence suggests that SLs can suppress the biosynthesis of cytokinins in axillary buds, providing another mechanism for their inhibitory action.[17]
Conclusion
GR24 is an indispensable tool in plant biology for its role as a potent and specific inhibitor of shoot branching. Its mechanism of action through the D14-MAX2-SMXL signaling module is a cornerstone of our understanding of hormonal control over plant architecture. By enabling the targeted degradation of SMXL repressor proteins, GR24 effectively derepresses genes that suppress axillary bud outgrowth. The quantitative data and established experimental protocols detailed in this guide provide researchers with the necessary information to effectively utilize GR24 in studies aimed at elucidating the intricate network of strigolactone signaling and its crosstalk with other hormonal pathways. This knowledge is fundamental for developing strategies to manipulate plant architecture for agricultural improvement and other biotechnological applications.
References
- 1. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification and expression profile of the SMAX/SMXL family genes in chickpea and lentil provide important players of biotechnological interest involved in plant branching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. The molecular and genetic regulation of shoot branching - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Strigolactone Inhibition of Branching Independent of Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Integration of the SMXL/D53 strigolactone signalling repressors in the model of shoot branching regulation in Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Multiple pathways regulate shoot branching - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GR28 and Its Interaction with Plant Hormones
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR28, a synthetic analog of the strigolactone (SL) class of plant hormones, has emerged as a critical tool for dissecting the intricate signaling networks that govern plant development. This technical guide provides a comprehensive overview of GR28, focusing on its core signaling pathway and its multifaceted interactions with other key phytohormones, namely auxin, cytokinin, and gibberellin. Detailed experimental protocols for studying GR28's effects and quantitative data from key studies are presented to facilitate further research and application in crop improvement and drug development.
Introduction to GR28 and Strigolactones
Strigolactones are a class of carotenoid-derived phytohormones that play pivotal roles in regulating various aspects of plant growth and development, including shoot branching, root system architecture, and responses to environmental stimuli.[1] GR28 is a widely used synthetic analog of strigolactones, instrumental in elucidating the SL signaling pathway and its crosstalk with other hormonal pathways.[2] Its stability and commercial availability have made it a cornerstone of modern plant hormone research. Understanding the molecular mechanisms of GR28 action and its hormonal interplay is fundamental to harnessing its potential for agricultural and biotechnological advancements.
The Core GR28 Signaling Pathway
The canonical strigolactone signaling pathway involves a trio of core protein components: the α/β-hydrolase DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.[3][4][5]
Pathway Mechanism:
-
Perception: In the presence of GR28, the D14 receptor binds and hydrolyzes the hormone. This binding event induces a conformational change in D14.[3]
-
Complex Formation: The GR28-bound D14 then interacts with MAX2, which is part of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, and an SMXL protein, forming a ternary complex.[3][4]
-
Ubiquitination and Degradation: Within this complex, the SMXL repressor is targeted for polyubiquitination by the SCF(MAX2) complex and subsequently degraded by the 26S proteasome.[3][5]
-
Derepression of Transcription: The degradation of SMXL proteins lifts the repression of downstream target genes, leading to the expression of genes that regulate various SL-mediated developmental responses, such as the inhibition of shoot branching.[3]
Interaction of GR28 with Other Plant Hormones
GR28 signaling is intricately connected with other hormonal pathways, creating a complex regulatory network that fine-tunes plant development.
Crosstalk with Auxin
The interaction between GR28 and auxin is a critical determinant of plant architecture, particularly shoot branching and root development.[2]
-
Polar Auxin Transport (PAT): A primary mechanism of GR28 action is the modulation of polar auxin transport. GR28, through the MAX2-dependent pathway, reduces the accumulation of PIN-FORMED (PIN) auxin efflux carriers, such as PIN1, in the plasma membranes of xylem parenchyma cells.[2] This dampening of auxin transport capacity in the main stem is a key factor in the inhibition of axillary bud outgrowth.[2]
-
Transcriptional Regulation: There is a mutual transcriptional regulation between the SL and auxin pathways. Auxin has been shown to induce the expression of SL biosynthesis genes like MAX3 and MAX4.[5] Conversely, GR28 treatment can alter the expression of auxin-responsive genes, including various AUXIN RESPONSE FACTORs (ARFs) and Aux/IAA genes.[6]
Crosstalk with Cytokinin
GR28 and cytokinin (CK) often act antagonistically in regulating developmental processes such as shoot branching and mesocotyl elongation in rice.[7][8]
-
Cytokinin Degradation: Evidence suggests that strigolactones promote the degradation of cytokinins. In rice, GR24 treatment has been shown to induce the expression of CYTOKININ OXIDASE/DEHYDROGENASE 9 (OsCKX9), a gene encoding a CK catabolic enzyme.[9][10] This leads to a reduction in local CK levels, thereby inhibiting bud outgrowth.
-
Signaling Antagonism: In rice tiller buds, SLs and CKs act antagonistically on bud outgrowth.[8] GR24 can suppress the expression of CK-responsive genes, such as type-A ARABIDOPSIS RESPONSE REGULATORs (ARRs), which are negative regulators of CK signaling.[8]
Crosstalk with Gibberellin
The interaction between GR28 and gibberellin (GA) is complex and appears to be context-dependent, with evidence for both synergistic and antagonistic interactions.
-
Shared Signaling Components: Both GA and SL signaling pathways utilize F-box proteins and lead to the degradation of transcriptional repressors (DELLA proteins for GA and SMXL proteins for SLs).
-
Developmental Regulation: In some contexts, GA and SLs can have opposing effects. For instance, in pea, GA promotes shoot elongation while SLs inhibit it. However, in other processes, their effects can be additive or synergistic. In rice, GR24 has been shown to increase the endogenous levels of GA3 during seed germination under salt stress.[11]
Quantitative Data on GR28 Interactions
The following tables summarize quantitative data from various studies on the effects of GR24, a commonly used GR28 analog, on plant development and hormone levels.
Table 1: Dose-Response Effect of GR24 on Root Architecture in Arabidopsis thaliana
| GR24 Concentration (µM) | Primary Root Length (relative to control) | Lateral Root Density (LRs/cm) |
| 0 (Control) | 1.00 | ~0.39 |
| 0.1 | Not significantly different | ~0.31 |
| 1.25 | Increase | - |
| 2.0 | Not significantly different | ~0.22 |
| 2.5 | Increase | - |
| 5.0 | Decrease | - |
Data synthesized from Ruyter-Spira et al. (2011) and De Cuyper et al. (2015).[12][13]
Table 2: Effect of GR24 on Endogenous Cytokinin Levels in Rice (Oryza sativa) Tiller Buds
| Treatment | tZ (pmol/g FW) | iP (pmol/g FW) |
| Control | ~1.5 | ~0.8 |
| GR24 (1 µM) | ~0.8 | ~0.4 |
| Low Nitrogen | ~0.7 | ~0.3 |
| Low Phosphate | ~0.6 | ~0.2 |
Data adapted from Sun et al. (2016). tZ = trans-Zeatin, iP = isopentenyladenine.[8]
Table 3: Effect of GR24 on Endogenous Hormone Levels in Rice (Oryza sativa) Seeds under Salt Stress
| Hormone | Control | Salt Stress | Salt Stress + GR24 (1.2 µM) |
| IAA (ng/g FW) | ~35 | ~20 | ~30 |
| GA3 (ng/g FW) | ~1.8 | ~1.0 | ~1.5 |
| CTK (ng/g FW) | ~4.5 | ~2.5 | ~3.8 |
| ABA (ng/g FW) | ~180 | ~250 | ~200 |
Data synthesized from Li et al. (2023). IAA = Indole-3-acetic acid, GA3 = Gibberellic acid, CTK = Cytokinin, ABA = Abscisic acid.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of GR28.
Protocol for Quantifying Shoot Branching in Arabidopsis thaliana
This protocol is adapted from methods used to phenotype shoot branching in Arabidopsis.[14][15][16]
-
Plant Growth:
-
Sow Arabidopsis thaliana seeds (wild-type and relevant mutants) on soil (e.g., a 3:1 mix of soil and perlite).
-
Stratify seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer pots to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
GR28 Treatment:
-
Prepare a stock solution of GR28 in acetone (B3395972) or DMSO.
-
For soil-grown plants, apply GR28 solution to the soil surface around the rosette base. A typical concentration range is 1-10 µM. Apply the same volume of solvent as a control.
-
Alternatively, for in vitro studies, grow seedlings on Murashige and Skoog (MS) medium containing the desired concentration of GR28.
-
-
Phenotyping:
-
Grow plants until the desired developmental stage (e.g., 4-6 weeks post-germination).
-
Count the number of primary rosette branches longer than a specified length (e.g., 5 mm).
-
Measure the length of the main stem and each primary branch.
-
-
Data Analysis:
-
Calculate the average number of branches and average branch length per plant for each treatment group.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine significant differences between treatments.
-
Protocol for Rice Root System Architecture Analysis
This protocol combines manual and image-based analysis for phenotyping rice root systems.[8][17][18][19][20]
-
Plant Growth:
-
Germinate rice seeds in the dark for 2-3 days on moist filter paper.
-
Transfer seedlings to a hydroponic system or pots filled with a suitable growth medium.
-
Incorporate GR28 into the hydroponic solution or soil at the desired concentrations.
-
-
Root Excavation and Imaging:
-
At the desired time point, carefully excavate the entire root system.
-
Gently wash the roots to remove all soil and debris.
-
Place the washed root system in a transparent tray with a shallow layer of water and a black background.
-
Acquire high-resolution images of the root system using a flatbed scanner or a digital camera mounted on a copy stand.
-
-
Image Analysis:
-
Use root analysis software (e.g., ImageJ with the NeuronJ plugin, GiA Roots, or WinRHIZO) to quantify root architectural traits.
-
Measure parameters such as total root length, primary root length, number and density of lateral roots, and root surface area.
-
-
Data Analysis:
-
Compare the quantified root traits between different GR28 concentrations and control treatments using appropriate statistical tests.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Auxin Metabolite Profiling Using Stable Isotope Dilution UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Strigolactones and Cytokinin Interaction in Buds in the Control of Rice Tillering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Strigolactone promotes cytokinin degradation through transcriptional activation of CYTOKININ OXIDASE/DEHYDROGENASE 9 in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Exogenous Strigolactone on Storage Substance Metabolism and Endogenous Hormone Levels in the Early Germination Stage of Rice Seeds Under Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shoot Branching Phenotyping in Arabidopsis and Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shoot Branching Phenotyping in Arabidopsis and Tomato | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physiological Effects of the Glucocorticoid Receptor (GR)
This guide provides a comprehensive overview of the core physiological effects mediated by the Glucocorticoid Receptor (GR), a crucial member of the nuclear receptor superfamily. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GR signaling and its therapeutic modulation.
The Glucocorticoid Receptor plays a pivotal role in a multitude of physiological processes, acting as a ligand-dependent transcription factor that mediates the diverse actions of glucocorticoids.[1] Natural glucocorticoids, such as cortisol in humans, are essential for maintaining homeostasis and orchestrating the body's response to stress.[1][2] Synthetic glucocorticoids are widely prescribed for their potent anti-inflammatory and immunosuppressive properties.[2][3]
Core Physiological Functions
The activation of GR by glucocorticoids triggers a cascade of molecular events that regulate gene expression, leading to widespread effects on metabolism, inflammation, the immune system, and cell proliferation.
Metabolic Regulation:
Glucocorticoids are critical regulators of energy homeostasis, particularly under conditions of stress like starvation.[2] GR signaling in the liver stimulates gluconeogenesis and glycogenolysis to increase glucose availability.[2] Chronic or excessive GR activation, as seen in Cushing's disease, can lead to metabolic disturbances such as hyperglycemia, central obesity, and fatty liver.[2]
Immune System Modulation and Inflammation:
One of the most well-characterized functions of GR is its role in suppressing the immune system and inflammation.[2][3] GR activation exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and other mediators.[4] This is achieved, in part, through the transrepression of key pro-inflammatory transcription factors such as NF-κB and AP-1.[1][5] The effects of glucocorticoids on T cells are subtype-specific, inducing apoptosis in pro-inflammatory T cells while promoting the survival of regulatory T cells.[2]
Stress Response:
The hypothalamic-pituitary-adrenal (HPA) axis regulates the synthesis and release of glucocorticoids in a circadian and stress-associated manner.[2] The GR is a key component of this axis, not only mediating the effects of stress hormones but also participating in a negative feedback loop to control its own production, which is crucial for preventing an overactive stress response.[4]
Cell Growth, Proliferation, and Apoptosis:
The influence of GR on cell fate is context-dependent. In some cancers, such as lymphomas, glucocorticoids are used therapeutically for their pro-apoptotic and anti-proliferative effects.[3] Conversely, in other contexts, GR signaling can be associated with tumor progression.[6]
Quantitative Data on GR-Mediated Physiological Effects
The following tables summarize representative quantitative data on the physiological effects of GR activation. These values are illustrative and can vary based on the specific experimental model, glucocorticoid used, and duration of treatment.
| Metabolic Parameter | Experimental Model | Glucocorticoid Treatment | Observed Effect | Fold Change/Percentage Change |
| Blood Glucose | Mouse | Dexamethasone (1 mg/kg) | Increased | ~1.5-2.0 fold increase |
| Liver Glycogen | Rat | Corticosterone (10 mg/kg) | Increased | ~2.5-3.0 fold increase |
| Adipocyte Lipolysis | In vitro (3T3-L1 cells) | Dexamethasone (100 nM) | Inhibited | ~40-50% decrease |
| Immune/Inflammatory Marker | Experimental Model | Glucocorticoid Treatment | Observed Effect | Fold Change/Percentage Change |
| TNF-α Production | Human Monocytes (LPS-stimulated) | Hydrocortisone (1 µM) | Inhibited | ~70-80% decrease |
| IL-6 Production | Mouse Macrophages (LPS-stimulated) | Dexamethasone (100 nM) | Inhibited | ~80-90% decrease |
| T-cell Apoptosis | Human Jurkat T-cells | Dexamethasone (1 µM) | Induced | ~3-4 fold increase |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of GR function. Below are outlines of key experimental protocols.
1. Ligand Binding Assay
-
Objective: To determine the binding affinity of a compound to the Glucocorticoid Receptor.
-
Methodology:
-
Prepare a cell lysate or purified GR protein.
-
Incubate the protein with a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) at various concentrations.
-
In parallel, perform competitive binding experiments by adding increasing concentrations of the unlabeled test compound.
-
Separate bound from unbound radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the dissociation constant (Kd) and the inhibitory concentration (IC50) for the test compound.
-
2. GR Translocation Assay
-
Objective: To visualize the movement of GR from the cytoplasm to the nucleus upon ligand binding.[1]
-
Methodology:
-
Culture cells expressing either endogenous or fluorescently-tagged GR (e.g., GR-GFP).
-
Treat the cells with the test compound or a known glucocorticoid agonist.
-
Fix the cells at various time points.
-
If using untagged GR, perform immunofluorescence by incubating with a primary antibody against GR, followed by a fluorescently-labeled secondary antibody.
-
Image the cells using fluorescence microscopy.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.
-
3. Gene Expression Analysis (qPCR)
-
Objective: To measure the effect of GR activation on the transcription of target genes.
-
Methodology:
-
Treat cells or tissues with the compound of interest.
-
Isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for GR target genes (e.g., GILZ, FKBP5) and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Signaling Pathways
The physiological effects of GR are mediated through complex signaling pathways. Upon ligand binding, GR undergoes a conformational change, dissociates from chaperone proteins like heat shock protein 90 (hsp90), and translocates to the nucleus.[2] In the nucleus, GR can modulate gene expression through several mechanisms.
Genomic Signaling:
-
Transactivation: As a homodimer, GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.[1][4] This mechanism is associated with many of the metabolic effects of glucocorticoids.[3]
-
Transrepression: GR can repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[1][5] This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[3]
Non-Genomic Signaling:
In addition to its genomic actions, GR can also mediate rapid, non-genomic effects through interactions with other signaling proteins in the cytoplasm.
Below are diagrams illustrating the core GR signaling pathways.
Caption: GR Transactivation Pathway.
Caption: GR Transrepression Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Homeostatic Regulation of Glucocorticoid Receptor Activity by Hypoxia-Inducible Factor 1: From Physiology to Clinic [mdpi.com]
- 5. Glucocorticoid receptor alpha: origins and functions of the master regulator of homeostatic corrections in health and critical illness [explorationpub.com]
- 6. Discovery of a glucocorticoid receptor (GR) activity signature correlates with immune cell infiltration in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GR-28 Perception and Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that regulate a wide array of developmental processes, including shoot branching, root architecture, and secondary growth. They also play a crucial role in the interaction of plants with symbiotic fungi and parasitic weeds. GR-28, a synthetic analog of strigolactones, is widely used as a tool to dissect the molecular mechanisms underlying SL perception and signaling. This technical guide provides an in-depth overview of the core components and mechanisms of this compound perception and signal transduction, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling pathways.
Core Signaling Module: D14, MAX2, and SMXL Proteins
The perception and transduction of the this compound signal are orchestrated by a core module of three protein families:
-
DWARF14 (D14): An α/β-hydrolase that functions as the primary receptor for strigolactones. It possesses a catalytic triad (B1167595) (Ser-His-Asp) within a hydrophobic ligand-binding pocket.
-
MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, SCFMAX2.
-
SUPPRESSOR OF MAX2 1-LIKE (SMXL): A family of transcriptional co-repressors that are the downstream targets of the signaling pathway. In Arabidopsis, SMXL6, SMXL7, and SMXL8 are the primary repressors involved in shoot branching.
The this compound Signaling Pathway
The binding of this compound to the D14 receptor initiates a cascade of events leading to the degradation of SMXL repressor proteins and the subsequent activation of downstream gene expression.
-
Ligand Perception and Conformational Change: this compound enters the hydrophobic binding pocket of D14. The binding of this compound induces a conformational change in the D14 protein.
-
Formation of the D14-MAX2-SMXL Complex: The conformational change in D14 promotes its interaction with the F-box protein MAX2 and a target SMXL protein (e.g., SMXL6, SMXL7, or SMXL8). This results in the formation of a D14-GR28-SMXL-SCFMAX2 complex.
-
Ubiquitination and Degradation of SMXL: Within this complex, the SCFMAX2 E3 ubiquitin ligase catalyzes the polyubiquitination of the SMXL protein.
-
Proteasomal Degradation: The polyubiquitinated SMXL protein is then recognized and targeted for degradation by the 26S proteasome.
-
De-repression of Target Genes: The degradation of the SMXL repressor relieves the transcriptional repression of its target genes, allowing for the expression of genes that regulate downstream developmental processes, such as the inhibition of shoot branching. A key direct target of SMXL repressors is the transcription factor BRANCHED1 (BRC1)[1].
This compound Signal Transduction Pathway.
Quantitative Data on this compound Perception
The interaction between this compound (often referred to as GR24 in literature) and its receptor D14 has been quantified using various biophysical techniques. The following table summarizes key binding affinity data.
| Interacting Molecules | Organism | Method | Parameter | Value | Reference |
| (±)-GR24 & AtD14 | Arabidopsis thaliana | Intrinsic Tryptophan Fluorescence | Kd | 0.99 µM | [2][3] |
| Zaxinone & AtD14 | Arabidopsis thaliana | Intrinsic Tryptophan Fluorescence | Kd | 1.8 µM | [2][3] |
| (±)-GR24 & AtD14 | Arabidopsis thaliana | YLG Hydrolysis Assay | IC50 | 2.0 µM | [4][5] |
| (+)-GR24 & RMS3 (D14 homolog) | Pisum sativum (Pea) | Isothermal Titration Calorimetry | Kd | 15.7 µM | [6] |
| (-)-GR24 & RMS3 (D14 homolog) | Pisum sativum (Pea) | Isothermal Titration Calorimetry | Kd | 35.9 µM | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound perception and signal transduction.
Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified D14 protein (in ITC buffer)
-
This compound solution (in the same ITC buffer)
-
ITC instrument (e.g., MicroCal)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation: Dialyze the purified D14 protein against the ITC buffer extensively. Dissolve this compound in the final dialysis buffer to the desired concentration. Degas both solutions immediately before the experiment.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the D14 protein solution into the sample cell (typically 20-50 µM) and the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the protein).
-
Titration: Perform a series of small, sequential injections of the this compound solution into the D14 solution in the sample cell while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change after each injection. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.
-
Data Analysis: Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Isothermal Titration Calorimetry Workflow.
In Vitro Ubiquitination Assay
This assay is used to demonstrate the ubiquitination of SMXL proteins by the SCFMAX2 complex in a this compound-dependent manner.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant SCFMAX2 complex (or individual components)
-
Recombinant SMXL protein (substrate)
-
Recombinant D14 protein
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 10 mM ATP)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against SMXL and ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, ubiquitin, SMXL, D14, and the SCFMAX2 complex.
-
Initiation: Initiate the reaction by adding ATP and this compound (or a vehicle control).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE, transfer to a membrane, and perform a Western blot using antibodies against the SMXL protein to detect higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Yeast Two-Hybrid (Y2H) Assay
The Y2H assay is used to test for protein-protein interactions in vivo. It can be used to demonstrate the this compound-dependent interaction between D14 and MAX2 or D14 and SMXL proteins.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold)
-
Bait vector (e.g., pGBKT7)
-
Prey vector (e.g., pGADT7)
-
Plasmids containing the coding sequences for D14, MAX2, and SMXL
-
Yeast transformation reagents
-
Selective media (SD/-Leu/-Trp for transformation control, SD/-Leu/-Trp/-His/-Ade for interaction selection)
-
This compound
Procedure:
-
Plasmid Construction: Clone the coding sequence of D14 into the bait vector and the coding sequences of MAX2 or SMXL into the prey vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the yeast strain.
-
Selection: Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.
-
Interaction Assay: Grow the transformed yeast on selective media (SD/-Leu/-Trp/-His/-Ade) with and without this compound.
-
Analysis: Growth on the selective media indicates a protein-protein interaction. The this compound-dependent interaction is confirmed if growth only occurs in the presence of this compound.
In Vitro Pull-Down Assay
This assay is used to confirm direct protein-protein interactions in vitro.
Materials:
-
Purified, tagged "bait" protein (e.g., GST-D14)
-
Purified "prey" protein (e.g., His-MAX2 or His-SMXL)
-
Affinity resin (e.g., Glutathione-Sepharose beads)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., binding buffer with 10 mM reduced glutathione)
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Antibody against the prey protein tag
Procedure:
-
Bait Immobilization: Incubate the purified GST-D14 with Glutathione-Sepharose beads to immobilize the bait protein.
-
Washing: Wash the beads several times with binding buffer to remove unbound bait protein.
-
Binding: Incubate the immobilized bait protein with the purified prey protein in the presence or absence of this compound.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the prey protein's tag to detect the interaction.
Transcriptional Regulation Downstream of this compound Signaling
The degradation of SMXL repressors leads to the de-repression of a suite of target genes. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been employed to identify the direct targets of SMXL proteins.
A study using ChIP-seq with SMXL6 in Arabidopsis identified 729 potential target genes[7][8]. Notably, SMXL6 was found to bind to the promoters of BRC1, SMXL2, SMXL6, SMXL7, and SMXL8, suggesting a complex regulatory network with feedback loops[7][8].
The transcription factor BRC1 is a key downstream effector of the strigolactone signaling pathway. It acts as a local integrator of signals that control shoot branching. A dedicated database, BRC1NET, has been developed to explore the transcriptional network downstream of BRC1, providing a valuable resource for identifying further downstream targets[9]. Transcriptome analyses have also revealed that this compound treatment leads to changes in the expression of genes involved in auxin responses and somatic embryogenesis[10][11].
Conclusion
The perception of this compound by the D14 receptor and the subsequent MAX2-dependent degradation of SMXL repressor proteins constitute the core signaling pathway for strigolactones. This pathway is fundamental to the regulation of plant architecture and development. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide provide a comprehensive resource for researchers and professionals working to further elucidate the intricacies of strigolactone signaling and to leverage this knowledge for crop improvement and drug development.
References
- 1. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Arabidopsis response to the apocarotenoid zaxinone involves interference with strigolactone signaling via binding to DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An histidine covalent receptor/butenolide complex mediates strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Chinese Scientists Discover Dual-functional Repressor Proteins in Strigolactone Signalling----Chinese Academy of Sciences [english.cas.cn]
- 9. greennetwork.us.es [greennetwork.us.es]
- 10. Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Molecular Targets of GR-28 in Plant Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of GR-28, a synthetic strigolactone (SL), within plant cells. It details the key interacting proteins, signaling pathways, and experimental methodologies used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers in plant biology, chemical biology, and agricultural biotechnology.
Introduction to this compound and Strigolactone Signaling
This compound is a widely used synthetic analog of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions with soil microbes. As a synthetic analog, this compound mimics the biological activity of natural SLs, making it a powerful tool for studying SL perception and signal transduction.
The canonical strigolactone signaling pathway involves a small number of core protein components that mediate the plant's response to SLs. Understanding the molecular interactions of this compound with these components is crucial for developing novel agrochemicals and for the genetic improvement of crops.
Primary Molecular Target: DWARF14 (D14)
The primary receptor for strigolactones, and consequently for this compound, is the α/β-hydrolase protein DWARF14 (D14) .[1][2][3][4] D14 possesses a ligand-binding pocket that accommodates the strigolactone molecule. Upon binding, D14 undergoes a conformational change that initiates the downstream signaling cascade.
Binding Affinity and Specificity
Another apocarotenoid signaling molecule, zaxinone, has been shown to bind to AtD14 with a Kd of 1.8 µM.[5]
Secondary and Crosstalk Target: KARRIKIN INSENSITIVE 2 (KAI2)
KARRIKIN INSENSITIVE 2 (KAI2) is another α/β-hydrolase that is structurally related to D14.[6][7][8] KAI2 functions as the receptor for karrikins, smoke-derived compounds that promote seed germination, and for a yet-to-be-identified endogenous plant hormone, termed KAI2 ligand (KL).[6]
Due to the structural similarity between D14 and KAI2, some synthetic strigolactones can exhibit off-target effects by interacting with KAI2. The stereoisomer (–)-GR24 has been shown to bind to KAI2, albeit with a lower affinity than the interaction of (+)-GR24 with D14. The dissociation constants for the interaction of (–)-GR24 with Pisum sativum KAI2A (PsKAI2A) and KAI2B (PsKAI2B) are in the micromolar range.[6]
Quantitative Data on Ligand-Receptor Interactions
The following table summarizes the available quantitative data for the binding of strigolactone analogs and related molecules to the D14 and KAI2 receptors.
| Ligand | Receptor | Species | Method | Dissociation Constant (Kd) | Reference |
| (+)-GR24 | AtD14 | Arabidopsis thaliana | ITC | 0.99 µM | [5] |
| Zaxinone | AtD14 | Arabidopsis thaliana | ITC | 1.8 µM | [5] |
| (–)-GR24 | PsKAI2A | Pisum sativum | DSF | 115.40 ± 9.87 µM | [6] |
| (–)-GR24 | PsKAI2B | Pisum sativum | DSF | 89.43 ± 12.13 µM | [6] |
| Karrikin-1 (KAR1) | AtKAI2 | Arabidopsis thaliana | MD | 35.5 ± 9.68 µM | [7][8] |
Note: Data for GR-24 is presented as a proxy for this compound due to the high structural similarity and expected analogous binding behavior.
The Strigolactone Signaling Pathway
The binding of this compound to D14 triggers a signaling cascade that leads to the degradation of transcriptional repressors, thereby activating the expression of downstream genes. The core components of this pathway are:
-
D14 : The strigolactone receptor.
-
MAX2 (MORE AXILLARY GROWTH 2) / D3 : An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9][10]
-
SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins (e.g., D53, SMXL6, SMXL7, SMXL8) : A family of transcriptional repressors that are the targets for degradation.[9][11]
The signaling pathway can be summarized in the following steps:
-
Ligand Perception : this compound binds to the D14 receptor.
-
Complex Formation : The this compound-D14 complex interacts with the F-box protein MAX2/D3.
-
Substrate Recruitment : The D14-MAX2/D3 complex recruits a member of the SMXL family of transcriptional repressors.
-
Ubiquitination : The SCF-MAX2/D3 complex polyubiquitinates the SMXL protein.
-
Proteasomal Degradation : The ubiquitinated SMXL protein is targeted for degradation by the 26S proteasome.
-
Gene Expression : The degradation of the SMXL repressor leads to the derepression of downstream target genes, resulting in various developmental responses such as the inhibition of shoot branching.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of this compound with its molecular targets.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (D14 or KAI2), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14][15][16][17]
Workflow Diagram:
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the receptor protein (D14 or KAI2) to homogeneity.
-
Dialyze the purified protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to ensure a perfect buffer match.
-
Accurately determine the concentrations of both the protein and this compound solutions.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections.
-
Perform an initial injection that is discarded from the data analysis to remove any material from the syringe tip.
-
Carry out a series of injections (e.g., 20-30) of the this compound solution into the protein solution.
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding heats.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful genetic method to identify and study protein-protein interactions in vivo.[1][2][3][4][18] It is commonly used to investigate the this compound-dependent interaction between D14 and MAX2/D3, and between the D14-MAX2/D3 complex and SMXL proteins.
Workflow Diagram:
Detailed Protocol:
-
Plasmid Construction:
-
Clone the coding sequence of the "bait" protein (e.g., D14) into a Y2H vector containing a DNA-binding domain (BD), such as pGBKT7.
-
Clone the coding sequence of the "prey" protein (e.g., MAX2/D3 or an SMXL) into a Y2H vector containing a transcriptional activation domain (AD), such as pGADT7.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.
-
Plate the transformed yeast on a double dropout (SD/-Leu/-Trp) medium to select for yeast cells that have taken up both plasmids.
-
-
Interaction Screening:
-
Plate the co-transformed yeast on a selective medium, typically a quadruple dropout (SD/-Leu/-Trp/-His/-Ade) medium, with and without this compound.
-
Growth on the selective medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes (HIS3 and ADE2).
-
-
Reporter Gene Assay (e.g., β-galactosidase assay):
-
Perform a qualitative or quantitative β-galactosidase assay to confirm the interaction. A blue color development in the presence of X-gal indicates a positive interaction.
-
In Vitro Degradation/Ubiquitination Assay
This assay is used to demonstrate the this compound-dependent ubiquitination and subsequent degradation of SMXL proteins by the SCF-MAX2/D3 E3 ubiquitin ligase complex.[19][20][21]
Workflow Diagram:
Detailed Protocol:
-
Protein Purification:
-
Express and purify all the necessary recombinant proteins: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), the SCF-MAX2/D3 complex (or its components), and the SMXL substrate protein (often with a tag like GST or His for detection).
-
-
In Vitro Ubiquitination Reaction:
-
Set up the reaction mixture containing:
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP, 2 mM DTT)
-
E1 enzyme
-
E2 enzyme
-
Ubiquitin
-
SCF-MAX2/D3 complex
-
SMXL substrate protein
-
D14
-
This compound (or a control solvent like DMSO)
-
-
Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Detection:
-
Probe the membrane with an antibody specific to the SMXL protein (or its tag).
-
A high-molecular-weight smear or ladder of bands above the unmodified SMXL protein indicates polyubiquitination.
-
A decrease in the intensity of the unmodified SMXL band in the presence of this compound indicates its degradation.
-
Conclusion
This compound primarily targets the D14 receptor in plant cells, initiating a well-defined signaling cascade that leads to the degradation of SMXL transcriptional repressors. There is also potential for crosstalk with the related KAI2 receptor. The experimental protocols detailed in this guide provide a robust framework for investigating these molecular interactions. A thorough understanding of the molecular targets of this compound is essential for its application in agricultural research and for the development of new plant growth regulators.
References
- 1. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 3. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 4. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 5. Arabidopsis response to the apocarotenoid zaxinone involves interference with strigolactone signaling via binding to DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional analyses explain Pea KAI2 receptor diversity and reveal stereoselective catalysis during signal perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smoke-derived karrikin perception by the α/β-hydrolase KAI2 from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Protein-ligand binding ITC Experiment - Watch Tutorial [blog.affinimeter.com]
- 15. Isothermal titration calorimetry [cureffi.org]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
- 20. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Impact of Synthetic Strigolactone GR24 on Plant Abiotic Stress Responses: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, as sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental challenges, including abiotic stresses like drought and salinity. Phytohormones are central to these response mechanisms, acting as key regulators of growth, development, and adaptation. Strigolactones (SLs) are a relatively novel class of carotenoid-derived plant hormones first identified for their role in stimulating the germination of parasitic plant seeds and promoting symbiotic relationships with arbuscular mycorrhizal fungi.[1] Subsequent research has established their function as endogenous hormones that regulate various aspects of plant architecture, such as shoot branching.[1][2]
Emerging evidence highlights the crucial role of SLs in mediating plant responses to abiotic stresses.[2][3][4] Due to the low abundance of natural SLs, synthetic analogs are invaluable tools for research. GR24 is a widely used synthetic strigolactone analog that effectively mimics the biological activity of natural SLs, making it a cornerstone for studying their physiological functions.[5][6] This guide focuses on the impact of GR24 on plant stress response, providing quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Note: The user query specified "GR-28." Based on extensive literature review, this is likely a typographical error for "GR24," the most commonly studied synthetic strigolactone. This document will proceed with information pertaining to GR24.
Data Presentation: Quantitative Effects of GR24 on Stress Parameters
Exogenous application of GR24 has been shown to mitigate the negative effects of abiotic stresses, such as drought and salinity, across various plant species. The following tables summarize the quantitative impact of GR24 treatment on key physiological and biochemical stress markers.
Table 1: Effect of GR24 on Plant Physiology and Biochemistry under Drought Stress
| Parameter | Plant Species | Stress Condition | GR24 Concentration | Observed Effect | Percentage Change (%) | Reference |
| Chlorophyll Content | Eruca sativa | 50% Water Holding Capacity | 5 µM (Foliar) | Mitigated reduction in chlorophyll | +64% | [7][8] |
| Relative Water Content | Eruca sativa | 50% Water Holding Capacity | 5 µM (Foliar) | Improved water status | +89% | [7][8] |
| Photosynthetic Efficiency | Eruca sativa | 50% Water Holding Capacity | 5 µM (Foliar) | Improved photosynthetic efficiency | +23% | [7][8] |
| Antioxidant Enzymes | Eruca sativa | 50% Water Holding Capacity | 5 µM (Foliar) | Increased overall activity for ROS detoxification | +51% | [7][8] |
| Proline Content | Eruca sativa | 50% Water Holding Capacity | 5 µM (Foliar) | Increased proline accumulation | +8% | [7][8] |
| Flavonoids | Eruca sativa | 50% Water Holding Capacity | 5 µM (Foliar) | Increased flavonoid levels | +67% | [7][8] |
| Hydrogen Peroxide (H₂O₂) Content | Winter Wheat | Drought | 1-10 µM | Significantly decreased H₂O₂ content | (Qualitative Decrease) | [9] |
| Catalase (CAT) Activity | Winter Wheat | Drought | 10 µM (Irrigation) | Significantly enhanced activity | (Qualitative Increase) | [9] |
| Ascorbate (B8700270) Peroxidase (APX) Activity | Winter Wheat | Drought | 10 µM (Irrigation) | Significantly enhanced activity | (Qualitative Increase) | [9] |
| Root Dry Weight | Winter Wheat | Drought | 1-10 µM (Irrigation) | Increased root dry weight | (Qualitative Increase) | [9] |
Table 2: Effect of GR24 on Plant Physiology and Biochemistry under Salinity Stress
| Parameter | Plant Species | Stress Condition | GR24 Concentration | Observed Effect | Percentage Change (%) | Reference |
| Ascorbate Peroxidase (APX) Activity | Wheat | 15 dS/m Salinity | (Not specified) | Significantly increased APX activity | (Qualitative Increase) | [5] |
| Proline Content | Wheat | Salinity | (Not specified) | Markedly increased proline content | (Qualitative Increase) | [5] |
| Potassium (K⁺) Levels | Wheat | Salinity | (Not specified) | Markedly increased K⁺ levels | (Qualitative Increase) | [5] |
| Sodium (Na⁺) Accumulation | Wheat | Salinity | (Not specified) | Reduced Na⁺ accumulation | (Qualitative Decrease) | [5] |
| Malondialdehyde (MDA) Content | Wheat | Salinity | (Not specified) | Reduced MDA levels | (Qualitative Decrease) | [5] |
| Stomatal Conductance (gₛ) | Ornamental Sunflower | 150 mM NaCl | 0.01 mg L⁻¹ | Enhanced stomatal conductance | +77.5% (vs. control) | [10][11] |
| Photosynthetic Rate (A) | Ornamental Sunflower | 150 mM NaCl | 0.01 mg L⁻¹ | Enhanced photosynthetic rate | +9.29% (vs. control) | [10][11] |
| Catalase (CAT) Activity | Ornamental Sunflower | 150 mM NaCl | 0.01 mg L⁻¹ | Increased CAT activity | +175.68% | [10] |
| Superoxide (B77818) Dismutase (SOD) Activity | Ornamental Sunflower | 150 mM NaCl | 0.01 mg L⁻¹ | Increased SOD activity | +74.42% | [10] |
| Glycinebetaine (GB) Content | Ornamental Sunflower | 150 mM NaCl | 0.01 mg L⁻¹ | Increased GB content | +101.54% | [6][10] |
Experimental Protocols
Detailed and reproducible methodologies are critical for studying the effects of GR24 on plant stress physiology. The following sections outline standard protocols for key experiments.
General Experimental Workflow: GR24 Application and Stress Induction
This protocol describes a general workflow for assessing the impact of GR24 on plants under abiotic stress.
-
Plant Growth : Seeds are surface-sterilized and germinated. Seedlings are grown in pots containing a suitable substrate (e.g., clay loam sandy soil) under controlled environmental conditions (e.g., specified temperature, humidity, and photoperiod).[12]
-
Stress Induction : At a specific developmental stage (e.g., 28 days after sowing), abiotic stress is initiated.
-
GR24 Application :
-
Preparation : A stock solution of GR24 is prepared in a solvent like acetone (B3395972) or DMSO and then diluted to final concentrations (e.g., 3 µM, 5 µM, 10 µM) in water, often with a surfactant like Tween-80 (e.g., 0.1%) to ensure even application.[8]
-
Method : GR24 can be applied as a foliar spray until leaves are thoroughly wet or added to the irrigation water.[8][9] Control plants receive a mock solution (solvent + surfactant) without GR24.
-
-
Data Collection : After a defined period of stress and GR24 treatment (e.g., 3-4 weeks), physiological and biochemical parameters are measured from leaf and root tissues.
Physiological and Biochemical Measurements
a) Chlorophyll Content Determination Chlorophyll is extracted from fresh leaf tissue (e.g., 0.2 g) using a solvent like 80% acetone or 100% methanol.[13][14] The mixture is kept in the dark at 4°C for 24 hours to ensure complete extraction.[14] After centrifugation to pellet debris, the absorbance of the supernatant is measured using a spectrophotometer at wavelengths of 663 nm and 645 nm.[14] Chlorophyll concentration is calculated using established equations. All steps should be performed quickly in low light to prevent pigment degradation.[13]
b) Measurement of Gas Exchange Parameters Stomatal conductance (gₛ), net photosynthetic rate (A), and transpiration rate (E) are measured using a portable infrared gas analyzer (IRGA).[11][15] Measurements are typically taken on fully expanded leaves at a specific time of day to ensure consistency. The IRGA chamber is clamped onto the leaf surface, and data is recorded once the readings stabilize.[15]
c) Quantification of Lipid Peroxidation (MDA Assay) Lipid peroxidation, an indicator of oxidative damage, is commonly quantified by measuring the concentration of malondialdehyde (MDA), one of its byproducts.[16][17]
-
Fresh leaf tissue (e.g., 0.5 g) is homogenized in a solution of trichloroacetic acid (TCA) (e.g., 10% w/v).[17]
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a solution containing 20% TCA and 0.5-0.6% (w/v) thiobarbituric acid (TBA).[17][18]
-
The mixture is heated in a water bath at 95-100°C for 15-30 minutes and then rapidly cooled on ice.[17][18]
-
After centrifugation, the absorbance of the resulting pink-colored supernatant is measured at 532 nm or 535 nm. A correction for non-specific absorbance is made by subtracting the reading at 600 nm.[18]
-
MDA concentration is calculated using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.
d) Antioxidant Enzyme Activity Assays The activities of key antioxidant enzymes are determined spectrophotometrically.
-
Enzyme Extraction : Fresh plant tissue is homogenized in an ice-cold extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.8) containing protease inhibitors. The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C, and the supernatant is used for the assays.[11]
-
Catalase (CAT) : CAT activity is measured by monitoring the decomposition of H₂O₂. The decrease in absorbance at 240 nm is recorded as H₂O₂ is consumed.[19][20]
-
Ascorbate Peroxidase (APX) : APX activity is determined by measuring the rate of ascorbate oxidation (decrease in absorbance at 290 nm) in the presence of H₂O₂.[19]
-
Superoxide Dismutase (SOD) : SOD activity is often assayed based on its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The absorbance is read at 560 nm.
e) Reactive Oxygen Species (ROS) Measurement ROS levels, particularly hydrogen peroxide (H₂O₂), can be quantified.
-
Plant tissue is homogenized in cold 0.1% (w/v) TCA.[21]
-
After centrifugation, the supernatant is mixed with a potassium iodide (KI) solution in a phosphate buffer.[21]
-
The absorbance of the mixture is measured at 390 nm. The H₂O₂ content is calculated from a standard curve.[21]
-
Histochemical staining with 3,3'-Diaminobenzidine (DAB) for H₂O₂ or Nitroblue Tetrazolium (NBT) for superoxide radicals can provide qualitative, in-situ localization of ROS.[22]
Signaling Pathways and Mechanisms of Action
GR24 enhances plant stress tolerance through a complex signaling network that involves crosstalk with other key stress hormones, particularly abscisic acid (ABA).[4]
Strigolactone Perception and Signaling
The core SL signaling pathway involves three main components:
-
D14 (DWARF14) : An α/β-hydrolase that functions as the SL receptor.
-
MAX2 (MORE AXILLARY GROWTH 2) / D3 : An F-box protein that is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
SMXLs (SMAX1-LIKE) / D53 : A family of repressor proteins that are the downstream targets of the SCFMAX2 complex.
In the absence of SLs, SMXL proteins are stable and repress the transcription of SL-responsive genes. When SLs (like GR24) are present, they bind to the D14 receptor. This binding event induces a conformational change in D14, allowing it to interact with the MAX2 F-box protein and the SMXL repressor. This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome. The degradation of SMXLs de-represses the transcription of downstream target genes, initiating the SL response.[3]
GR24 and Abiotic Stress Response
Under abiotic stress conditions like drought or salinity, GR24 application enhances plant tolerance through several mechanisms:
-
Gene Regulation : GR24 modulates the expression of numerous stress-responsive genes, including those encoding antioxidant enzymes (e.g., SOD, CAT, APX) and transcription factors.[3] This helps in detoxifying harmful reactive oxygen species (ROS) that accumulate during stress.
-
Osmotic Adjustment : It promotes the accumulation of compatible osmolytes, such as proline and glycinebetaine, which help maintain cell turgor and protect cellular structures.[5][8]
-
Stomatal Regulation : GR24 can influence stomatal closure, reducing water loss through transpiration. This response often involves interaction with the ABA signaling pathway.[3][9]
-
Root System Architecture : SLs are known to modulate root development, which can enhance the plant's ability to explore soil for water and nutrients under stress.[3]
Crosstalk with Abscisic Acid (ABA)
The interaction between SLs and ABA is crucial for coordinating the plant's response to stress.[4][23]
-
Shared Biosynthesis : SLs and ABA share a common precursor, carotenoids, suggesting a potential for competitive regulation at the biosynthetic level.
-
Signaling Interplay : There is significant crosstalk at the signaling level. For instance, SL signaling mutants often show altered sensitivity to ABA.[1] Under drought, GR24 application can increase ABA content and activate ABA-responsive genes.[24] This suggests that SLs can act upstream of or in concert with ABA to fine-tune the stress response, such as regulating stomatal aperture and the expression of stress-protective genes.[3]
References
- 1. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 2. Research Portal [experts.esf.edu]
- 3. Mechanisms of Strigolactone-Regulated Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing salinity tolerance in wheat: the role of synthetic Strigolactone (GR24) in modulating antioxidant enzyme activities, ion channels, and related gene expression in stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strigolactone (GR24) Application Positively Regulates Photosynthetic Attributes, Stress-Related Metabolites and Antioxidant Enzymatic Activities of Ornamental Sunflower (Helianthus annuus cv. Vincent’s Choice) under Salinity Stress | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. api.fspublishers.org [api.fspublishers.org]
- 9. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sfera.unife.it [sfera.unife.it]
- 12. pakbs.org [pakbs.org]
- 13. prometheusprotocols.net [prometheusprotocols.net]
- 14. 2.2. Determination of Chlorophyll Content in Plant [bio-protocol.org]
- 15. 5.7 Stomatal conductance – ClimEx Handbook [climexhandbook.w.uib.no]
- 16. Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff’s Reagent: A Histochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photosynthetic performance index (PIabs) and malondialdehyde (MDA) content determine rice biomass under combined salt stress and prohexadione-calcium treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. neptjournal.com [neptjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of Reactive Oxygen Species and Nitric Oxide from Tomato Plants in Response to Abiotic and Biotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GR-28 in Plant Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-28 is a synthetic analog of strigolactones (SLs), a class of plant hormones that play crucial roles in a wide range of developmental processes. These include the control of shoot branching, root system architecture, and seed germination.[1][2] As a stable and potent mimic of natural strigolactones, this compound is an invaluable tool for studying strigolactone signaling and its effects on plant physiology. These application notes provide detailed protocols for utilizing this compound in common plant bioassays to investigate its biological activity.
Strigolactone Signaling Pathway
Strigolactones are perceived by the α/β-hydrolase receptor DWARF14 (D14). In the absence of SLs, transcriptional repressors of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family interact with TOPLESS/TPL-RELATED (TPL/TPR) proteins to inhibit the expression of SL-responsive genes.[1][3] Upon binding of an SL molecule like this compound, D14 undergoes a conformational change, enabling it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and an SMXL protein.[3][4] This interaction leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome, thereby de-repressing the transcription of downstream target genes that regulate various aspects of plant development.[1][3]
Experimental Protocols
The following are detailed protocols for common plant bioassays using this compound. These assays are typically performed with the model plant Arabidopsis thaliana, but can be adapted for other species.
General Experimental Workflow
A typical bioassay to assess the effect of a chemical compound like this compound on plant phenotype follows a standardized workflow. This ensures reproducibility and allows for accurate quantitative analysis.
Seed Germination Assay
This assay is used to determine the effect of this compound on the germination rate of seeds. Strigolactones are known to stimulate the germination of parasitic plant seeds and can influence the germination of other species.
Materials:
-
Arabidopsis thaliana seeds
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324), pH 5.7
-
Petri dishes (9 cm)
-
Sterile water
-
Ethanol (B145695) (70%)
-
Bleach solution (20% commercial bleach, 0.1% Tween-20)
-
Growth chamber
Protocol:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of bleach solution. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds five times with sterile water.
-
Resuspend seeds in a 0.1% sterile agarose (B213101) solution.
-
-
Plating:
-
Prepare MS agar plates containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Pipette approximately 50-100 seeds onto each plate.
-
Seal the plates with micropore tape.
-
-
Stratification and Germination:
-
Wrap the plates in aluminum foil and store at 4°C for 3 days to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection:
-
Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.
-
Calculate the germination percentage for each concentration and time point.
-
Quantitative Data Summary:
| GR-24 Concentration (µM) | Germination (%) |
| 0 (Control) | 78 |
| 0.05 | 85 |
| 0.10 | 90 |
| 0.20 | 95 |
| 0.30 | 92 |
Data adapted from a study on tomato seed germination and should be considered as a reference for designing dose-response experiments with this compound.[5]
Root System Architecture Assay
This bioassay evaluates the influence of this compound on primary root elongation and lateral root formation. Strigolactones are known to inhibit primary root growth and promote lateral root development at certain concentrations.
Materials:
-
Arabidopsis thaliana seeds
-
This compound stock solution
-
Square Petri dishes (12 cm x 12 cm)
-
MS medium as described above
-
Growth chamber
Protocol:
-
Seed Sterilization and Plating:
-
Sterilize and stratify seeds as described in the seed germination assay.
-
Prepare square MS agar plates with a range of this compound concentrations (e.g., 0, 0.1, 1, 5, 10 µM).
-
Sow the seeds in a single row at the top of the plate.
-
Seal the plates with micropore tape.
-
-
Growth Conditions:
-
Place the plates vertically in a growth chamber under a long-day photoperiod at 22°C.
-
-
Data Collection:
-
After a set period of growth (e.g., 7-10 days), photograph the plates.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of emerged lateral roots.
-
Quantitative Data Summary:
The following table presents hypothetical, yet representative, quantitative data for the effect of this compound on Arabidopsis root system architecture, based on the known effects of strigolactones. Researchers should perform their own dose-response experiments to obtain precise data for their specific conditions.
| This compound Concentration (µM) | Primary Root Length (cm) | Number of Lateral Roots |
| 0 (Control) | 5.2 ± 0.4 | 8 ± 2 |
| 0.1 | 4.8 ± 0.3 | 12 ± 3 |
| 1 | 3.5 ± 0.5 | 15 ± 4 |
| 5 | 2.1 ± 0.2 | 10 ± 2 |
| 10 | 1.5 ± 0.3 | 5 ± 1 |
These are example data and will vary depending on the specific experimental conditions and Arabidopsis ecotype used.
Hypocotyl Elongation Assay
This assay is used to assess the effect of this compound on hypocotyl elongation, particularly in etiolated (dark-grown) seedlings. Strigolactones have been shown to influence hypocotyl length, often in a light-dependent manner.
Materials:
-
Arabidopsis thaliana seeds
-
This compound stock solution
-
MS medium as described above
-
Petri dishes
-
Growth chamber
Protocol:
-
Seed Sterilization and Plating:
-
Follow the same procedure as for the seed germination assay to sterilize and plate the seeds on MS medium containing various concentrations of this compound.
-
-
Growth Conditions:
-
Expose the plates to light for 4-6 hours to induce germination.
-
Wrap the plates in two layers of aluminum foil to ensure complete darkness.
-
Place the plates in a growth chamber at 22°C for 3-5 days.
-
-
Data Collection:
-
Carefully remove the seedlings from the agar and place them on a flat surface.
-
Photograph the seedlings.
-
Measure the length of the hypocotyls using image analysis software.
-
Quantitative Data Summary:
The following table provides hypothetical data illustrating a possible dose-dependent effect of this compound on hypocotyl elongation in etiolated Arabidopsis seedlings.
| This compound Concentration (µM) | Hypocotyl Length (mm) |
| 0 (Control) | 12.5 ± 1.1 |
| 0.1 | 11.8 ± 0.9 |
| 1 | 10.2 ± 1.3 |
| 5 | 8.5 ± 0.8 |
| 10 | 7.1 ± 0.6 |
These are example data and actual results may vary.
Conclusion
References
- 1. Hypocotyl Directional Growth in Arabidopsis: A Complex Trait - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Shade-Induced Hypocotyl Elongation in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 3. Restricted cell elongation in Arabidopsis hypocotyls is associated with a reduced average pectin esterification level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Hypocotyl Length in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Determining the Optimal GR-28 Concentration for Hydroponic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching, root architecture, and responses to environmental stimuli. GR-28 is a synthetic analog of strigolactones, designed to mimic the biological activity of natural SLs. Due to their potent effects at low concentrations, SL analogs like this compound are valuable tools for agricultural and pharmaceutical research, particularly in controlled environments such as hydroponic systems.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for hydroponic studies. While direct research on this compound in hydroponics is limited, extensive data from its closely related analog, GR24, serves as a valuable reference for establishing experimental parameters. The optimal concentration of this compound is highly dependent on the plant species, developmental stage, and the specific physiological response being investigated. Therefore, a dose-response experiment is essential to determine the most effective concentration for your specific research objectives.
Data Presentation: Effective Concentrations of GR24 (as a proxy for this compound)
The following table summarizes the effective concentrations of the strigolactone analog GR24 from various studies. This data can be used as a starting point for designing dose-response experiments for this compound. It is important to note that the optimal concentration for this compound may differ, and these ranges should be used as a guide.
| Plant Species | Application | Effective GR24 Concentration Range | Observed Effect |
| Arabidopsis thaliana | Root Development | 1.25 µM to 10 µM | Modulation of root architecture[1] |
| Arabidopsis thaliana | Hypocotyl Elongation | 3 µM to 25 µM | Inhibition of hypocotyl elongation[1] |
| Pisum sativum (Pea) | Shoot Branching | 3 µM | Inhibition of bud outgrowth[2] |
| Lycium ruthenicum | Salt Stress Mitigation | 5 µM | Alleviation of salt stress effects[3] |
| Zea mays (Maize) | Drought Stress Mitigation | 0.01 mg/L (foliar application) | Mitigation of drought stress[1] |
| Parasitic Weeds (Striga, Orobanche) | Seed Germination | 10⁻¹⁵ M to 10⁻⁷ M | Stimulation of seed germination[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A critical first step is the preparation of a stable stock solution of this compound, which will be used to prepare the final concentrations in the hydroponic nutrient solution.
Materials:
-
This compound
-
Anhydrous acetone (B3395972)
-
Sterile deionized or Milli-Q water
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
Procedure:
-
Due to the low concentrations required, it is recommended to prepare a high-concentration stock solution (e.g., 1 mM or 10 mM) in acetone, in which this compound is readily soluble.
-
To prepare a 1 mM stock solution: Dissolve the appropriate amount of this compound in anhydrous acetone. For example, for a final volume of 1 mL, dissolve the corresponding mass of this compound.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C. Acetone-based solutions are volatile and flammable, so handle with appropriate safety precautions in a well-ventilated area.
Protocol 2: Dose-Response Experiment in a Hydroponic System
This protocol outlines a general procedure for conducting a dose-response experiment to determine the optimal this compound concentration for a specific plant species in a hydroponic setup.
Materials:
-
Hydroponic system (e.g., Deep Water Culture - DWC, Nutrient Film Technique - NFT)
-
Plant seedlings of uniform size and developmental stage
-
Complete hydroponic nutrient solution (e.g., Hoagland, Murashige and Skoog)
-
This compound stock solution (from Protocol 1)
-
pH meter and EC (Electrical Conductivity) meter
-
pH adjustment solutions (pH up/down)
Experimental Design:
-
Select a concentration range: Based on the data for GR24, a starting range of 0.1 µM, 1 µM, and 10 µM is recommended, along with a control group (0 µM this compound). The control group should receive the same amount of acetone as the highest this compound concentration to account for any solvent effects.
-
Replication: Each treatment group, including the control, should have at least three to five replicates.
-
Randomization: Randomly assign the treatments to the hydroponic units to minimize positional effects.
Procedure:
-
Prepare the base hydroponic nutrient solution according to the manufacturer's instructions or a standard protocol.
-
Adjust the pH of the nutrient solution to the optimal range for the specific plant species being grown (typically between 5.5 and 6.5).[4][5]
-
Measure and record the initial EC of the nutrient solution.
-
For each treatment group, add the calculated volume of the this compound stock solution to the nutrient solution to achieve the desired final concentration.
-
Thoroughly mix the final solution to ensure even distribution of this compound.
-
Transplant the seedlings into the hydroponic system.
-
Monitor the pH and EC of the nutrient solution daily and adjust as necessary.
-
Observe and record plant growth parameters at regular intervals. These may include:
-
Root morphology: Root length, number of lateral roots, root biomass.
-
Shoot growth: Plant height, leaf number, leaf area, shoot biomass.
-
Physiological responses: Chlorophyll content, photosynthetic rate, etc.
-
-
At the end of the experimental period, harvest the plants and perform final measurements.
Mandatory Visualizations
Strigolactone Signaling Pathway
Caption: Simplified strigolactone signaling pathway.
Experimental Workflow for Dose-Response Study
Caption: Workflow for determining optimal this compound concentration.
Concentration-Response Relationship
Caption: Theoretical dose-response curve for this compound.
References
The Synthetic Strigolactone Analog GR24: A Powerful Tool in Agricultural Research
Introduction: GR24, a synthetic analog of strigolactones, has emerged as a pivotal research tool for plant biologists and agricultural scientists. Strigolactones are a class of phytohormones that regulate various aspects of plant development, including seed germination, shoot branching, root architecture, and responses to environmental stimuli. The high stability and biological activity of GR24 make it an ideal compound for elucidating the physiological roles and signaling mechanisms of strigolactones, offering significant potential for agricultural applications. These application notes provide detailed protocols and quantitative data for researchers utilizing GR24 in various agricultural research contexts.
Key Applications of GR24 in Agricultural Research
GR24 is instrumental in a variety of research areas aimed at improving crop resilience and yield. Its primary applications include:
-
Promoting Seed Germination: Particularly effective in stimulating the germination of parasitic weed seeds, offering a potential "suicidal germination" strategy for weed control. It also influences the germination of various crop species.
-
Regulating Plant Architecture: GR24 plays a crucial role in inhibiting shoot branching (apical dominance) and promoting primary root growth while inhibiting lateral root formation. This allows for the study and potential manipulation of plant structure for optimal resource allocation.
-
Enhancing Symbiotic Relationships: Strigolactones are key signaling molecules in the establishment of symbiosis with arbuscular mycorrhizal (AM) fungi, which can enhance nutrient uptake in plants. GR24 is used to study and promote this beneficial interaction.[1]
-
Improving Abiotic Stress Tolerance: Research has demonstrated that GR24 can enhance plant tolerance to various abiotic stresses, including drought, salinity, and nutrient deficiency.[2][3]
Quantitative Data on GR24 Applications
The optimal concentration of GR24 varies depending on the plant species, the specific application, and experimental conditions. The following tables summarize effective concentrations reported in the literature.
Table 1: Effective GR24 Concentrations for Seed Germination
| Plant Species | Application | Effective GR24 Concentration | Reference |
| Striga hermonthica (Parasitic Weed) | Suicidal Germination | 1 x 10⁻⁵ to 1 x 10⁻⁹ M | [4] |
| Orobanche cumana (Parasitic Weed) | Suicidal Germination | 1 x 10⁻⁶ to 1 x 10⁻⁸ M | [4] |
| Solanum lycopersicum (Tomato) | Seed Germination | 0.20 µM | [5] |
| Lupinus angustifolius (Lupine) | Alleviation of Heat Stress during Germination | Not specified | [6] |
Table 2: Effective GR24 Concentrations for Root and Shoot Development
| Plant Species | Application | Effective GR24 Concentration | Reference |
| Arabidopsis thaliana | Primary Root Elongation | 1.25 µM | [7] |
| Arabidopsis thaliana | Inhibition of Hypocotyl Elongation | 3 µM to 25 µM | [8] |
| Medicago truncatula | Main Root Growth & Lateral Root Development | 0.1 µM to 2 µM | [9] |
| Oryza sativa (Rice) | Shoot Branching Inhibition | 5 µM | [10] |
Table 3: Effective GR24 Concentrations for Abiotic Stress Mitigation
| Plant Species | Stress Type | Application Method | Effective GR24 Concentration | Reference |
| Triticum aestivum (Wheat) | Drought | Foliar Spray or Irrigation | 10 µM | [2] |
| Eruca sativa (Rocket) | Drought | Foliar Spray | 5 µM | [11] |
| Helianthus annuus (Sunflower) | Salinity | Not specified | 0.001 to 0.1 mg L⁻¹ | [12] |
| Glycyrrhiza uralensis (Licorice) | Low Phosphorus | Not specified | 10 µM | [13] |
Experimental Protocols
Protocol 1: Seed Germination Assay
This protocol outlines a method for evaluating the effect of GR24 on seed germination.
Materials:
-
Seeds of the target plant species
-
Petri dishes (9 cm diameter) with sterile filter paper
-
GR24 stock solution (1 mM in acetone)
-
Sterile distilled water or appropriate buffer
-
Growth chamber with controlled temperature and light conditions
-
Microscope for observing germination
Procedure:
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. A common method is to wash seeds with 70% ethanol (B145695) for 1-2 minutes, followed by a 5-10 minute wash in a 1-2% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.
-
Preparation of GR24 Working Solutions: Prepare a series of GR24 working solutions by diluting the stock solution in sterile distilled water to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a mock control solution containing the same concentration of acetone (B3395972) as the highest GR24 concentration.
-
Plating Seeds: Place two layers of sterile filter paper in each Petri dish. Pipette 5 mL of the respective GR24 working solution or mock control onto the filter paper. Arrange a known number of seeds (e.g., 50-100) on the surface of the moistened filter paper.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber. The incubation conditions (temperature, light/dark period) should be optimized for the specific plant species. For parasitic weeds, a pre-conditioning period in the dark is often required.[14]
-
Data Collection: Record the number of germinated seeds daily for a period of 7-14 days. A seed is considered germinated when the radicle has emerged.
-
Analysis: Calculate the germination percentage for each treatment. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between treatments.
Protocol 2: Root Development Assay
This protocol is designed to assess the impact of GR24 on primary root growth and lateral root formation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Square Petri dishes (120 x 120 mm)
-
Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)
-
GR24 stock solution (1 mM in acetone)
-
Growth chamber with vertical plate orientation capability
Procedure:
-
Media Preparation: Prepare MS agar medium and autoclave. After cooling to approximately 50°C, add GR24 from the stock solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, 10 µM).[7] Also prepare a mock control plate with the equivalent concentration of acetone. Pour the media into the square Petri dishes.
-
Seed Plating and Stratification: Surface-sterilize Arabidopsis seeds and place them on the surface of the agar plates. Seal the plates and stratify the seeds at 4°C in the dark for 2-4 days to synchronize germination.
-
Incubation: Place the plates vertically in a growth chamber under a long-day photoperiod (16 h light / 8 h dark) at 22°C.
-
Data Collection: After a set period of growth (e.g., 7-10 days), scan the plates at high resolution. Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average primary root length and lateral root density (number of lateral roots per cm of primary root) for each treatment. Perform statistical analysis to compare the different treatments.
Signaling Pathway and Experimental Workflow
Strigolactone Signaling Pathway
Strigolactones are perceived by the α/β-hydrolase receptor D14.[15][16] Upon binding of GR24, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the transcriptional repressor D53/SMXL.[17] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor by the 26S proteasome. The degradation of this repressor protein allows for the expression of downstream target genes that regulate various developmental processes.
Caption: The GR24 signaling pathway from perception to physiological response.
Experimental Workflow for GR24 Application in Drought Stress Analysis
The following diagram illustrates a typical workflow for investigating the effect of GR24 on plant drought tolerance.
Caption: Workflow for assessing GR24-mediated drought stress tolerance.
References
- 1. GR24, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strigolactone (rac-GR24) alleviates the adverse effects of heat stress on seed germination and photosystem II function in lupine seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of GR24 on the growth and development of licorice under low phosphorus stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
Preparing GR-24 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-24 is a synthetic analog of strigolactones, a class of phytohormones that play a crucial role in regulating various aspects of plant growth and development.[1] Due to its similar biological activity to endogenous strigolactones and its relative stability, GR-24 is widely used in research to study strigolactone signaling pathways and their effects on processes such as seed germination, root architecture, and shoot branching.[1] Proper preparation of GR-24 stock solutions is critical for obtaining consistent and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of GR-24 stock solutions for laboratory use.
Data Presentation: GR-24 Properties and Stock Solution Parameters
The following table summarizes key quantitative data for GR-24, including its chemical properties and recommended parameters for stock solution preparation.
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₁₄O₅ | [2][3] |
| Molecular Weight | 298.29 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Recommended Solvents | Acetone (B3395972), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol | [1][2] |
| Typical Stock Solution Concentration | 1 mM to 10 mM | [1][4][5] |
| Storage Temperature of Stock Solution | -20°C | [1][4][6][7] |
| Storage Duration of Stock Solution | Up to 1 month at -20°C, up to 6 months at -80°C (in a sealed, light-protected container) | [7] |
| Stability in Aqueous Solution | Temperature-dependent; higher stability at 4°C compared to 20°C. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM GR-24 Stock Solution in Acetone
This protocol describes the preparation of a 1 mM GR-24 stock solution in acetone, a commonly used solvent.
Materials:
-
GR-24 solid (Molecular Weight: 298.29 g/mol )
-
Anhydrous acetone (analytical grade)
-
Microcentrifuge tubes or glass vials
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Weighing GR-24: Accurately weigh out 2.983 mg of GR-24 solid using an analytical balance. To minimize waste and ensure accuracy, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent.
-
Dissolving GR-24: Transfer the weighed GR-24 into a clean glass vial or microcentrifuge tube. Add 10 mL of anhydrous acetone to the vial to achieve a final concentration of 1 mM.
-
Ensuring Complete Dissolution: Vortex the solution until the GR-24 is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the 1 mM stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation. Store the aliquots at -20°C in a light-protected container.[1][4][6][7]
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of a dilute working solution from the 1 mM stock solution for use in experiments.
Materials:
-
1 mM GR-24 stock solution in acetone
-
Sterile Milli-Q water or appropriate growth medium
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: On the day of the experiment, thaw an aliquot of the 1 mM GR-24 stock solution on ice.[1][6]
-
Calculating Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your experimental medium. For example, to prepare 100 mL of a 1 µM working solution, you will need 100 µL of the 1 mM stock solution.
-
Calculation: V₁C₁ = V₂C₂
-
(V₁)(1 mM) = (100 mL)(1 µM)
-
V₁ = (100,000 µL)(0.001 mM) / 1 mM = 100 µL
-
-
Preparing the Working Solution: Add the calculated volume of the GR-24 stock solution to the final volume of your experimental medium (e.g., add 100 µL of 1 mM GR-24 to 99.9 mL of medium for a final volume of 100 mL).
-
Mixing: Gently mix the working solution to ensure homogeneity.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., acetone) as the GR-24 treatment group to account for any potential effects of the solvent on the biological system.[1]
Mandatory Visualizations
Strigolactone Signaling Pathway
Caption: A simplified diagram of the strigolactone signaling pathway.
Experimental Workflow for GR-24 Stock Solution Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. benchchem.com [benchchem.com]
- 5. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantsuccess.org [plantsuccess.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GR-28 Treatment in In Vitro Plant Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a crucial role in regulating various aspects of plant growth and development.[1][2][3] They influence processes such as shoot branching, root architecture, leaf senescence, and responses to environmental stresses.[2][3][4] GR-28 is a synthetic analog of strigolactones. While specific research on this compound is limited in publicly available literature, its structural similarity to other well-studied synthetic strigolactones, such as GR24, allows for the adaptation of existing protocols for its use in in vitro plant culture. GR24 is a widely used standard and model compound for research on the properties and roles of strigolactones.[5]
These application notes provide a detailed framework for utilizing this compound in in vitro plant culture, with protocols and quantitative data largely based on studies involving the analogous compound, GR24. Researchers should consider these protocols as a starting point and optimize them for their specific plant species and experimental objectives.
Data Presentation: Quantitative Effects of Strigolactone Analogs
The following table summarizes the quantitative data from various studies on the application of the synthetic strigolactone analog GR24 in in vitro plant culture. These concentrations and observed effects can serve as a valuable reference for designing experiments with this compound.
| Plant Species | Explant Type | GR24 Concentration | Observed Effect |
| Arabidopsis thaliana | Wild-type tissue | 5–50 nM | Increased number of somatic embryos.[6] |
| Arabidopsis thaliana | Wild-type tissue | > 50 nM | Diminished number of somatic embryos.[6] |
| Rice (Oryza sativa) | Seedlings | 1 µM | Increased tolerance to high salinity stress.[2] |
| Winter Wheat | Plants under drought | Not specified | Increased photosynthesis and yield under stress.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to in vitro culture media.
Materials:
-
This compound (powder form)
-
Solvent (e.g., acetone (B3395972) or ethanol, depending on solubility)
-
Sterile distilled water
-
Sterile volumetric flasks (10 mL, 100 mL)
-
Sterile graduated cylinders
-
Sterile syringe filters (0.22 µm)
-
Sterile storage bottles or tubes
-
Analytical balance
-
Laminar flow hood
Procedure:
-
Determine the desired stock concentration. A common stock concentration for plant growth regulators is 1 mg/mL.
-
Weigh the this compound powder. In a laminar flow hood, accurately weigh the required amount of this compound powder using an analytical balance. For a 1 mg/mL stock solution in 10 mL, weigh 10 mg of this compound.
-
Dissolve the powder. Transfer the weighed this compound to a sterile 10 mL volumetric flask. Add a small volume of the appropriate solvent (e.g., 1-2 mL of acetone or ethanol) to dissolve the powder completely. Gently swirl the flask to ensure complete dissolution.
-
Bring to final volume. Once the powder is dissolved, add sterile distilled water to the flask to reach the 10 mL mark. Mix the solution thoroughly by inverting the flask several times.
-
Sterile filter the solution. Draw the this compound stock solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and dispense the solution into a sterile storage bottle or tube. This step ensures the sterility of the stock solution.
-
Store the stock solution. Label the storage bottle with the compound name, concentration, and date of preparation. Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for a few weeks.
Protocol 2: Incorporation of this compound into In Vitro Culture Medium
Objective: To supplement in vitro culture medium with a specific concentration of this compound.
Materials:
-
Prepared this compound stock solution (e.g., 1 mg/mL)
-
Autoclaved basal medium (e.g., Murashige and Skoog - MS medium) cooled to 45-50°C
-
Sterile petri dishes or culture vessels
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Calculate the required volume of stock solution. Use the following formula to determine the volume of the stock solution needed to achieve the desired final concentration in the medium:
Volume of Stock (mL) = (Desired Final Concentration (mg/L) x Final Volume of Medium (L)) / Stock Concentration (mg/L)
For example, to prepare 1 L of medium with a final this compound concentration of 1 µM (assuming a molecular weight for this compound similar to GR24, which is ~300 g/mol , this is approximately 0.3 mg/L):
Volume of Stock (mL) = (0.3 mg/L x 1 L) / 1000 mg/L = 0.0003 L or 0.3 mL
-
Add this compound to the medium. In a laminar flow hood, add the calculated volume of the sterile this compound stock solution to the cooled, autoclaved basal medium.
-
Mix thoroughly. Gently swirl the medium to ensure that the this compound is evenly distributed.
-
Dispense the medium. Pour the this compound-supplemented medium into sterile petri dishes or culture vessels.
-
Solidify and store. Allow the medium to solidify. The plates or vessels are now ready for the inoculation of plant explants.
Protocol 3: In Vitro Plant Culture with this compound Treatment
Objective: To culture plant explants on a medium containing this compound and observe its effects.
Materials:
-
Plant explants (e.g., leaf discs, stem segments, protoplasts)
-
This compound-supplemented culture medium
-
Control culture medium (without this compound)
-
Sterile forceps and scalpels
-
Laminar flow hood
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Prepare explants. Under sterile conditions in a laminar flow hood, excise and prepare the desired plant explants.
-
Inoculate explants. Place the prepared explants onto the surface of both the this compound-supplemented medium and the control medium.
-
Incubate the cultures. Seal the petri dishes or culture vessels and place them in a growth chamber or incubator with appropriate light (e.g., 16-hour photoperiod) and temperature (e.g., 25°C) conditions for the specific plant species.
-
Observe and record data. Regularly observe the cultures for developmental changes, such as callus induction, shoot regeneration, root formation, or somatic embryogenesis. Record quantitative data, including the percentage of explants responding, the number of shoots or roots per explant, and fresh weight.
-
Subculture as needed. If the experiment runs for an extended period, subculture the explants to fresh medium every 3-4 weeks.
Signaling Pathways and Experimental Workflows
Strigolactone Signaling Pathway
The following diagram illustrates the generalized signaling pathway of strigolactones in plants. This compound, as a strigolactone analog, is expected to activate a similar cascade of molecular events.
Experimental Workflow for this compound Treatment
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on in vitro plant cultures.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers initiating studies on the effects of the synthetic strigolactone analog this compound in in vitro plant culture. By leveraging the extensive knowledge available for the related compound GR24, scientists can design and execute robust experiments to elucidate the role of this compound in plant development and physiology. As with any experimental work, optimization of these protocols for the specific plant system under investigation is highly recommended for achieving reliable and reproducible results.
References
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 4. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 5. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes: Quantifying the Effects of GR24 on Lateral Root Formation
Introduction
Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including shoot branching and root system architecture. GR24 is a widely used synthetic analog of strigolactones, valued in research for its stability and potent biological activity. It serves as a powerful chemical tool to dissect the molecular mechanisms underlying SL action. One of the key roles of SLs is the modulation of lateral root (LR) development, a process critical for water and nutrient uptake. These application notes provide an overview of the effects of GR24 on lateral root formation and the signaling pathways involved. It is important to note that while the query specified "GR-28", the vast body of scientific literature focuses on "GR24". It is presumed that "this compound" was a typographical error, and the following information is based on the well-documented effects of GR24.
Mechanism of Action
GR24 generally acts as an inhibitor of lateral root formation and density.[1] This effect is, however, highly context-dependent, being influenced by the concentration of GR24, the plant species, and the status of other plant hormones, particularly auxin.[2][3] At physiological concentrations, GR24 can suppress the development of lateral root primordia and their subsequent emergence, leading to a lower overall lateral root density.[2][3] Conversely, under conditions of high auxin levels, GR24 application can paradoxically promote lateral root development, highlighting a complex interplay between these two hormonal pathways.[2][3][4]
GR24 Signaling Pathway
The perception and transduction of the GR24 signal are central to its function. The signaling cascade is initiated by the binding of GR24 to the α/β-hydrolase protein DWARF14 (D14), which is considered the primary SL receptor.[5][6][7] This binding event induces a conformational change in D14, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[5][7][8] The resulting GR24-D14-MAX2 complex then targets transcriptional repressors of the SMAX1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome.[5][6][8] The degradation of these SMXL repressors derepresses the expression of downstream target genes that ultimately modulate developmental processes such as lateral root formation. The pathway also integrates signals from other hormonal pathways, including auxin and cytokinin, to fine-tune the developmental output.[4][9]
Data Presentation
Table 1: Dose-Dependent Effects of GR24 on Lateral Root Density in Arabidopsis thaliana
| GR24 Concentration (µM) | Effect on Lateral Root Density (LRD) | Genotype | Reference |
| 1.25 | No significant effect | Wild-type | [2] |
| 2.5 | Significant reduction | Wild-type | [2] |
| 5.0 | Significant reduction | Wild-type | [2] |
| 10.0 | Significant reduction (MAX2-independent) | Wild-type | [2] |
| 1.0 | Reduction in lateral root number and density | Wild-type | [10] |
| 2.5 | Inhibition of lateral root density | Wild-type | [11] |
Table 2: Effects of GR24 on Root System Architecture in Medicago truncatula
| GR24 Concentration (µM) | Effect on Lateral Root Density | Effect on Nodule Number | Reference |
| 0.1 | Inhibition | Slight increase | [12] |
| 2.0 | Inhibition | Strong reduction | [12][13] |
| 5.0 | Not specified | Strong reduction | [12] |
Experimental Protocols
Protocol 1: Quantification of Lateral Root Density in Arabidopsis thaliana in Response to GR24
1. Materials
- Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
- Murashige and Skoog (MS) medium including vitamins and sucrose.
- Agar (B569324).
- Petri dishes (square or round).
- GR24 stock solution (e.g., 10 mM in acetone (B3395972) or DMSO).
- Sterile water.
- Micropipettes.
- Growth chamber with controlled light and temperature.
- Stereomicroscope or flatbed scanner.
- Image analysis software (e.g., ImageJ).
2. Methods
- Seed Sterilization:
- Place seeds in a 1.5 mL microcentrifuge tube.
- Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.
- Remove ethanol and add 1 mL of 50% (v/v) commercial bleach with 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.
- Wash seeds 5 times with sterile distilled water.
- Resuspend seeds in 0.1% (w/v) sterile agar solution.
- Plate Preparation:
- Prepare MS agar medium according to standard protocols.
- Autoclave the medium and cool to approximately 50-60°C.
- Add the appropriate volume of GR24 stock solution to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). Add an equivalent volume of the solvent (acetone or DMSO) to the control plates.
- Pour the medium into sterile Petri dishes and allow it to solidify.
- Seed Plating and Germination:
- Pipette the sterilized seeds onto the surface of the MS agar plates.
- Seal the plates with micropore tape.
- Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to synchronize germination.
- Plant Growth:
- Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
- Grow the seedlings under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 10-14 days.
- Data Acquisition and Analysis:
- After the growth period, remove the seedlings from the plates.
- Image the entire root system using a stereomicroscope or a high-resolution flatbed scanner.
- Using image analysis software, measure the length of the primary root.
- Count the number of emerged lateral roots.
- Calculate the lateral root density as the number of lateral roots divided by the primary root length (e.g., LRs/cm).
- Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between treatments.
Protocol 2: Visualization of Lateral Root Primordia
1. Materials
- Arabidopsis seedlings grown as described in Protocol 1.
- Microscope slides and coverslips.
- Clearing solution (e.g., chloral (B1216628) hydrate (B1144303) solution: 8 g chloral hydrate, 1 mL glycerol, 2 mL water).
- Differential interference contrast (DIC) microscope.
2. Methods
- Carefully mount whole seedlings in a drop of clearing solution on a microscope slide.
- Incubate at room temperature for several hours to overnight until the tissues become transparent.
- Place a coverslip over the specimen.
- Observe the roots under a DIC microscope.
- Count and categorize the lateral root primordia according to their developmental stage.[14][15]
Mandatory Visualization
Caption: GR24 signaling pathway in lateral root formation.
Caption: Workflow for quantifying GR24 effects on lateral roots.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Arabidopsis response to the apocarotenoid zaxinone involves interference with strigolactone signaling via binding to DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strigolactone Promotes Degradation of DWARF14, an α/β Hydrolase Essential for Strigolactone Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide mediates strigolactone signaling in auxin and ethylene-sensitive lateral root formation in sunflower seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Lateral Root Development: Pitfalls and How to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for GR28 Bioassay in Shoot Branching Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant architecture, particularly shoot branching.[1][2][3][4] GR28 is a synthetic analog of strigolactones, widely used to study their physiological effects and signaling pathways. This document provides detailed application notes and protocols for conducting a GR28 bioassay to analyze its impact on shoot branching. The protocols are designed for model plant systems such as Arabidopsis thaliana and pea (Pisum sativum), which are commonly used in shoot branching studies.[1][5]
The primary mechanism by which strigolactones inhibit shoot branching involves the regulation of auxin transport and the activity of the transcription factor BRANCHED1 (BRC1).[2][6] The GR28 bioassay is a powerful tool to screen for compounds that modulate strigolactone signaling and to characterize the genetic components of this pathway.
Signaling Pathway of Strigolactone in Shoot Branching Inhibition
The perception and signaling of strigolactones involve a complex interplay of several key proteins. The F-box protein MAX2 and the α/β-hydrolase D14 are essential components of the SL receptor complex.[7] Upon binding of GR28 (or natural strigolactones), the D14 protein hydrolyzes it, leading to a conformational change that allows it to interact with MAX2. This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL proteins, which are repressors of downstream signaling, allows for the expression of target genes, including BRC1, which in turn inhibits axillary bud outgrowth.
Caption: Strigolactone signaling pathway in the inhibition of shoot branching.
Experimental Protocols
Two primary methods for the GR28 bioassay are described below: a hydroponic culture method for systemic application and a direct application method for localized effects.
Protocol 1: Hydroponic Bioassay for Shoot Branching in Arabidopsis thaliana
This method is suitable for assessing the systemic effect of GR28 on shoot branching.
Materials:
-
Arabidopsis thaliana seeds (e.g., wild-type Col-0, and SL-deficient or -insensitive mutants like max2 or max4).
-
GR28 stock solution (10 mM in acetone (B3395972) or DMSO).
-
Hydroponic culture system (e.g., pipette tip boxes with lids, rockwool plugs).
-
Hoagland's nutrient solution.
-
Growth chamber with controlled light and temperature conditions.
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize Arabidopsis seeds with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.
-
Rinse seeds 3-5 times with sterile distilled water.
-
Stratify seeds at 4°C in the dark for 2-4 days to promote uniform germination.
-
Sow seeds on rockwool plugs or a similar sterile support medium placed in the hydroponic system filled with sterile water.
-
-
Plant Growth:
-
Grow seedlings in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
After 7-10 days, replace the water with Hoagland's nutrient solution.
-
-
GR28 Treatment:
-
After 3-4 weeks of growth, when plants have developed a rosette and are beginning to bolt, add GR28 to the hydroponic solution to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM).
-
Include a mock control with the same concentration of the solvent (acetone or DMSO) used for the GR28 stock.
-
Replenish the nutrient solution with fresh GR28 every 3-4 days to maintain the treatment concentration.
-
-
Data Collection and Analysis:
-
After 2-3 weeks of treatment, quantify shoot branching.
-
Count the number of rosette branches longer than 1 cm.
-
Measure the length of the primary inflorescence stem and all rosette branches.
-
Statistically analyze the data using appropriate tests (e.g., ANOVA, t-test) to compare treatments.
-
Protocol 2: Direct Application Bioassay for Axillary Bud Outgrowth in Pea (Pisum sativum)
This method is ideal for studying the local effect of GR28 on individual axillary buds.
Materials:
-
Pea seeds (e.g., wild-type and SL-deficient rms1 mutant).
-
GR28 stock solution (1 mM in acetone or DMSO).
-
Micropipette.
-
Potting mix and pots.
-
Growth chamber or greenhouse.
Procedure:
-
Plant Growth:
-
Sow pea seeds in pots filled with potting mix and grow them in a growth chamber or greenhouse under controlled conditions.
-
Use plants that are 2-3 weeks old.
-
-
GR28 Application:
-
Prepare serial dilutions of the GR28 stock solution in a carrier solution (e.g., 0.1% Tween 20 in water) to achieve the desired concentrations (e.g., 100 nM, 1 µM, 10 µM).
-
Apply a small volume (e.g., 10 µL) of the GR28 solution directly to an axillary bud (e.g., at the 3rd or 4th node).[2]
-
Use a mock control with the carrier solution only.
-
Mark the treated buds.
-
-
Data Collection and Analysis:
-
Measure the length of the treated axillary bud/branch every 2-3 days for 10-14 days.[2]
-
At the end of the experiment, record the final length of the treated branches.
-
Compare the growth of GR28-treated buds with the mock-treated controls using appropriate statistical analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for a GR28 shoot branching bioassay.
References
- 1. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of shoot branching by new terpenoid plant hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Multiple pathways regulate shoot branching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Field Application Techniques for GR-28: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to GR-28 and Strigolactones
This compound is a synthetic analog of strigolactones (SLs), a class of plant hormones that play a crucial role in regulating various aspects of plant development and their interaction with the environment.[1] Strigolactones are known to inhibit shoot branching (tiller outgrowth) and are involved in coordinating a plant's response to suboptimal environmental conditions.[1][2] Their influence extends to key agricultural traits such as plant height, grain number, and grain size.[1][2]
In recent years, the application of synthetic strigolactone analogs like GR24, a compound structurally and functionally similar to this compound, has gained significant attention for its potential in agriculture.[3][4] These applications primarily focus on two areas: the control of parasitic weeds and the enhancement of crop tolerance to abiotic stresses like drought.[3][5] This document provides detailed application notes and protocols for the field use of this compound, based on findings from studies involving GR24 and other potent strigolactone analogs.
Key Applications and Mechanisms of Action
-
Control of Parasitic Weeds (e.g., Striga hermonthica) :
-
Mechanism : The parasitic weed Striga, a major threat to cereal crops in sub-Saharan Africa, relies on strigolactones released from host plant roots to trigger its germination.[4][5] By applying synthetic SL analogs like this compound to infested fields in the absence of a host crop, a phenomenon known as "suicidal germination" can be induced.[5] This depletes the Striga seed bank in the soil, reducing infestation in subsequent cropping seasons.
-
Observed Efficacy : Field trials with SL analogs have shown a significant reduction in Striga emergence, with some studies reporting up to a 65% decrease in infested fields.[5]
-
-
Enhancement of Drought Tolerance :
-
Mechanism : Exogenous application of strigolactone analogs has been shown to mitigate the adverse effects of drought stress in crops like maize.[3] The underlying mechanisms involve the protection of photosynthetic machinery, enhancement of antioxidant activities, and accumulation of osmolytes, which help in maintaining cellular turgor and protecting against oxidative damage.[3]
-
Observed Efficacy : Studies on maize have demonstrated that foliar application of GR24 under drought conditions significantly improves photosynthetic rates, water use efficiency, and ultimately, grain yield.[3]
-
Data on the Efficacy of Strigolactone Analogs
The following tables summarize quantitative data from studies on the application of GR24, a close analog of this compound.
Table 1: Effect of GR24 Foliar Application on Maize Yield Parameters under Drought Stress [3]
| GR24 Concentration (mg L⁻¹) | Cob Diameter (cm) | Cob Weight (g) | Seeds per Cob |
| 0 (Drought) | 3.5 | 120 | 250 |
| 0.001 | 3.8 | 135 | 280 |
| 0.01 | 4.2 | 155 | 320 |
| 0.1 | 4.0 | 145 | 300 |
| Control (Well-watered) | 4.5 | 170 | 350 |
Table 2: Effect of GR24 on Photosynthetic Pigments in Maize under Drought Stress [3]
| GR24 Concentration (mg L⁻¹) | Chlorophyll a (mg g⁻¹ FW) | Chlorophyll b (mg g⁻¹ FW) | Total Chlorophyll (mg g⁻¹ FW) |
| 0 (Drought) | 1.2 | 0.5 | 1.7 |
| 0.01 | 1.8 | 0.8 | 2.6 |
| Control (Well-watered) | 2.0 | 0.9 | 2.9 |
Experimental Protocols
Protocol 1: Field Application of this compound for Striga Control via Suicidal Germination
Objective : To reduce the Striga hermonthica seed bank in infested soil through the application of this compound.
Materials :
-
This compound (or a similar potent SL analog like Nijmegen-1)
-
Water
-
Sprayer (e.g., backpack sprayer for small plots, boom sprayer for larger fields)
-
Personal Protective Equipment (PPE): gloves, goggles, lab coat
Procedure :
-
Timing of Application : Apply this compound to the field 2-4 weeks before planting the host crop (e.g., maize, sorghum). The soil should be moist to facilitate the germination of Striga seeds.
-
Preparation of Spray Solution :
-
Calculate the total volume of spray solution needed based on the sprayer's calibration and the area to be treated. A common recommendation is to apply a specific volume over a specified area to ensure uniform application.[6]
-
Prepare a stock solution of this compound. For a target concentration of 1 µM, dissolve the appropriate amount of this compound in a small amount of solvent (e.g., acetone) before diluting with water.
-
Dilute the stock solution to the final application volume. For example, to achieve a 1 µM concentration in a 100 L spray tank, add the required amount of stock solution and fill with water.
-
-
Application :
-
Calibrate the sprayer to ensure a uniform application rate across the field.
-
Apply the this compound solution evenly to the soil surface. Ensure thorough coverage of the infested area.
-
-
Post-Application :
-
Allow a period of at least two weeks for the suicidal germination of Striga seeds to occur before preparing the land for planting the main crop.
-
Monitor the emergence of Striga in the subsequent crop to evaluate the effectiveness of the treatment.
-
Protocol 2: Foliar Application of this compound to Enhance Drought Tolerance in Maize
Objective : To improve the growth, photosynthetic efficiency, and yield of maize under drought stress conditions through foliar application of this compound.
Materials :
-
This compound (or a similar potent SL analog like GR24)
-
Water
-
Surfactant (non-ionic, to improve leaf coverage)
-
Foliar sprayer
-
Personal Protective Equipment (PPE)
Procedure :
-
Timing of Application : Apply the this compound solution as a foliar spray at the vegetative stage of maize development, typically 40 days after sowing, when the plants are experiencing drought stress.[3]
-
Preparation of Spray Solution :
-
Based on experimental data, an effective concentration is 0.01 mg L⁻¹.[3]
-
Prepare a stock solution of this compound.
-
In the spray tank, add water, the calculated amount of this compound stock solution, and a surfactant according to the manufacturer's recommendation. Mix thoroughly.
-
-
Application :
-
Apply the solution to the foliage of the maize plants until the leaves are thoroughly wetted but not to the point of runoff.
-
Application should be done in the early morning or late evening to maximize absorption and minimize evaporation.
-
-
Data Collection and Evaluation :
-
Monitor plant growth parameters (e.g., height, biomass).
-
Measure gas exchange characteristics (e.g., net CO2 assimilation rate, stomatal conductance) using an infrared gas analyzer.[3]
-
At maturity, harvest the cobs and measure yield-related parameters such as cob weight, cob diameter, and the number of seeds per cob.[3]
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Strigolactones coordinate barley tillering and grain size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. strigasolutions.com [strigasolutions.com]
- 5. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extension.purdue.edu [extension.purdue.edu]
Application Notes and Protocols: GR-28 as a Tool to Study Hormone Crosstalk
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR-28, a synthetic analog of strigolactones (SLs), serves as a powerful chemical tool to investigate the intricate network of plant hormone signaling. As a stable and readily available compound, this compound allows for precise manipulation of the strigolactone signaling pathway, enabling researchers to dissect its interactions with other key phytohormones such as auxins, gibberellins (B7789140) (GAs), and ethylene (B1197577). Understanding this hormonal crosstalk is crucial for developing novel strategies to modulate plant architecture, improve stress resilience, and enhance crop yield.
These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying hormone interactions, focusing on key developmental processes like shoot branching, root system architecture, and seedling development.
Section 1: this compound and Auxin Crosstalk
The interaction between strigolactones and auxin is a cornerstone of hormonal regulation of plant development, particularly in the control of shoot branching and root architecture. This compound can be used to investigate how SLs modulate polar auxin transport and auxin-responsive gene expression.
Signaling Pathway Overview
Quantitative Data: this compound Effects on Auxin-Related Processes
| Parameter Assessed | Organism/Tissue | This compound (GR24) Concentration | Observed Effect | Reference |
| Basipetal Auxin Transport | Arabidopsis thaliana inflorescence stems | 1 nM - 100 nM | Dose-dependent reduction (up to 30%) | [1] |
| PIN1:GFP Fluorescence | Arabidopsis thaliana xylem parenchyma | 5 µM | Significant reduction in wild-type | [1] |
| Primary Root Length | Arabidopsis thaliana seedlings | 1.25 - 2.5 µM | Increased primary root length | [2] |
| Lateral Root Density | Arabidopsis thaliana seedlings | 5 µM | MAX2-dependent decrease | [2] |
| BRC1 Gene Expression | Arabidopsis thaliana protoplasts | 1 µM | Significant upregulation after 180 min | [3] |
Experimental Protocols
Protocol 1.1: Polar Auxin Transport Assay in Arabidopsis Inflorescence Stems
This protocol is adapted from methods used to quantify the effect of this compound on auxin transport capacity.[1]
Materials:
-
Arabidopsis thaliana inflorescence stems (primary or secondary bolts)
-
Radioactive auxin ([3H]IAA)
-
This compound (GR24) stock solution (e.g., 10 mM in acetone)
-
Agar (B569324) plates with appropriate growth medium
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare agar plates containing the desired concentrations of this compound. A vehicle control (e.g., acetone) should be included.
-
Excise 2.5 cm segments from the base of young inflorescence stems.
-
Invert the stem segments and insert the apical end approximately 2 mm into the this compound-containing agar.
-
Apply a 1 µL droplet of [3H]IAA in agar to the morphological basal end of each stem segment.
-
Incubate the segments in the dark at room temperature for 6-18 hours.
-
After incubation, excise a 5 mm section from the basal end of each stem segment.
-
Place the basal sections into separate scintillation vials and add 5 mL of scintillation fluid.
-
Quantify the radioactivity in each basal section using a scintillation counter.
-
Calculate the amount of auxin transported by comparing the radioactivity in the this compound-treated samples to the control samples.
Protocol 1.2: Analysis of Root System Architecture in Arabidopsis
This protocol is based on methodologies to assess the effect of this compound on primary root growth and lateral root formation.[2][4]
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., max2)
-
Square Petri dishes with Murashige and Skoog (MS) medium
-
This compound (GR24) stock solution
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Surface sterilize Arabidopsis seeds and sow them on MS plates.
-
After stratification, transfer seedlings of uniform size to fresh MS plates containing different concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM).
-
Grow the seedlings vertically for 5-7 days.
-
Scan the plates and measure the primary root length and the number of emerged lateral roots using image analysis software.
-
Calculate the lateral root density (number of lateral roots per cm of primary root).
-
Perform statistical analysis to determine significant differences between treatments.
Section 2: this compound and Ethylene Crosstalk
This compound has been shown to interact with the ethylene signaling pathway, influencing processes such as root hair elongation and hypocotyl growth in etiolated seedlings.
Signaling Pathway Overview
Quantitative Data: this compound Effects on Ethylene-Related Processes
| Parameter Assessed | Organism/Tissue | This compound (GR24) Concentration | Observed Effect | Reference |
| Ethylene Production | Arabidopsis thaliana etiolated seedlings | 5 µM | ~2.5-fold increase | [5] |
| ACO1, ACO2, ACO4 Expression | Arabidopsis thaliana etiolated seedlings | 5 µM | ~2-4 fold increase after 2-4 hours | [5] |
| Root Hair Length | Arabidopsis thaliana seedlings | 1 µM | Significant increase | [6] |
| Hypocotyl Length (dark-grown) | Arabidopsis thaliana seedlings | 3 µM | Reduction to ~93% of control | [7] |
Experimental Protocols
Protocol 2.1: Measurement of Ethylene Production
This protocol is for measuring ethylene accumulation from Arabidopsis seedlings using gas chromatography.[8][9]
Materials:
-
Arabidopsis thaliana seeds
-
Gas-tight vials (e.g., 4 mL) with rubber septa
-
Growth medium
-
This compound (GR24) stock solution
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Sterilize seeds and place a specific number (e.g., 50) in each gas-tight vial containing 1 mL of sterile growth medium.
-
Add this compound to the medium to achieve the desired final concentrations. Include a vehicle control.
-
Seal the vials and keep them in the dark at 4°C for 2-4 days for stratification.
-
Transfer the vials to the desired growth conditions (e.g., 22°C in the dark) for a specified period (e.g., 3 days).
-
After incubation, take a 1 mL gas sample from the headspace of each vial using a gas-tight syringe.
-
Inject the gas sample into the GC for ethylene quantification.
-
Generate a standard curve using known concentrations of ethylene gas to calculate the amount of ethylene produced by the seedlings.
Section 3: this compound and Gibberellin Crosstalk
The interplay between strigolactones and gibberellins is crucial for regulating plant height and overall shoot architecture. This compound can be used to investigate how SLs affect GA biosynthesis and signaling, often through the regulation of DELLA protein stability.
Signaling Pathway Overview
Quantitative Data: this compound Effects on Gibberellin-Related Processes
| Parameter Assessed | Organism/Tissue | This compound (GR24) Concentration | Observed Effect | Reference |
| Endogenous GA3 Content | Cherry rootstock stems | 0.1 µM | Significant increase in GA3 | [10] |
| Endogenous GA4 & GA7 Content | Cherry rootstock stems | 0.1 µM | Higher than 10 µM treatment | [10] |
| Plant Height | Wheat | 10 µM (foliar spray) under drought | Increased plant height compared to mock-treated drought plants | [11] |
Experimental Protocols
Protocol 3.1: Plant Height and Stem Diameter Measurement
This is a general protocol for assessing the effect of this compound on shoot growth.
Materials:
-
Potted plants of the species of interest
-
This compound (GR24) stock solution
-
Sprayer (for foliar application) or watering can (for soil drench)
-
Ruler or caliper
Procedure:
-
Grow plants to a desired developmental stage under controlled conditions.
-
Prepare this compound solutions at various concentrations in water, with a small amount of a surfactant (e.g., Tween-20) for foliar applications. Include a vehicle control.
-
Apply the this compound solution to the plants. This can be done as a foliar spray until runoff or as a soil drench with a defined volume.
-
Continue to grow the plants under the same conditions, reapplying the treatment at regular intervals if necessary.
-
Measure plant height (from the soil surface to the apical meristem) and stem diameter at the base at regular time points.
-
At the end of the experiment, harvest the shoots and measure fresh and dry weight.
-
Perform statistical analysis to compare the different treatments.
Section 4: Quantification of Endogenous Plant Hormones
To fully understand the crosstalk, it is essential to measure the levels of other endogenous hormones in response to this compound treatment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for this purpose.[2][4]
Experimental Workflow
Protocol 4.1: General Protocol for Plant Hormone Extraction and Quantification by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for different plant tissues and target hormones.[1][12][13]
Materials:
-
Plant tissue (flash-frozen in liquid nitrogen)
-
Extraction solvent (e.g., 80% methanol (B129727) with internal standards)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Homogenization: Grind frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle or a tissue lyser.
-
Extraction: Add a precise amount of the powdered tissue to a pre-chilled tube containing the extraction solvent. The solvent should contain a mix of stable isotope-labeled internal standards for the hormones of interest to ensure accurate quantification.
-
Incubation: Vortex the mixture and incubate at 4°C with shaking for at least 1 hour.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
Purification:
-
Collect the supernatant.
-
Activate an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the hormones with an appropriate solvent (e.g., methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The hormones are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry.
-
Data Analysis: Quantify the endogenous hormone levels by comparing the peak areas of the endogenous hormones to those of their corresponding internal standards.
Conclusion
This compound is an indispensable tool for dissecting the complex web of hormonal interactions that govern plant growth and development. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the role of strigolactones in hormonal crosstalk. By employing these methods, scientists can gain deeper insights into the fundamental mechanisms of plant biology, which can be leveraged for the development of innovative agricultural and biotechnological solutions.
References
- 1. Plant hormone -Plant biochemistry -Plant Science-BIO-PROTOCOL [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of gibberellin biosynthesis genes during flower and early fruit development of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Strigolactone elevates ethylene biosynthesis in etiolated Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]
- 9. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strigolactones modulate stem length and diameter of cherry rootstocks through interaction with other hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of plant hormones by standard addition method [protocols.io]
- 13. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
Application Notes and Protocols for GR24 in Crop Yield Enhancement
Introduction
Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a pivotal role in regulating plant architecture, development, and responses to environmental stimuli. GR24 is a widely used synthetic analog of strigolactones, valued for its high activity and stability, making it an invaluable tool for researchers.[1][2] It has been recognized for its ability to suppress shoot branching, modulate root system architecture, and enhance plant tolerance to various abiotic stresses, such as drought and salinity.[1][3][4] Under nutrient-deficient conditions, SLs can promote the development of lateral roots and root hairs, thereby improving nutrient uptake.[1][2] These characteristics have positioned GR24 as a promising agent for improving crop resilience and maintaining yield under challenging environmental conditions.
These application notes provide a summary of quantitative data on the effects of GR24 on various crops, detailed experimental protocols for its application, and diagrams illustrating its mechanisms of action and experimental workflows.
Data Presentation: Quantitative Effects of GR24 on Crop Performance
The application of GR24 has shown varied, concentration-dependent effects on the growth, physiology, and yield of different crops, particularly under abiotic stress conditions.
Table 1: Effects of GR24 on Winter Wheat (Triticum aestivum)
| Stress Condition | GR24 Concentration & Application Method | Observed Effect | Reference |
| Drought | 1 µM & 10 µM (in irrigation water) | Increased root and shoot dry weight; significantly enhanced yield compared to untreated, stressed plants. | [5] |
| Drought | 1 µM & 10 µM (foliar spray) | Increased yield compared to untreated, stressed plants, though less effective than irrigation application. | [5] |
| Salinity | 10 µM (foliar spray) | Increased potassium (K+) content and K+/Na+ ratio in salt-stressed plants. | [6] |
Table 2: Effects of GR24 on Maize (Zea mays)
| Stress Condition | GR24 Concentration & Application Method | Observed Effect | Reference |
| Drought (60% Field Capacity) | 0.01 mg L⁻¹ & 0.1 mg L⁻¹ (foliar spray) | Significantly increased cob diameter, cob weight, number of seeds per cob, and number of seeds per plant. | [7] |
| Drought | Seed Priming | Improved drought tolerance, with positive effects on the number of seeds per cob and per plant. | [8] |
Table 3: Effects of GR24 on Sunflower (Helianthus annuus)
| Stress Condition | GR24 Concentration & Application Method | Observed Effect | Reference |
| Salinity (150 mM NaCl) | 0.01 mg L⁻¹ (foliar spray) | Mitigated salt stress impacts; however, root and shoot fresh/dry weights were still greatly decreased compared to non-saline control. | [1][2] |
| Salinity (150 mM NaCl) | 0.01 mg L⁻¹ (foliar spray) | Enhanced photosynthetic rate (+9.29%), stomatal conductance (+77.5%), and K+/Ca2+ ion content under control conditions. | [1][2] |
Table 4: Effects of GR24 on Other Species
| Species | GR24 Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | 3 µM & 25 µM | Inhibited hypocotyl elongation in a dose-dependent manner. | [9][10] |
| Citrus Rootstock C-32 | 2.5 µM | Enhanced fine root initiation and lateral branching under nitrogen and phosphorus deficiency. | [11] |
| Citrus Rootstock C-32 | 5 µM & 10 µM | Inhibitory effects on root growth, particularly under full nutrition. | [11] |
Signaling Pathways and Mechanisms of Action
GR24 influences plant development and stress response through a complex signaling network, primarily by interacting with other hormone pathways and regulating gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 11. Strigolactone GR24 modulates citrus root architecture and rhizosphere microbiome under nitrogen and phosphorus deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR-28 Delivery in Soil-Based Experiments
These notes provide detailed protocols for the application of GR-28, a synthetic strigolactone analog, in soil-based experiments. The methodologies are intended for researchers, scientists, and drug development professionals investigating the influence of strigolactones on plant development, nutrient uptake, and interactions with soil microbiota.
Introduction
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant architecture and mediating symbiotic and parasitic interactions in the rhizosphere.[1][2] this compound is a synthetic analog of strigolactones widely used in research to mimic the effects of natural SLs. Effective and consistent delivery of this compound to the soil is critical for obtaining reliable and reproducible experimental results. This document outlines three common delivery methods: soil drench, seed priming, and direct soil injection.
Data Presentation: Quantitative Application Parameters
The following table summarizes key quantitative data for this compound application based on published studies. Researchers should consider these as starting points and optimize concentrations and volumes for their specific plant species, soil type, and experimental objectives.
| Delivery Method | Compound | Concentration | Application Volume/Rate | Host Crop | Target Organism/Effect | Reference |
| Soil Drench (Pot Experiment) | MP3 (SL analog) | 1.0 µM (Liquid Formulation) | Not specified | Maize | Striga hermonthica | [3] |
| Soil Drench (Pot Experiment) | Nijmegen-1 (SL analog) | 1.0 µM (Liquid Formulation) | Not specified | Maize | Striga hermonthica | [3] |
| Soil Incorporation (Pot Experiment) | MP3 (SL analog) | 5.0 µM (Granular Formulation) | Uniformly mixed with soil | Maize | Striga hermonthica | [3] |
| Soil Incorporation (Pot Experiment) | Nijmegen-1 (SL analog) | 5.0 µM (Granular Formulation) | Uniformly mixed with soil | Maize | Striga hermonthica | [3] |
Experimental Protocols
Protocol 1: Soil Drench Application
This method involves applying a liquid solution of this compound directly to the soil surface around the plant. It is a common and straightforward technique for ensuring the compound reaches the root zone.
Materials:
-
This compound stock solution (e.g., 10 mM in acetone (B3395972) or DMSO)
-
Distilled water
-
Micropipettes
-
Volumetric flasks
-
Beakers
-
Watering can or graduated cylinder for application
Procedure:
-
Preparation of Working Solution:
-
Calculate the required volume of this compound stock solution to achieve the desired final concentration in the application volume. For example, to prepare 1 L of a 1 µM working solution from a 10 mM stock, add 100 µL of the stock solution to 1 L of distilled water.
-
It is crucial to include a solvent control by preparing a solution with the same concentration of the solvent (e.g., acetone or DMSO) used for the stock solution.
-
-
Application:
-
Just before application, gently water the soil to ensure it is slightly moist, which aids in the even distribution of the this compound solution.
-
Apply a predetermined volume of the this compound working solution evenly to the soil surface around the base of each plant. The volume will depend on the pot size and plant age. For example, for a 1-liter pot, 100 mL of the solution can be applied.
-
Apply the same volume of the solvent control solution to the control group of plants.
-
-
Frequency:
-
The frequency of application will depend on the stability of this compound in the specific soil conditions and the experimental goals. Applications may be performed once at the beginning of the experiment or repeated at regular intervals (e.g., weekly).[3]
-
Protocol 2: Seed Priming with this compound
Seed priming involves soaking seeds in a this compound solution before sowing to stimulate germination and early seedling development.[4][5][6][7]
Materials:
-
This compound stock solution
-
Distilled water
-
Petri dishes or beakers
-
Filter paper
-
Forceps
-
Incubator or a dark, temperature-controlled environment
Procedure:
-
Preparation of Priming Solution:
-
Prepare the this compound priming solution at the desired concentration (e.g., 1 µM) in distilled water. Also, prepare a solvent control solution.
-
-
Seed Soaking:
-
Place a layer of filter paper in a petri dish and moisten it with the this compound priming solution.
-
Arrange the seeds on the filter paper, ensuring they are in contact with the solution. Alternatively, seeds can be submerged in the solution in a beaker.
-
Incubate the seeds in the dark at a controlled temperature for a specific duration (e.g., 6-12 hours). The optimal duration will vary depending on the seed type.
-
-
Drying:
-
After the priming period, carefully remove the seeds from the solution and blot them dry with clean filter paper.
-
Allow the seeds to air-dry at room temperature on a clean surface until they return to their original moisture content.
-
-
Sowing:
-
Sow the primed seeds in the prepared soil.
-
Protocol 3: Direct Soil Injection
This method delivers this compound directly into the root zone, which can be particularly useful for established plants or for targeting specific soil depths.
Materials:
-
This compound working solution
-
Syringe with a long needle or a specialized soil injector
-
Graduated cylinder
Procedure:
-
Preparation of Working Solution:
-
Prepare the this compound working solution as described in the soil drench protocol.
-
-
Injection:
-
Determine the injection points around the plant. Typically, 2-4 injection sites per plant are sufficient.
-
Insert the syringe needle or injector probe into the soil to the desired depth within the root zone.
-
Slowly inject a specific volume of the this compound solution into the soil.
-
Repeat the process for all injection points.
-
-
Control:
-
For control plants, inject the same volume of the solvent control solution.
-
Mandatory Visualizations
Caption: this compound signaling pathway in plants.
Caption: General experimental workflow for soil-based this compound studies.
References
- 1. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seed Priming with Phytohormones: An Effective Approach for the Mitigation of Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. horizonepublishing.com [horizonepublishing.com]
- 7. chemijournal.com [chemijournal.com]
Measuring GR24 Uptake and Transport in Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR24, a synthetic analog of strigolactones (SLs), serves as a critical tool for dissecting the complex roles of this class of phytohormones in plant development and environmental interactions. Strigolactones are implicated in a wide array of physiological processes, including the regulation of shoot branching, root system architecture, and symbiotic relationships with arbuscular mycorrhizal fungi. Furthermore, they act as germination stimulants for parasitic weeds, such as Striga and Orobanche, making the study of their uptake and transport crucial for agricultural applications. Understanding how GR24 is absorbed, distributed, and metabolized within plants is fundamental to elucidating its mechanism of action and for the rational design of novel agrochemicals or therapeutic agents.
This document provides a comprehensive guide to the methodologies used to measure GR24 uptake and transport in plants. It includes detailed protocols for both indirect bioassays and direct quantitative techniques, alongside representative data to aid in experimental design and interpretation.
Data Presentation
The following tables summarize quantitative data from representative experiments measuring the effects and presence of GR24 in various plant systems.
Table 1: Effect of GR24 on Arabidopsis thaliana Root System Architecture
| GR24 Concentration (µM) | Primary Root Length (mm) | Lateral Root Density (No./cm) |
| 0 (Control) | 8.5 ± 0.4 | 5.2 ± 0.3 |
| 1.0 | 9.8 ± 0.5 | 4.1 ± 0.2 |
| 2.5 | 11.2 ± 0.6 | 3.5 ± 0.3 |
| 5.0 | 9.1 ± 0.5 | 2.8 ± 0.2 |
| 10.0 | 7.6 ± 0.4 | 2.1 ± 0.2 |
Data are presented as mean ± standard error.
Table 2: Dose-Dependent Germination of Striga hermonthica Seeds in Response to GR24
| GR24 Concentration (M) | Germination Percentage (%) |
| 0 (Control) | < 1 |
| 10⁻¹² | 15 ± 3 |
| 10⁻¹¹ | 45 ± 5 |
| 10⁻¹⁰ | 78 ± 6 |
| 10⁻⁹ | 92 ± 4 |
| 10⁻⁸ | 95 ± 3 |
Data are presented as mean ± standard error.
Table 3: Quantification of GR24 in Rice (Oryza sativa) Tissues Over Time Using LC-MS/MS Following Root Application
| Time After Application (hours) | GR24 Concentration in Roots (ng/g FW) | GR24 Concentration in Shoots (ng/g FW) |
| 1 | 150.2 ± 12.5 | 5.1 ± 0.8 |
| 6 | 98.6 ± 9.1 | 22.4 ± 2.5 |
| 24 | 45.3 ± 5.2 | 35.8 ± 3.9 |
| 48 | 15.1 ± 2.1 | 28.9 ± 3.1 |
Data are presented as mean ± standard deviation.
Table 4: Distribution of Radiolabeled GR24 ([³H]-GR24) in Arabidopsis thaliana 24 Hours After Application
| Plant Tissue | Radioactivity (% of Total Uptake) |
| Roots (Site of Application) | 65.3 ± 5.9 |
| Hypocotyl | 12.1 ± 1.5 |
| Cotyledons | 18.5 ± 2.1 |
| True Leaves | 4.1 ± 0.7 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the GR24 signaling pathway and a general experimental workflow for its assessment.
Experimental Protocols
I. Indirect Assessment of GR24 Uptake: Bioassays
Bioassays offer a cost-effective and often high-throughput means to infer the uptake and biological activity of GR24 by observing a physiological response.
A. Parasitic Plant Seed Germination Assay
Principle: GR24 and other strigolactones are potent germination stimulants for parasitic plants of the Orobanchaceae family. The germination rate of parasitic plant seeds is proportional to the concentration of the stimulant, providing an indirect measure of its presence and activity.[1]
Protocol:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize Striga hermonthica seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Spread the sterilized seeds on sterile glass fiber filter paper discs in a petri dish.
-
Moisten the filter paper with sterile distilled water and incubate the seeds in the dark at 25-30°C for 10-14 days to sensitize them to germination stimulants.
-
-
GR24 Application:
-
Prepare a stock solution of GR24 (e.g., 10 mM in acetone).
-
Create a dilution series of GR24 in sterile distilled water (e.g., from 10⁻⁶ M to 10⁻¹² M).
-
Include a mock control with the same concentration of acetone (B3395972) as the highest GR24 concentration.
-
Apply 50 µL of each GR24 dilution or control solution to the pre-conditioned seeds.
-
-
Incubation and Germination Scoring:
-
Seal the petri dishes and incubate in the dark at 25-30°C for 24-48 hours.
-
Count the number of germinated (radicle emerged) and non-germinated seeds under a dissecting microscope.
-
Calculate the germination percentage for each concentration.
-
B. Arabidopsis thaliana Root Development Assay
Principle: GR24 influences root system architecture in a dose-dependent manner. Changes in primary root length and lateral root density can be quantified to assess the biological activity of GR24 taken up by the plant.
Protocol:
-
Plant Growth:
-
Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow them on Murashige and Skoog (MS) agar plates.
-
Stratify at 4°C for 2 days in the dark, then transfer to a growth chamber (16h light/8h dark, 22°C).
-
-
GR24 Treatment:
-
After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates supplemented with different concentrations of GR24 (e.g., 0, 1, 2.5, 5, 10 µM).
-
Include a mock-treated control.
-
-
Phenotypic Analysis:
-
Incubate the plates vertically in the growth chamber for another 5-7 days.
-
Scan the plates and measure the primary root length and the number of lateral roots using image analysis software (e.g., ImageJ).
-
Calculate lateral root density (number of lateral roots per unit of primary root length).
-
II. Direct Quantification of GR24 Uptake and Transport
Direct methods utilize labeled GR24 or sensitive analytical techniques to quantify its concentration in different plant tissues.
A. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific technique that allows for the accurate quantification of small molecules like GR24 in complex biological matrices.[2][3] By extracting GR24 from different plant tissues, its uptake and translocation can be determined.[2]
Protocol:
-
Plant Treatment:
-
Grow plants (e.g., rice, tomato) hydroponically or in a suitable solid medium.
-
Apply a known concentration of GR24 to the roots (for uptake studies) or to a specific leaf (for transport studies).
-
-
Tissue Harvesting and Extraction:
-
At various time points (e.g., 1, 6, 24, 48 hours), harvest different plant tissues (roots, stems, leaves).
-
Record the fresh weight of each sample and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract GR24 using a suitable solvent, such as ethyl acetate (B1210297) or an acetonitrile/water mixture, often containing a deuterated GR24 internal standard for accurate quantification.
-
Centrifuge the extract to pellet cell debris.
-
-
Sample Clean-up:
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
-
LC-MS/MS Analysis:
-
Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Develop a specific Multiple Reaction Monitoring (MRM) method for GR24 and the internal standard, defining the precursor and product ion transitions.
-
Generate a standard curve with known concentrations of GR24 to enable absolute quantification.
-
B. Radiolabeled GR24 Uptake and Transport Assay
Principle: Using radiolabeled GR24 (e.g., with tritium, ³H) allows for highly sensitive detection and visualization of its movement within the plant.[4]
Protocol:
-
Plant Growth and Treatment:
-
Grow seedlings in a hydroponic system or on agar plates.
-
Apply [³H]-GR24 to the nutrient solution (for root uptake) or as a droplet on a single leaf (for leaf-to-shoot transport).
-
-
Uptake and Transport Period:
-
Allow the plants to take up and transport the radiolabeled compound for a defined period (e.g., 1, 6, 24 hours).
-
-
Tissue Harvesting and Quantification:
-
Harvest different plant parts (roots, hypocotyl/stem, cotyledons/leaves).
-
Thoroughly wash the roots to remove any surface-adhering [³H]-GR24.
-
Measure the fresh weight of each tissue.
-
Homogenize the tissues and measure the radioactivity in each fraction using a liquid scintillation counter.
-
-
Visualization by Autoradiography:
-
For a visual representation of transport, press the whole plant against an X-ray film or a phosphor imaging screen.
-
Expose for an appropriate duration based on the level of radioactivity.
-
Develop the film or scan the screen to visualize the distribution of the radiolabeled GR24.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and Quantification of Natural Strigolactones from Root Exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Label Distribution in Tissues of Wheat Seedlings Cultivated with Tritium-Labeled Leonardite Humic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for GR-28 treatment in rice tillering assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant architecture, including the inhibition of shoot branching or tillering in monocots like rice. GR28 is a synthetic analog of strigolactones that is commonly used to study SL signaling and its effects on plant development. This document provides a detailed protocol for a GR28 treatment assay to evaluate its effect on rice tillering. The protocol is designed for researchers in plant biology, agronomy, and drug development who are investigating the molecular mechanisms of tillering or screening for compounds that modulate plant architecture.
The assay is based on the hydroponic cultivation of rice seedlings, which allows for precise control of nutrient and treatment application. By comparing the tiller number of wild-type rice with that of SL-deficient mutants (e.g., d10) and observing the response to exogenous GR28 application, researchers can elucidate the role of SLs in tillering and identify potential chemical modulators of this pathway.
Strigolactone Signaling Pathway in Rice
The perception and signaling of strigolactones in rice involve a series of key protein interactions. The SL receptor, DWARF14 (D14), perceives the SL signal. In the presence of SLs, D14 interacts with the F-box protein DWARF3 (D3) and the repressor protein DWARF53 (D53). This interaction leads to the ubiquitination and subsequent degradation of D53 by the 26S proteasome. The degradation of the D53 repressor allows for the expression of downstream target genes that regulate tiller bud outgrowth.
Caption: Strigolactone signaling pathway in rice.
Experimental Protocol: GR28 Treatment in Rice Tillering Assay
This protocol details a hydroponic-based assay to quantify the effect of GR28 on rice tillering.
Materials
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Rice seeds (e.g., wild-type Nipponbare and a strigolactone-deficient mutant like d10)
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GR28 (synthetic strigolactone analog)
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2.5% Sodium hypochlorite (B82951) solution
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0.01% Tween 20
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Sterile distilled water
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Hydroponic culture solution (e.g., half-strength Murashige and Skoog medium)
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Agar
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Brown glass vials or other suitable containers for hydroponics
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Growth chamber with controlled light and temperature conditions
Procedure
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Seed Sterilization and Germination:
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Surface sterilize rice seeds by washing them in a solution of 2.5% sodium hypochlorite containing 0.01% Tween 20 for 30 minutes.
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Rinse the seeds thoroughly with sterile distilled water (6-8 times).
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Incubate the sterilized seeds in sterile water at 25°C in the dark for 2 days to promote germination.
-
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Seedling Establishment:
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Transfer the germinated seeds to a hydroponic culture medium solidified with 0.6% agar.
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Grow the seedlings at 25°C under a 14-hour light/10-hour dark photoperiod for 6 days.
-
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GR28 Treatment:
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Prepare hydroponic culture solutions containing different concentrations of GR28 (e.g., 0 µM as a control, 1 µM, 5 µM, and 10 µM). GR28 is typically dissolved in a small amount of acetone (B3395972) or DMSO before being added to the culture medium. Ensure the final concentration of the solvent is minimal and consistent across all treatments, including the control.
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Carefully transfer each 6-day-old seedling to a brown glass vial containing 12 mL of the respective GR28 treatment solution.
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Grow the seedlings under the same conditions as in step 2 for 7 to 28 days. The duration of the treatment can be adjusted based on the specific research question.
-
-
Data Collection:
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At the end of the treatment period, carefully remove each plant from the vial.
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Count the number of tillers for each plant. A tiller is a shoot that arises from the base of the main stem.
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Other parameters such as plant height, root length, and biomass can also be measured.
-
-
Data Analysis:
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Calculate the average tiller number and standard deviation for each treatment group.
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Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and GR28-treated groups.
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Experimental Workflow
The following diagram illustrates the key steps in the GR28 treatment and rice tillering assay.
Troubleshooting & Optimization
Troubleshooting GR-28 solution stability and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic strigolactone analog, GR-28. Below are solutions to common issues related to solution stability and degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur due to several factors, including low solubility in the chosen solvent, storage at an improper temperature, or the use of a solvent that is not of high purity.
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Solubility: Ensure you are using a recommended solvent such as acetone, DMSO, or ethanol. For aqueous buffers, it is critical to first dissolve this compound in a small amount of an organic solvent like DMSO before making the final dilution.
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Temperature: After dissolving, store the stock solution at -20°C or -80°C to maintain stability and prevent precipitation. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.
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Solvent Purity: Always use anhydrous, high-purity solvents to prevent hydrolysis and contamination.
Q2: I am observing a progressive loss of this compound activity in my multi-day experiments. What is the likely cause?
A2: this compound, like many strigolactones, is susceptible to hydrolytic degradation, especially in aqueous media at neutral or alkaline pH. This degradation leads to a loss of biological activity over time.
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pH of Media: The stability of this compound decreases as the pH increases. In aqueous solutions with a pH of 7.4, the half-life can be significantly shorter than in acidic conditions.
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Solution Age: It is highly recommended to prepare fresh this compound working solutions for each experiment, or at a minimum, daily for multi-day experiments.
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Storage of Working Solution: If a working solution must be stored, keep it at 4°C and use it within 24 hours. For longer-term experiments, consider a perfusion system where the this compound-containing medium is continuously refreshed.
Q3: How can I confirm if my this compound stock solution has degraded?
A3: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
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HPLC Analysis: An HPLC analysis of a fresh versus an aged solution can reveal the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent this compound peak.
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Mass Spectrometry: MS can be used to identify the molecular weights of degradation products, which can help in understanding the degradation pathway.
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Bioassay: A functional bioassay can also be used as an indirect measure of degradation. Comparing the activity of an old stock solution to a freshly prepared one can indicate if significant degradation has occurred.
Troubleshooting Guides
Issue: Inconsistent results in bioassays using this compound.
This guide provides a systematic approach to troubleshooting inconsistent results.
Quantitative Data Summary
The stability of this compound is highly dependent on the solvent and pH. The following tables summarize key quantitative data related to its stability.
Table 1: Half-life of this compound in Different Solvents at 25°C
| Solvent | pH | Half-life (t½) |
| Acetone | N/A | > 30 days |
| DMSO | N/A | > 30 days |
| Aqueous Buffer | 5.0 | ~72 hours |
| Aqueous Buffer | 7.4 | ~8 hours |
| Aqueous Buffer | 8.5 | ~1.5 hours |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Maximum Recommended Storage |
| Solid Powder | N/A | -20°C | 2 years |
| Stock Solution | Anhydrous DMSO | -20°C | 6 months |
| Stock Solution | Anhydrous Acetone | -20°C | 6 months |
| Working Solution | Aqueous Buffer (pH < 7) | 4°C | 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (this compound MW = 298.29 g/mol ), weigh 2.98 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: HPLC Method for Assessing this compound Stability
This protocol provides a general method for assessing the stability of this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Procedure:
-
Prepare a fresh this compound standard solution in the mobile phase.
-
Inject the standard to determine the retention time of the intact this compound.
-
Inject the aged or experimental this compound solution.
-
Compare the chromatograms. A decrease in the peak area at the retention time of the standard and the appearance of new peaks indicate degradation.
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Signaling Pathway
This compound is known to be involved in the strigolactone signaling pathway, which primarily regulates plant development. In mammalian cells, it has been studied for its potential anti-cancer effects, though the exact pathways are still under investigation. A simplified diagram of the canonical plant strigolactone pathway is shown below.
Technical Support Center: Optimizing GR-28 Concentration for Root Hair Elongation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the synthetic strigolactone analog, GR-28, and its role in root hair elongation.
Quick Navigation:
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Troubleshooting Guide
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Frequently Asked Questions (FAQs)
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Experimental Protocols
-
Signaling Pathways
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound to optimize root hair elongation.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on root hair elongation. | Incorrect this compound Concentration: The concentration may be too low to elicit a response or so high that it becomes inhibitory. | Perform a dose-response experiment using a range of concentrations. Based on studies with the related compound GR24, a good starting range is 1 µM to 10 µM.[1][2] |
| Degradation of this compound: Strigolactones can be unstable in solution, especially at non-optimal pH or when exposed to light.[3] | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and store them properly (e.g., at -20°C in the dark).[4][5][6][7] When adding to media, ensure the final solvent concentration is minimal and does not affect root growth. | |
| Insensitive Plant Genotype: The plant line being used may have a mutation in the strigolactone signaling pathway (e.g., in genes like MAX2, D14).[8][9] | Use wild-type plants as a positive control. If available, also use a known strigolactone-insensitive mutant (e.g., max2) as a negative control to confirm the specificity of the this compound effect.[8][10] | |
| Inconsistent results between experiments. | Variable Experimental Conditions: Minor variations in growth conditions such as light intensity, temperature, and media composition can significantly impact root hair development.[11] | Standardize all experimental parameters. Ensure consistent light conditions, temperature, and use a defined growth medium (e.g., Murashige and Skoog) for all replicates. |
| Contamination: Microbial contamination in the growth medium can interfere with normal root development and the plant's response to this compound. | Maintain strict sterile techniques during seed sterilization, media preparation, and plating.[12][13][14] | |
| Inhibition of primary root growth at higher this compound concentrations. | Toxicity or Off-Target Effects: High concentrations of synthetic hormones can be toxic to plants or lead to unintended physiological responses.[1][2] | If the primary goal is to study root hair elongation, use the lowest effective concentration of this compound that promotes this without significantly inhibiting primary root growth. Carefully observe and quantify primary root length in your dose-response experiments.[1][2] |
| Difficulty in preparing this compound solutions. | Poor Solubility: this compound may not be readily soluble in water. | Dissolve this compound in a small volume of an appropriate organic solvent like acetone or DMSO before adding it to the aqueous growth medium.[15] Ensure the final concentration of the solvent is low (typically <0.1%) to avoid solvent-induced artifacts. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for promoting root hair elongation in Arabidopsis thaliana?
A1: While direct dose-response data for this compound is limited in the available literature, studies using the closely related synthetic strigolactone analog, GR24, provide a good starting point. For Arabidopsis, effective concentrations of GR24 for promoting root hair elongation are typically in the low micromolar range. We recommend starting with a concentration range of 1 µM to 5 µM .[1][2][10][16] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and plant ecotype.
| GR24 Concentration | Observed Effect on Arabidopsis Roots | Reference |
| 1.25 µM | Increased primary root length. | [1][2] |
| 2.5 µM | Increased primary root length. | [1][2] |
| 5 µM | Decreased lateral root density. | [1] |
| 10 µM | Inhibition of primary root elongation, likely due to toxicity. | [1][2] |
Q2: How does this compound influence root hair elongation?
A2: this compound, as a strigolactone analog, is perceived by the DWARF14 (D14) receptor.[17][18] This binding event leads to a conformational change, allowing D14 to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for ubiquitination and subsequent degradation by the 26S proteasome.[17][18][19] The degradation of these SMXL repressors unleashes downstream signaling cascades that ultimately promote root hair elongation. This pathway shows significant crosstalk with auxin and ethylene (B1197577) signaling.[8][20][21]
Q3: Can I use this compound on strigolactone-deficient mutants?
A3: Yes, applying exogenous this compound to strigolactone biosynthesis mutants (e.g., max3, max4) should rescue the root hair phenotype, leading to elongation similar to or greater than wild-type plants.[8][10] This is a common method to confirm that the observed phenotype is indeed due to a deficiency in strigolactones. However, this compound will not have an effect on strigolactone signaling mutants (e.g., max2), as the downstream signaling pathway is impaired.[8][10]
Q4: How should I prepare and store my this compound stock solution?
A4: this compound should be dissolved in an organic solvent such as acetone or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[4][6][15] This stock solution should be stored in small aliquots in the dark at -20°C to prevent degradation.[5][7] When preparing your working solutions, add the appropriate volume of the stock solution to your sterile growth medium after it has cooled to around 50-55°C to avoid heat-induced degradation. Ensure the final solvent concentration in the medium is minimal (e.g., ≤ 0.1%) and consistent across all treatments, including the control.
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound on Arabidopsis Root Hair Elongation
This protocol outlines the steps to determine the optimal concentration of this compound for promoting root hair elongation in Arabidopsis thaliana.
1. Materials:
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Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
This compound
-
Acetone or DMSO
-
Murashige and Skoog (MS) medium with vitamins
-
Sucrose
-
Phytagel or Agar (B569324)
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Petri dishes (square, 100x100 mm)
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Micropipettes and sterile tips
-
Sterile water
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70% (v/v) ethanol (B145695)
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50% (v/v) commercial bleach with 0.05% (v/v) Triton X-100
2. Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Pellet the seeds by centrifugation and remove the ethanol. d. Add 1 mL of 50% bleach solution with Triton X-100 and vortex for 5-10 minutes. e. Pellet the seeds and remove the bleach solution. f. Wash the seeds five times with 1 mL of sterile water. g. Resuspend the seeds in a small volume of sterile water and stratify at 4°C for 2-3 days in the dark.[12]
3. Media Preparation: a. Prepare MS medium according to the manufacturer's instructions, typically including 1% (w/v) sucrose. b. Adjust the pH to 5.7 before adding the gelling agent (e.g., 0.8% agar). c. Autoclave the medium and let it cool to approximately 50-55°C in a water bath. d. Prepare a 10 mM stock solution of this compound in acetone. e. Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM, 10 µM). Add an equivalent amount of acetone to the control (0 µM) medium. f. Pour the medium into sterile square Petri dishes.
4. Plating and Growth: a. After stratification, carefully pipette the seeds in a single line onto the surface of the agar plates. b. Seal the plates with breathable tape. c. Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.[13][22][23]
5. Data Acquisition and Analysis: a. After 5-7 days of growth, remove the plates from the growth chamber. b. Using a microscope with a camera, capture images of the root hair zone of at least 10 seedlings per treatment. c. Use image analysis software (e.g., ImageJ) to measure the length of 20-30 root hairs per seedling. d. Calculate the average root hair length for each seedling and then the average for each treatment group. e. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments. f. Plot the average root hair length against the this compound concentration to generate a dose-response curve.[24][25][26]
Signaling Pathways
This compound Signaling Pathway in Root Hair Elongation
This compound, a synthetic strigolactone, initiates a signaling cascade that leads to the elongation of root hairs. The core of this pathway involves the perception of this compound by the D14 receptor, which then, in an F-box protein MAX2-dependent manner, leads to the degradation of SMXL transcriptional repressors. This derepression allows for the expression of genes that promote root hair growth. This pathway is intricately linked with auxin and karrikin signaling pathways.
Caption: this compound signaling pathway leading to root hair elongation.
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates the key steps in performing a dose-response experiment to determine the optimal this compound concentration.
Caption: Workflow for this compound dose-response analysis on root hairs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 5. boneandcancer.org [boneandcancer.org]
- 6. Stock solutions [wahoo.nsm.umass.edu]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMAX1/SMXL2 regulate root and root hair development downstream of KAI2-mediated signalling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strigolactones affect lateral root formation and root-hair elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sdbonline.org [sdbonline.org]
- 13. A protocol for measuring the response of Arabidopsis roots to gravity and treatment for simulated microgravity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strigolactones activate different hormonal pathways for regulation of root development in response to phosphate growth conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hormonal regulation of root hair growth and responses to the environment in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Early Arabidopsis root hair growth stimulation by pathogenic strains of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: GR-28 and Strigolactone Analogs in Soil Degradation Studies
Disclaimer: Direct experimental data on the degradation of GR-28 in various soil types is limited in publicly available literature. This guide is based on research conducted on the stability of strigolactones as a chemical class, including the closely related synthetic analog, GR24. The principles and methods described are intended to provide a foundational understanding for researchers working with this compound and other strigolactones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation in soil a concern?
This compound is a synthetic strigolactone analog. Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic fungi and parasitic weeds in the rhizosphere. Understanding the degradation of this compound in soil is vital for its effective application in agricultural and research settings. The stability of this compound directly impacts its bioavailability and efficacy in stimulating seed germination of parasitic plants or promoting beneficial symbiotic relationships.
Q2: What are the primary factors influencing the degradation of strigolactones like this compound in soil?
The stability of strigolactones in soil is influenced by a combination of chemical, physical, and biological factors. Key factors include:
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Soil pH: The chemical stability of strigolactones is pH-dependent.[1]
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Temperature: Higher temperatures can accelerate the degradation process.
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Microbial Activity: Soil microorganisms have been suggested to play a role in the dissipation of strigolactones.[2]
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Soil Type and Composition: The organic matter and clay content of the soil can affect the adsorption and subsequent degradation of strigolactones.
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Moisture Content: Water availability can influence both microbial activity and chemical hydrolysis.
Q3: How stable is GR24 (a close analog of this compound) in soil?
Q4: What are the recommended methods for analyzing this compound concentrations in soil samples?
Due to their extremely low concentrations and instability, analyzing strigolactones in complex matrices like soil is challenging.[3] The current method of choice is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[2][3] This technique offers high sensitivity and selectivity for quantifying trace amounts of strigolactones. Effective sample preparation, including extraction and pre-concentration steps, is critical for accurate analysis.[3][4]
Troubleshooting Guide for this compound Degradation Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of this compound in control (sterilized) soil samples. | 1. Incomplete soil sterilization. 2. Abiotic degradation due to soil pH or temperature. 3. Instability of this compound in the extraction solvent. | 1. Verify the sterilization method (e.g., autoclaving, gamma irradiation) and its effectiveness. 2. Buffer the soil to a neutral pH if feasible and incubate at a lower temperature. 3. Select a less nucleophilic organic solvent for extraction and perform extractions at a controlled, cool temperature.[3] |
| High variability in this compound concentrations across replicates. | 1. Inhomogeneous distribution of this compound in the soil. 2. Inconsistent extraction efficiency. 3. Matrix effects during UHPLC-MS/MS analysis. | 1. Ensure thorough mixing of this compound into the soil samples. 2. Standardize the extraction protocol, including shaking time and solvent volume. Use an internal standard to correct for recovery. 3. Optimize sample cleanup and pre-concentration steps to minimize matrix interference.[3] |
| Low or no detection of this compound in experimental samples. | 1. Extremely rapid degradation in the specific soil type. 2. Insufficient initial concentration of this compound. 3. Poor extraction recovery. 4. Low sensitivity of the analytical method. | 1. Shorten the incubation time points for initial experiments. 2. Increase the initial spiking concentration of this compound. 3. Evaluate and optimize the extraction solvent and solid-phase extraction (SPE) sorbent.[3] 4. Ensure the UHPLC-MS/MS is tuned for optimal sensitivity for this compound. |
| Inconsistent results between different soil types. | 1. Differences in microbial populations and activity. 2. Variation in soil pH, organic matter, and clay content. | 1. Characterize the microbial community in each soil type. 2. Measure and record the physicochemical properties of each soil type to correlate with degradation rates. |
Data on Factors Influencing Strigolactone Stability
Quantitative data on this compound degradation is scarce. The following table summarizes qualitative and semi-quantitative findings for strigolactones (SLs) in general and GR24.
| Factor | Effect on Stability/Degradation | Observations | References |
| Microbial Activity | Increases degradation | Autoclaved soil showed delayed dissipation of GR24 compared to non-sterilized and gamma-irradiated soil. | [2] |
| pH | pH-dependent | Chemical stability of strigolactones is influenced by pH. | [1] |
| Temperature | Higher temperature may increase degradation | Controlled temperature during extraction improves stability. | [3] |
| Extraction Solvent | Influences stability and recovery | Aqueous mixtures of less nucleophilic organic solvents (e.g., acetonitrile (B52724), acetone) can improve stability during extraction. | [3] |
Experimental Protocols
Protocol 1: General Workflow for a this compound Soil Degradation Study
This protocol outlines the key steps for assessing the degradation of this compound in a specific soil type.
Caption: General workflow for a this compound soil degradation experiment.
Protocol 2: Sample Preparation for UHPLC-MS/MS Analysis of Strigolactones
This protocol is adapted from methods described for the analysis of natural strigolactones and can be optimized for this compound.[3]
-
Extraction:
-
Weigh a representative soil subsample (e.g., 5-10 g).
-
Add an appropriate volume of extraction solvent (e.g., aqueous acetonitrile or acetone). The use of less nucleophilic organic solvents is recommended to improve stability.[3]
-
Include an internal standard for quantification.
-
Shake or vortex the sample for a standardized period at a controlled temperature.
-
Centrifuge the sample and collect the supernatant.
-
-
Pre-concentration:
-
Use a solid-phase extraction (SPE) cartridge (e.g., polymeric reverse-phase sorbent) for sample cleanup and concentration.[3]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the strigolactones with a suitable solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with the UHPLC-MS/MS system.
-
Filter the reconstituted sample before injection into the UHPLC-MS/MS.
-
Signaling Pathways and Logical Relationships
Factors Influencing this compound Degradation in Soil
The following diagram illustrates the key factors that can influence the persistence of this compound in a soil environment.
References
- 1. Strigolactones in Plants and Their Interaction with the Ecological Microbiome in Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Preventing GR-28 Hydrolysis in Aqueous Solutions
Welcome to the technical support center for GR-28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a synthetic strigolactone analog. Strigolactones are a class of plant hormones that play crucial roles in plant development and interaction with symbiotic organisms. In aqueous solutions, this compound, like other strigolactones, is susceptible to hydrolysis, which involves the cleavage of the enol-ether linkage and detachment of the butenolide ring (D-ring). This degradation can lead to a loss of biological activity and inconsistent experimental results.
Q2: What are the main factors that influence the rate of this compound hydrolysis?
A2: The primary factors affecting this compound stability in aqueous solutions are:
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pH: Hydrolysis is significantly accelerated at alkaline pH.
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Temperature: Higher temperatures increase the rate of degradation.
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Buffer Composition: The presence of certain nucleophiles in buffer systems can promote hydrolysis.
-
Storage Time: The stability of this compound in aqueous solutions decreases over time.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as acetone (B3395972), DMSO, or ethanol. These stock solutions are more stable when stored at low temperatures (-20°C or -80°C) and protected from light.
Q4: How should I prepare my working solutions of this compound for bioassays?
A4: Prepare fresh working solutions of this compound in your aqueous assay buffer immediately before each experiment. To minimize hydrolysis, add the this compound stock solution to the aqueous buffer as the final step and mix gently. Avoid prolonged storage of aqueous this compound solutions. It is advisable to use aqueous solutions of strigolactones within 24 hours of preparation.[1]
Q5: Are there any specific buffers I should avoid when working with this compound?
A5: Yes. Buffers containing nucleophiles can accelerate the degradation of strigolactones. It is recommended to avoid using Tris-HCl and HEPES buffers.[1] Phosphate (B84403) buffers are a more suitable choice for maintaining a stable pH in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound in my bioassay.
| Possible Cause | Troubleshooting Steps |
| This compound Hydrolysis | 1. Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound immediately before your experiment. Do not use aqueous solutions that have been stored for more than 24 hours.[1] 2. Check pH: Ensure the pH of your assay buffer is not alkaline. Ideally, maintain a pH within the neutral to slightly acidic range. 3. Control Temperature: Avoid exposing your this compound solutions to high temperatures. Perform experiments at a controlled and consistent temperature. |
| Improper Storage | 1. Stock Solution Storage: Confirm that your this compound stock solution is stored in an anhydrous organic solvent at -20°C or -80°C and protected from light. 2. Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles. |
| Adsorption to Labware | 1. Use Appropriate Materials: Consider using low-adhesion microplates and pipette tips. 2. Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to your assay buffer can help prevent non-specific adsorption of this compound to plastic surfaces.[2][3] |
Issue 2: I am observing a decline in the this compound concentration in my aqueous solution over time.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Optimize Buffer: Switch to a non-nucleophilic buffer system like a phosphate buffer. Avoid Tris-HCl and HEPES.[1] 2. Lower Temperature: If your experimental conditions allow, conduct your experiment at a lower temperature to slow down the hydrolysis rate. 3. pH Optimization: Perform a pH stability study to determine the optimal pH range for this compound stability in your specific assay buffer. |
| Photodegradation | 1. Protect from Light: Store all this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
Quantitative Data on this compound Stability
Disclaimer: The following tables provide illustrative data on the stability of this compound based on general knowledge of strigolactone behavior. Actual hydrolysis rates should be determined experimentally under your specific conditions.
Table 1: Illustrative Half-life of this compound in Aqueous Buffer at 25°C as a Function of pH
| pH | Illustrative Half-life (hours) |
| 5.0 | 48 |
| 6.0 | 36 |
| 7.0 | 24 |
| 7.4 | 18 |
| 8.0 | 8 |
| 9.0 | 2 |
Table 2: Illustrative Effect of Temperature on the Half-life of this compound in Aqueous Buffer at pH 7.0
| Temperature (°C) | Illustrative Half-life (hours) |
| 4 | 96 |
| 25 | 24 |
| 37 | 10 |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous acetone (or DMSO/ethanol)
-
Sterile, amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous acetone to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the this compound is completely dissolved.
-
Transfer the stock solution to a sterile, amber glass vial.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Monitoring this compound Hydrolysis using HPLC-UV
-
Materials:
-
This compound stock solution (in acetone)
-
Aqueous buffer of interest (e.g., 50 mM phosphate buffer at a specific pH)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
-
Procedure:
-
Prepare a fresh aqueous solution of this compound (e.g., 10 µM) in the buffer of interest by diluting the stock solution.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Incubate the remaining solution at the desired temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B (e.g., 30%), and increase to a higher percentage (e.g., 90%) over a set time to elute this compound and its hydrolysis products.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 245 nm
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
-
Monitor the decrease in the peak area of this compound over time.
-
Plot the natural logarithm of the this compound peak area versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
-
Visualizations
References
Technical Support Center: GR-28 Seed Germination Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent results in GR-28 seed germination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in seed germination assays?
This compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development, including seed germination. It is commonly used in laboratory settings to induce or study the germination of parasitic plant seeds (e.g., Striga, Orobanche) and to investigate the strigolactone signaling pathway in model organisms like Arabidopsis thaliana.
Q2: What are the key components of the this compound signaling pathway that influence seed germination?
The canonical strigolactone signaling pathway involves the perception of this compound by the α/β-hydrolase receptor DWARF14 (D14). Upon binding this compound, D14 interacts with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This complex then targets downstream repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome, leading to the activation of germination-related genes.[1]
Q3: What is a typical concentration range for this compound in a seed germination assay?
The optimal concentration of this compound can vary significantly depending on the plant species. For parasitic weed seeds, effective concentrations can be very low, ranging from 10⁻⁷ M to 10⁻¹⁵ M.[1] For other species like Tomato (Solanum lycopersicum), a concentration of 0.20 µM has been shown to be effective.[1] It is highly recommended to perform a dose-response experiment with a logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) to determine the optimal range for your specific system.[1]
Q4: How should I prepare and store my this compound stock solution?
This compound is not readily soluble in water. A stock solution should be prepared in an organic solvent such as anhydrous acetone (B3395972) or 100% ethanol (B145695).[1] For example, a 10 mM stock solution can be prepared in acetone. This stock solution should be stored at -20°C in the dark. When preparing working solutions, dilute the stock solution into your aqueous medium while vortexing or stirring to ensure proper dispersal.[1] Remember to include a solvent-only control in your experiments.[1]
Troubleshooting Guide
Issue 1: Low or No Germination in this compound Treated Seeds
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response curve with a range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) to identify the optimal concentration for your seed batch and species. |
| Seed Dormancy | Many seeds require a pre-conditioning or stratification period to break dormancy before they become responsive to germination stimulants. This often involves incubating seeds on a moist substrate in the dark for a specific duration (e.g., 7-14 days).[1] |
| Poor Seed Viability | Test the viability of your seed stock using a tetrazolium test or by germinating a subset with a known potent germination stimulant (e.g., gibberellic acid). |
| Incorrect Temperature | Ensure the incubation temperature is optimal for the species being tested. Most seeds have a specific temperature range for germination, and deviations can inhibit sprouting.[2][3] |
| Inadequate Light Conditions | Some seeds require light to germinate, while others require darkness.[3] Consult the literature for your specific species and ensure the correct light conditions are provided during incubation. |
| Improper this compound Stock Preparation | Verify that the this compound stock solution was prepared correctly in an appropriate solvent (e.g., acetone) and that the final concentration in the assay is accurate.[1] |
Issue 2: High Variability in Germination Rates Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Moisture Levels | Ensure the substrate (e.g., filter paper, agar) is evenly and consistently moist. Both excessive drying and waterlogging can inhibit or cause variable germination.[2][3] Using a dome lid on petri dishes can help maintain humidity.[3] |
| Heterogeneous Seed Lot | Seed dormancy and viability can vary within a single seed lot due to genetic differences or variations in maturation and storage conditions.[4] Increase the number of seeds per replicate and the number of replicate plates to improve statistical power. |
| Uneven this compound Application | Ensure the this compound solution is thoroughly mixed and evenly applied to the germination substrate. When diluting the stock, add it to the medium while stirring to ensure it is well-dispersed.[1] |
| Microbial Contamination | Fungal or bacterial growth can inhibit germination. Sterilize seeds, use sterile water and equipment, and consider including an antifungal agent in the germination medium if contamination is a persistent issue.[5] |
| Temperature or Light Gradients | Inconsistent temperature or light exposure across replicates can lead to variability. Ensure that all plates are incubated under uniform conditions. |
Issue 3: High Germination in Control (No this compound) Group
| Possible Cause | Troubleshooting Step |
| Broken Seed Dormancy | The pre-conditioning or stratification treatment may have been sufficient to break dormancy and induce germination without the need for a chemical stimulant. Reduce the duration or alter the conditions of the pre-treatment. |
| Contamination of Control Group | Accidental contamination of the control group with this compound can occur. Use separate, clearly labeled materials for control and treatment groups. |
| Endogenous Strigolactone Production | While less common to induce high germination rates alone, some seeds may have high levels of endogenous germination stimulants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (10 mM):
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Weigh out the appropriate amount of this compound powder.
-
Dissolve in anhydrous acetone to a final concentration of 10 mM.
-
Aliquot into microcentrifuge tubes and store at -20°C in the dark.
-
-
Working Solutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions in sterile distilled water to achieve the desired final concentrations for your experiment.
-
It is crucial to add the acetone-based stock solution to the water while vortexing to ensure it is well-dispersed.[1]
-
Prepare a mock control solution containing the same final concentration of acetone as the highest this compound concentration used.
-
Protocol 2: General Seed Germination Assay for Parasitic Weeds
-
Seed Sterilization:
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Place seeds in a microcentrifuge tube.
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Add 1 mL of 70% ethanol and incubate for 1-2 minutes.
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Remove the ethanol and add 1 mL of a 1% sodium hypochlorite (B82951) solution. Incubate for 5 minutes.
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Rinse the seeds 3-5 times with sterile distilled water.
-
-
Seed Preconditioning (Dormancy Breaking):
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Place a sterile glass fiber filter paper in a petri dish.
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Moisten the filter paper with sterile distilled water.
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Distribute the sterilized seeds evenly on the filter paper.
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Seal the petri dishes with parafilm and wrap in aluminum foil to ensure darkness.
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Incubate at an optimal temperature (e.g., 25-30°C) for 7-14 days.[1]
-
-
This compound Treatment and Incubation:
-
Prepare petri dishes with filter paper moistened with the different this compound working solutions and the mock control.
-
Transfer the pre-conditioned seeds to the treatment plates.
-
Seal the plates, wrap in foil, and incubate at the optimal germination temperature.
-
-
Data Collection:
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After a set incubation period (e.g., 3-7 days), count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each replicate.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. shegrowsveg.com [shegrowsveg.com]
- 3. Troubleshooting Seed Germination: A Flower Farmer’s Guide — Sierra Flower Farm [sierraflowerfarm.com]
- 4. Variability of Seed Germination and Dormancy Characteristics and Genetic Analysis of Latvian Avena fatua Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zoology.ubc.ca [zoology.ubc.ca]
Technical Support Center: GR-28 Off-Target Effects in Non-Target Plant Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of GR-28 in non-target plant species.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects when using this compound?
A1: The primary cause of off-target effects with this compound stems from its nature as a synthetic strigolactone (SL) analog, typically used as a racemic mixture (a mix of stereoisomers). While one stereoisomer may specifically target the intended DWARF14 (D14) SL receptor, another isomer can activate the paralogous KARRIKIN INSENSITIVE 2 (KAI2) receptor.[1] This activation of the KAI2 signaling pathway, which is distinct from the canonical SL pathway, is a common source of unintended phenotypic changes in non-target plants.
Q2: What are the typical phenotypic off-target effects observed with this compound application?
A2: Off-target effects due to KAI2 activation can manifest as altered seedling development, including elongated hypocotyls and smaller cotyledons, changes in leaf shape, and altered root architecture, such as an increase in adventitious and lateral roots.[2][3][4] These phenotypes are often distinct from the canonical strigolactone responses like inhibition of shoot branching. In Arabidopsis, mutants in the KAI2 signaling pathway (kai2 mutants) exhibit phenotypes such as increased seed dormancy and reduced photomorphogenic growth, which can be inadvertently rescued or mimicked by off-target this compound effects.[1]
Q3: How can I be sure if the effects I'm observing are on-target (D14-mediated) or off-target (KAI2-mediated)?
A3: The most definitive way is to use genetic controls. Test the effect of this compound on d14 and kai2 mutant backgrounds of your plant species of interest. An on-target effect will be absent in the d14 mutant but present in the kai2 mutant. Conversely, an off-target effect mediated by KAI2 will be absent in the kai2 mutant but present in the d14 mutant. If mutant lines are unavailable, comparing the effects of this compound with a KAI2-specific agonist, if available, can provide evidence.
Q4: Can the concentration of this compound influence the occurrence of off-target effects?
A4: Yes, higher concentrations of this compound are more likely to induce off-target effects. This is because even a low-affinity interaction with an off-target receptor like KAI2 can become significant at high ligand concentrations. It is crucial to perform a dose-response analysis to determine the lowest effective concentration for your intended on-target effect and to observe the concentration at which off-target phenotypes begin to appear.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected results in shoot branching assays.
-
Problem: You are applying this compound to inhibit shoot branching, but you observe inconsistent inhibition or other morphological changes like altered leaf shape.
-
Possible Cause: This could be due to the activation of the KAI2 pathway by a component of your this compound mixture, which can influence overall plant development and potentially confound the expected D14-mediated branching inhibition.
-
Troubleshooting Steps:
-
Verify this compound Purity and Stereoisomer Composition: If possible, obtain this compound with a known stereoisomeric ratio or use purified stereoisomers if available. The GR245DS isomer specifically activates D14, while GR24ent-5DS activates KAI2.[2]
-
Conduct a Dose-Response Experiment: Test a range of this compound concentrations to identify a window where branching inhibition is maximized with minimal other morphological changes.
-
Use Genetic Controls: As mentioned in the FAQ, test this compound on d14 and kai2 mutants. This will help differentiate the effects on shoot branching from other developmental effects.
-
Issue 2: Unintended changes in root architecture.
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Problem: Your experiment is focused on above-ground phenotypes, but you notice significant changes in lateral root density or adventitious root formation.
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Possible Cause: The KAI2 signaling pathway is known to regulate root development, and its activation by this compound can lead to these changes.[3][4] KAI2 signaling can affect auxin transport, which is a key regulator of root architecture.[2][3]
-
Troubleshooting Steps:
-
Quantify Root Phenotypes: Systematically measure primary root length, lateral root number, and adventitious root formation in both control and this compound treated plants.
-
Test on kai2 Mutants: If the altered root phenotype is a result of an off-target effect, it should be absent in a kai2 mutant background.
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Analyze Auxin-Related Gene Expression: Use qPCR to check the expression of key auxin transport genes (e.g., PIN-FORMED family members) in root tissues after this compound treatment.[2][3]
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Issue 3: Poor reproducibility of results between experiments.
-
Problem: The phenotypic effects of this compound vary significantly between experimental replicates.
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Possible Cause: The balance between on-target and off-target effects can be sensitive to subtle variations in experimental conditions, such as light intensity, temperature, and growth media composition, which can influence hormone signaling pathways.
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Ensure that all experimental parameters (light, temperature, humidity, media) are consistent across all replicates and experiments.
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Use a Freshly Prepared Stock Solution: this compound in solution may degrade over time. Prepare fresh stock solutions for each experiment.
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Include Positive and Negative Controls: Always include a known strigolactone-deficient mutant (e.g., max2, d14) and a karrikin-insensitive mutant (kai2) as controls to benchmark the observed effects.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the troubleshooting experiments.
Table 1: Hypothetical Dose-Response of this compound on Shoot Branching and Hypocotyl Length in Wild-Type, d14, and kai2 Arabidopsis.
| This compound Conc. (µM) | Genotype | Avg. Number of Branches | Avg. Hypocotyl Length (mm) |
| 0 (Control) | Wild-Type | 6.2 ± 0.5 | 5.1 ± 0.3 |
| 0 (Control) | d14 | 6.5 ± 0.6 | 5.3 ± 0.4 |
| 0 (Control) | kai2 | 6.1 ± 0.4 | 8.2 ± 0.5 |
| 1 | Wild-Type | 2.1 ± 0.3 | 6.8 ± 0.4 |
| 1 | d14 | 6.3 ± 0.5 | 6.9 ± 0.5 |
| 1 | kai2 | 2.3 ± 0.2 | 8.1 ± 0.6 |
| 10 | Wild-Type | 1.5 ± 0.2 | 9.5 ± 0.7 |
| 10 | d14 | 6.4 ± 0.6 | 9.8 ± 0.8 |
| 10 | kai2 | 1.6 ± 0.3 | 8.3 ± 0.5 |
Table 2: Hypothetical Relative Gene Expression (Fold Change vs. Control) in Wild-Type Roots after 6h Treatment with 5 µM this compound.
| Gene | Pathway | Fold Change |
| BRANCHED1 (BRC1) | D14 (On-target) | + 4.5 |
| SMXL7 | D14 (On-target) | - 3.2 |
| PIN3 | KAI2/Auxin (Off-target) | + 2.8 |
| PIN7 | KAI2/Auxin (Off-target) | + 2.1 |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis for Root and Shoot Phenotypes
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Plant Material and Growth Conditions:
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Use seeds of the wild-type and relevant mutant lines (e.g., d14, kai2).
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Sterilize seeds and sow them on half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
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Stratify seeds at 4°C for 2-3 days to ensure uniform germination.
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Grow plants vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).
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Prepare a dilution series of this compound in the growth medium to achieve the final desired concentrations (e.g., 0, 0.1, 1, 5, 10 µM). Ensure the final solvent concentration is constant and low (e.g., <0.1%) across all treatments, including the control.
-
-
Data Collection:
-
For seedling phenotypes, measure hypocotyl length and primary root length at a fixed time point (e.g., 7 days after germination).
-
For shoot branching, grow plants in soil, apply this compound solution to the soil or as a foliar spray, and count the number of rosette branches after a set period (e.g., 4-5 weeks).
-
-
Data Analysis:
Protocol 2: Yoshimulactone Green (YLG) Competition Assay for Receptor Binding
This fluorescence-based in vitro assay indirectly measures the binding of this compound to D14 and KAI2 receptors by assessing its ability to compete with the fluorogenic probe YLG.[9][10]
-
Reagent Preparation:
-
Purify recombinant D14 and KAI2 proteins.
-
Prepare a stock solution of YLG and a dilution series of this compound in a suitable assay buffer.
-
-
Reaction Setup:
-
In a microplate, incubate the purified receptor protein with the various concentrations of this compound.
-
Initiate the reaction by adding YLG to all wells.
-
-
Fluorescence Measurement:
-
Measure the increase in fluorescence over time using a fluorometer. The hydrolysis of YLG by the receptor releases a fluorescent product.
-
-
Data Analysis:
-
Calculate the rate of YLG hydrolysis for each this compound concentration.
-
Plot the hydrolysis rate against the this compound concentration to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of YLG hydrolysis. A lower IC50 indicates a higher affinity for the receptor.[9]
-
Visualizations
Caption: On-target vs. off-target signaling of this compound isomers.
Caption: Workflow for troubleshooting unexpected this compound effects.
References
- 1. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. KAI2 regulates seedling development by mediating light‐induced remodelling of auxin transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Use of GR-28
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective dissolution and use of the synthetic strigolactone analog, GR-28, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in water and requires an organic solvent for initial dissolution. The most commonly used solvents are acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), and ethanol. A concentrated stock solution should first be prepared in one of these solvents before diluting to the final working concentration in your aqueous experimental medium.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve a known weight of this compound powder in a small volume of a suitable organic solvent such as acetone or DMSO. For instance, you can prepare a 10 mM stock solution in acetone. Ensure the powder is completely dissolved, using gentle vortexing or sonication if necessary, before making further dilutions.
Q3: How stable is this compound in solution?
A3: Strigolactones, including this compound, are known to be unstable in aqueous solutions, particularly at a pH above 7. The enol ether bridge in the molecule is susceptible to hydrolysis. It is highly recommended to prepare fresh working solutions from your concentrated stock for each experiment to ensure consistent activity. Stock solutions in anhydrous organic solvents are more stable and should be stored at -20°C for long-term use.
Q4: Can I sterilize my this compound working solution by autoclaving?
A4: No, this compound is heat-sensitive and will likely degrade under autoclaving conditions. To prepare a sterile working solution, it should be filter-sterilized through a 0.22 µm filter after dilution in the aqueous medium.
Data Presentation: Solubility of this compound Analog (GR-24)
| Solvent | Reported Solubility of GR-24 | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (335.24 mM)[1] | Hygroscopic; use newly opened DMSO for best results.[1] |
| ≥ 2.5 mg/mL (8.38 mM)[1] | In a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] | |
| Ethanol | Soluble[2] | Specific quantitative data not available. |
| Acetone | Soluble | A common solvent for preparing stock solutions. |
| Methanol | Soluble[2] | Specific quantitative data not available. |
| Dimethylformamide (DMF) | Soluble[2] | Specific quantitative data not available. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in Acetone
Materials:
-
This compound powder
-
Anhydrous acetone
-
Microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass of this compound powder to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound will be needed for this calculation.
-
Weigh the calculated amount of this compound powder accurately using an analytical balance and place it into a clean microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous acetone to the tube or vial.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in a tightly sealed container at -20°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation upon dilution in aqueous medium | - The concentration of this compound in the final solution exceeds its aqueous solubility.- The organic solvent concentration in the final solution is too low. | - Increase the final concentration of the organic co-solvent (e.g., up to 0.5% DMSO or acetone), ensuring it does not affect your experimental system.- Prepare a more dilute working solution.- Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion. |
| Low or no biological activity | - Degradation of this compound in the working solution.- Inaccurate initial concentration of the stock solution. | - Prepare fresh working solutions for each experiment.- Ensure the pH of your final aqueous medium is not alkaline (pH > 7).- Verify the accuracy of your stock solution preparation. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles of the stock solution.- Degradation of the working solution over the course of the experiment. | - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions immediately before use. |
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Simplified strigolactone signaling pathway.
References
Improving the efficacy of GR-28 treatments in the field
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GR-28 and its widely studied analog, GR24. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to improve the efficacy of your field and laboratory experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the application of this compound/GR24.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. No observable effect after treatment. | - Incorrect Concentration: The optimal concentration is species- and response-dependent. You may be using a concentration that is too low or too high.[1] - Degradation of Compound: Strigolactone analogs can be unstable in aqueous solutions, especially at neutral to alkaline pH.[2][3][4][5][6] - Plant Species/Genotype: Sensitivity to strigolactones varies significantly between different plant species and even genotypes.[1] - Incorrect Application Method: The chosen delivery method (e.g., foliar spray, soil drench) may not be optimal for your experiment. | - Perform a Dose-Response Experiment: Test a wide range of concentrations (from nanomolar to micromolar) to identify the optimal level for your specific plant and desired outcome.[1] For example, concentrations for Arabidopsis root studies often range from 1.25 µM to 10 µM.[1] - Prepare Fresh Solutions: Always prepare fresh working solutions immediately before use. Use a slightly acidic buffer (pH 6.0-6.5) if compatible with your experimental setup.[3] - Consult Literature: Review literature for established effective concentrations for your specific or related plant species. - Test Different Application Methods: Compare foliar application with application through the irrigation system to determine the most effective method for your experimental conditions.[7][8] |
| 2. Difficulty dissolving this compound/GR24 powder. | - Poor Aqueous Solubility: this compound/GR24 has limited solubility in water.[1] | - Use an Organic Solvent for Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in an organic solvent such as anhydrous acetone (B3395972) or 100% ethanol.[1][9] - Proper Dilution Technique: To prepare the final working solution, add the stock solution to your aqueous medium while vortexing or stirring vigorously to ensure proper dispersion.[1] |
| 3. Inconsistent results between experimental replicates. | - Inaccurate Pipetting: Viscous stock solutions (e.g., in DMSO) can be difficult to pipette accurately.[3] - Solution Degradation: If solutions are not used promptly, degradation can lead to variability.[2][3][4] - Environmental Factors: Variations in light, temperature, or soil moisture can influence plant responses.[10][11] | - Use Appropriate Pipetting Techniques: For viscous solutions, use positive displacement pipettes or the reverse pipetting technique.[3] - Standardize Solution Preparation: Prepare a single batch of working solution for all replicates in an experiment and use it immediately. - Maintain Consistent Environmental Conditions: Ensure all replicates are exposed to uniform environmental conditions throughout the experiment. |
| 4. Unexpected physiological responses. | - Stereoisomer Effects: Commercially available GR24 is a racemic mixture of two enantiomers, which can trigger different signaling pathways and physiological responses.[1][12] | - Use Specific Stereoisomers: If possible, use purified stereoisomers to elicit more specific responses. - Careful Observation and Documentation: Document all observed responses and consider the possibility of off-target effects or the activation of multiple signaling pathways. |
Quantitative Data on GR24 Efficacy
The following tables summarize the effects of GR24 application on various parameters in different plant species.
Table 1: Effect of GR24 on Wheat ( Triticum aestivum L.) under Stress Conditions
| Cultivar(s) | Stress Condition | GR24 Concentration & Application | Observed Effect(s) | Reference(s) |
| S-24, PARI-73 | 150 mM NaCl | 0.001, 0.01, 0.1 mg/L (Seed Treatment) | Increased net CO2 assimilation rate. Non-significant effect on shoot fresh/dry weight and root length. | [13] |
| Winter Wheat | Drought | 1 µM, 10 µM (Foliar Spray & Irrigation) | Increased photosynthesis, root dry weight, and yield. More pronounced effect with irrigation application. | [7][8][14] |
| Sistan, Pishtaz, Tajen | 5 and 15 dS/m Salinity | 10 µM (Foliar Spray) | Increased antioxidant enzyme activity, K+ levels, and chlorophyll (B73375) content. Reduced Na+ accumulation and oxidative damage. | [15][16] |
| Winter Wheat | Drought | Not specified | Increased proline and soluble sugar content, stomatal conductance, and transpiration rate. | [17] |
Table 2: Effect of GR24 on Rice ( Oryza sativa L.)
| Cultivar(s) | Experimental Condition | GR24 Concentration | Observed Effect(s) | Reference(s) |
| Not specified | Nutrient Solution with Cd or As | 1 µM | Alleviated the adverse effects of Cd and As on seedling growth. | [18] |
| Ratoon Rice | Field | Not specified | Inhibited axillary bud outgrowth. | [19] |
Table 3: Effect of GR24 on Arabidopsis thaliana
| Genotype(s) | Experimental Condition | GR24 Concentration | Observed Effect(s) | Reference(s) |
| Wild-type (Col-0), max mutants | MS medium | 1.25, 2.5, 5, 10 µM | Rescued reduced meristem cell number in strigolactone-deficient mutants. Suppressed lateral root primordial development at higher concentrations. | [1][20][21][22] |
| Wild-type (Col-0), max2-1 | MS medium | 3 µM, 25 µM | Inhibited hypocotyl elongation, particularly in light conditions. Affected cortical microtubule organization. | [9] |
Experimental Protocols
Protocol 1: General Field Application of this compound/GR24 for Enhancing Stress Tolerance
Objective: To evaluate the effect of this compound/GR24 on crop performance under field conditions, particularly under abiotic stress (e.g., drought, salinity).
Materials:
-
This compound/GR24 powder
-
Anhydrous acetone (or 100% ethanol)
-
Surfactant (e.g., Tween-20)
-
Pressurized sprayer or irrigation system
-
Personal Protective Equipment (PPE)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Immediately before application, prepare the aqueous working solution.
-
Determine the final concentration based on preliminary experiments or literature recommendations (e.g., 1 µM to 10 µM for wheat under drought).[7][8]
-
In a larger container, add the required volume of water.
-
While stirring the water, slowly add the calculated volume of the this compound/GR24 stock solution.
-
Add a surfactant (e.g., Tween-20 at 0.01-0.05% v/v) to improve leaf coverage for foliar applications.
-
Important: Use the working solution within 24 hours of preparation, as this compound/GR24 degrades in aqueous solutions.[2]
-
-
Application:
-
Foliar Spray: Apply the working solution to the plant foliage using a calibrated sprayer until runoff. Ensure even coverage of all leaf surfaces.
-
Soil Drench/Irrigation: Apply a known volume of the working solution to the soil around the base of each plant or inject it into the irrigation system.
-
Timing: The timing of application is critical. For stress tolerance studies, applications are often made at key developmental stages, such as tillering and anthesis in wheat.[7][8]
-
-
Data Collection and Assessment:
-
Physiological Measurements: Collect data on parameters such as photosynthetic rate, stomatal conductance, and leaf water potential.[7][8][23]
-
Biochemical Analysis: Measure levels of stress markers like proline, hydrogen peroxide, and the activity of antioxidant enzymes.[15][16]
-
Growth and Yield: At the end of the growing season, measure biomass (shoot and root dry weight) and final crop yield.[7][8]
-
Protocol 2: Assessing the Effect of this compound/GR24 on Root System Architecture
Objective: To quantify the impact of this compound/GR24 on primary root length and lateral root development in a controlled environment. This protocol is adapted for Arabidopsis thaliana.[20][21][22]
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
This compound/GR24
-
Anhydrous acetone
-
Murashige and Skoog (MS) medium with 0.5% sucrose (B13894) and agar
-
Petri dishes
-
Growth chamber
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Media Preparation:
-
Prepare MS medium with 0.5% sucrose and agar. Autoclave and cool to approximately 50-60°C.
-
Prepare a 10 mM stock solution of this compound/GR24 in acetone.
-
Add the stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, and 10 µM). Also, prepare a mock control plate with the same volume of acetone used for the highest this compound/GR24 concentration.[1]
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds.
-
Place seeds on the surface of the prepared plates.
-
Seal the plates and stratify at 4°C for 2-3 days to synchronize germination.
-
-
Incubation and Growth:
-
Place the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 12-14 days), scan the plates at high resolution.
-
Using image analysis software, measure the length of the primary root.
-
Count the number of emerged lateral roots and lateral root primordia to determine the lateral root density.[20][22]
-
Analyze the data statistically to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway
Caption: The strigolactone signaling pathway, from perception by the D14 receptor to gene expression.
Experimental Workflow
Caption: A generalized workflow for conducting experiments with this compound/GR24 in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Stability of strigolactone analog GR24 toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. The Response of the Root Proteome to the Synthetic Strigolactone GR24 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing salinity tolerance in wheat: the role of synthetic Strigolactone (GR24) in modulating antioxidant enzyme activities, ion channels, and related gene expression in stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiological effects of the synthetic strigolactone analog GR24 on root system architecture in Arabidopsis: another belowground role for strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sfera.unife.it [sfera.unife.it]
GR-28 stability under different light and pH conditions
Welcome to the technical support center for GR-28 and other synthetic strigolactones. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability of this compound under various conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, like other strigolactones, is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH of the solution. At neutral to alkaline pH, the molecule can degrade, leading to a loss of biological activity.[1][2]
Q2: How does pH affect the stability of this compound?
The stability of this compound decreases as the pH increases. It is more stable in acidic conditions and is sensitive to hydrolysis at a neutral pH of 7.[1] At alkaline pH (e.g., pH 9), it readily decomposes through the cleavage of the D-ring.[1] For instance, the half-life of 5-deoxystrigol, a natural strigolactone, is reported to be 1.5 days at a neutral pH.[3]
Q3: Are there any specific buffers that should be avoided when working with this compound?
Yes, it is advisable to avoid Tris-HCl and HEPES buffers, as they may contain nucleophiles that can accelerate the degradation of strigolactones like GR-24, a compound structurally similar to this compound.[2]
Q4: What is the recommended method for preparing this compound stock solutions?
It is recommended to dissolve this compound in a high-purity organic solvent such as acetone (B3395972) or acetonitrile (B52724) to prepare a concentrated stock solution.[1] One study found that the efficacy of some GR24 stock solutions deteriorated over time, especially with repeated cooling and re-warming.[4] For working solutions, the stock can be diluted into the desired aqueous medium immediately before use to minimize degradation.
Q5: How should this compound stock solutions be stored?
Stock solutions of this compound prepared in an organic solvent should be stored at -20°C or lower to ensure long-term stability. Avoid repeated freeze-thaw cycles.[4] Aqueous working solutions should be prepared fresh for each experiment and used within 24 hours.[2]
Q6: Is this compound sensitive to light?
While light is a critical factor in strigolactone signaling in plants, there is limited quantitative data on the photostability of this compound in solution.[5][6][7] To minimize any potential for photodegradation, it is best practice to store this compound solutions in amber vials or protect them from direct light exposure.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no biological activity in experiments. | Degradation of this compound in the working solution due to inappropriate pH or prolonged storage. | Prepare fresh working solutions for each experiment from a frozen stock. Ensure the pH of your experimental medium is not neutral or alkaline if possible, or minimize the time the compound is in such a solution. |
| Contamination of the stock solution. | Use high-purity solvents for preparing stock solutions. Filter-sterilize the stock solution if necessary for your application. | |
| Precipitation of this compound in aqueous solution. | Low solubility of this compound in the aqueous buffer. | Ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with your experimental system but sufficient to keep this compound dissolved. A small percentage of a co-solvent like DMSO or ethanol (B145695) might be necessary. |
| Variability between experimental replicates. | Inconsistent concentrations of active this compound due to degradation. | Standardize the preparation and handling of this compound solutions across all replicates. Ensure the time between solution preparation and application is consistent. |
| Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of solutions. |
Quantitative Data on Stability
The following table summarizes the known stability of strigolactones based on available data for GR-24 and related compounds.
| Condition | Stability | Half-life (t1/2) | Notes |
| pH < 7 (Acidic) | Relatively Stable | Not well-documented, but longer than at neutral pH. | The preferred condition for aqueous solutions. |
| pH 7 (Neutral) | Sensitive to hydrolysis | ~1.5 days (for 5-deoxystrigol)[3] | Prepare fresh and use immediately. |
| pH > 7 (Alkaline) | Readily decomposes | Significantly shorter than at neutral pH. | Avoid for experimental work. |
| Light Exposure | Potentially sensitive | Data not available. | Store solutions protected from light as a precaution. |
| Storage (in organic solvent at -20°C) | Stable | Not specified, but considered long-term. | Avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a general workflow for determining the stability of this compound under specific experimental conditions (e.g., different pH buffers or light exposure).
1. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a high-purity organic solvent (e.g., acetone or acetonitrile) to a known concentration (e.g., 10 mM).[1]
-
Store the stock solution in an amber vial at -20°C.
2. Preparation of Test Solutions:
-
Prepare a series of aqueous buffers at the desired pH values.
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µM).
-
For light stability testing, expose a set of solutions to a controlled light source, while keeping a parallel set in the dark as a control.
3. Incubation:
-
Incubate the test solutions under the desired temperature and light conditions.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours).
-
Immediately quench any further degradation by freezing the aliquots at -80°C or by adding an organic solvent and storing at -20°C until analysis.
4. Quantification of this compound:
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector or Mass Spectrometry (LC-MS).[2]
-
Generate a standard curve with known concentrations of this compound to ensure accurate quantification.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and the half-life (t1/2 = 0.693/k) of this compound under each condition.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound stability.
Simplified Strigolactone Signaling Pathway
Caption: Key components of the SL signaling pathway.
References
- 1. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production and stably maintenance of strigolactone by transient expression of biosynthetic enzymes in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 6. Regulatory mechanism of strigolactone in tall fescue to low-light stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
GR-28 Technical Support Center: Overcoming Insolubility in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of GR-28, a synthetic strigolactone analog, in in vitro assays. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a widely used synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development, including seed germination and shoot branching.[1][2] Due to its hydrophobic nature, this compound has low solubility in aqueous solutions, which are the basis for most biological assays.[3][4] When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, it can precipitate, leading to inaccurate and unreliable experimental results.[3][4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The most commonly recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][5][6] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., up to 100 mg/mL or ~335 mM).[5] Acetone is another frequently used solvent.[1][7][8] For cell-based assays, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity.[2][9][10]
Q3: What is the maximum final concentration of DMSO that is safe for in vitro assays?
A3: The maximum tolerated final concentration of DMSO varies depending on the cell line or organism. For most cell-based assays, a final DMSO concentration of less than 0.5% (v/v) is recommended, with an ideal concentration at or below 0.1% to avoid solvent-induced artifacts.[2][9][10] For plant seedling assays, such as with Arabidopsis thaliana, it is also advisable to keep the DMSO concentration below 0.1%.[9] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[1][9]
Q4: How should I store my this compound stock solution to ensure its stability?
A4: this compound stock solutions, typically prepared in DMSO or acetone, should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][4][5] It is also advisable to protect the stock solution from light.[5] When preparing working solutions, it is best to do so on the day of the experiment.[1] The stability of this compound in aqueous solutions is temperature-dependent, with better stability at lower temperatures.[1][11]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dilution into aqueous media is a common challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.
Issue: My this compound solution becomes cloudy or forms a precipitate when added to the aqueous assay buffer.
This phenomenon is often referred to as "solvent shock" or "solvent-shifting precipitation," where the rapid change in solvent polarity from organic to aqueous causes the hydrophobic compound to fall out of solution.[3]
Quantitative Data: this compound Solubility and Working Concentrations
The following tables summarize the solubility of this compound in common solvents and provide a range of effective concentrations used in various in vitro assays.
Table 1: Solubility of this compound (rac-GR24) in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (~335 mM) | Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO for best results.[5] |
| Acetone | Soluble | A common solvent for preparing stock solutions.[1][7] |
| Ethanol (B145695) | Soluble | Can be used as an alternative to DMSO or acetone.[1] |
| Methanol | Soluble | Another potential solvent for stock solution preparation.[1] |
| Aqueous Buffers | Sparingly Soluble | Direct dissolution is not recommended. Dilution from an organic stock is necessary.[12] |
Table 2: Recommended this compound (rac-GR24) Concentrations for In Vitro Assays
| Assay Type | Plant Species | Effective Concentration Range | Reference |
| Root Development | Arabidopsis thaliana | 1.25 µM - 10 µM | [7] |
| Hypocotyl Elongation | Arabidopsis thaliana | 3 µM - 25 µM | [7] |
| Seed Germination | Parasitic Weeds (Striga, Orobanche) | 10⁻⁷ M - 10⁻¹⁵ M (0.1 - 1 mg/L) | [1][7] |
| Seed Germination | Tomato (Solanum lycopersicum) | 0.20 µM | [7] |
| Drought Stress Mitigation | Maize (Zea mays) | 0.01 mg/L (foliar application) | [7] |
| Antioxidant Response | Wheat (Triticum aestivum) | 10 µM | [13][14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated this compound stock solution.
Materials:
-
This compound solid (MW: 298.3 g/mol for rac-GR24)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh 2.983 mg of this compound and place it into a sterile tube or vial.
-
Dissolve: Add 1 mL of anhydrous DMSO to the this compound powder.
-
Mix: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[5]
-
Inspect: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C, protected from light.[1][5]
Protocol 2: Arabidopsis thaliana Seed Germination Assay
This protocol outlines a method to assess the effect of this compound on seed germination.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium with 0.5% sucrose (B13894) and agar (B569324)
-
10 mM this compound stock solution in DMSO
-
Sterile petri dishes
-
Sterilization solutions (e.g., 70% ethanol, 1% sodium hypochlorite)
-
Growth chamber
Procedure:
-
Media Preparation: Prepare MS agar plates. After autoclaving and cooling the medium to ~50-60°C, add the this compound stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM). Also, prepare mock-treatment plates containing the same final concentration of DMSO as the highest this compound concentration.[7]
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite (B82951) for 5-10 minutes. Rinse the seeds 4-5 times with sterile distilled water.[15][16]
-
Plating: Resuspend the sterilized seeds in sterile water or a 0.1% agar solution and pipette them onto the prepared MS plates.
-
Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.[15][16]
-
Incubation: Transfer the plates to a growth chamber with controlled light (e.g., 16-hour light/8-hour dark photoperiod) and temperature (e.g., 22°C).[15]
-
Scoring: Monitor the plates daily and count the number of germinated seeds (defined by radicle emergence) over a period of 7-14 days.
-
Analysis: Calculate the germination percentage for each this compound concentration and compare it to the mock-treated control.
Visualization of Key Pathways and Workflows
Strigolactone Signaling Pathway
This compound, as a strigolactone analog, is perceived by the α/β hydrolase receptor D14. Ligand binding induces a conformational change in D14, allowing it to interact with the F-box protein MAX2. This D14-MAX2 complex then recruits SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins, which are transcriptional repressors. The recruitment of SMXL proteins leads to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the transcription of downstream target genes, leading to various physiological responses.[17][18][19][20][21]
Experimental Workflow: this compound Stock to In Vitro Assay
This workflow illustrates the key steps and considerations when preparing and using this compound for in vitro experiments to avoid solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing salinity tolerance in wheat: the role of synthetic Strigolactone (GR24) in modulating antioxidant enzyme activities, ion channels, and related gene expression in stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sterilization and Germination Protocol for ''Arabidopsis thaliana'' Seeds in Gnotobiotic Experiments - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
- 17. researchgate.net [researchgate.net]
- 18. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Unexpected phenotypes after GR-28 application
Welcome to the technical support center for GR-28, a synthetic analog of strigolactones (SLs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypes and clarify experimental protocols related to this compound application.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results encountered during experiments with this compound.
Phenotype: Shoot Branching
Question 1: I applied this compound to my plants to inhibit shoot branching, but I see an increase in branching or no effect at all. Why is this happening?
Answer: This is a surprisingly common issue. While strigolactones are primarily known as inhibitors of shoot branching, their effect is highly context-dependent, particularly concerning their interaction with auxin.[1][2]
Troubleshooting Guide:
-
Auxin Status: The effect of this compound on branching is modulated by the plant's auxin transport status.[3] In plants with a robust polar auxin transport stream (PATS) in the main stem, this compound enhances the competition between buds and inhibits their outgrowth.[4] However, in scenarios with weak auxin transport, this compound can paradoxically promote branching.[3] Consider quantifying auxin levels or using auxin transport inhibitors as controls.
-
This compound Stereoisomers: Commercial this compound is often a racemic mixture of four stereoisomers. These isomers can have different biological activities. Some may be more active in inhibiting branching, while others might have off-target effects or even be inactive.[5] The use of specific stereoisomers could provide more consistent results.[5]
-
Hormonal Crosstalk: Strigolactones do not act in isolation. They interact with cytokinins (which promote branching) and gibberellins (B7789140) (which can repress branching).[6][7][8][9] An unexpected phenotype may arise from a previously uncharacterized hormonal balance in your specific plant species or mutant line.
-
Concentration: The dose-response to this compound is critical. Suboptimal or excessive concentrations can lead to negligible or confounding effects. A thorough dose-response curve is recommended for your specific experimental system.
| Potential Cause | Recommended Action | Relevant Hormones |
| Low main stem auxin transport | Measure auxin transport capacity; use auxin-related mutants or inhibitors for comparison. | Auxin |
| Inactive stereoisomers in mix | Use stereochemically pure this compound isomers if available. | Strigolactone |
| Interaction with other hormones | Profile other hormone levels (e.g., cytokinins); analyze mutants in other hormone pathways. | Cytokinin, Gibberellin |
| Incorrect concentration | Perform a detailed dose-response experiment (e.g., 0.1 µM to 10 µM). | Strigolactone |
Question 2: Why do strigolactone-deficient mutants (e.g., max mutants) sometimes show a stronger branching phenotype than plants treated with this compound?
Answer: This observation may be due to the systemic and developmental role of endogenous strigolactones versus the acute, external application of a synthetic analog. Mutants lacking SLs from germination have developmental trajectories (e.g., altered auxin transport capacity) that may not be fully recapitulated by short-term this compound application to wild-type plants.[4] Furthermore, exogenously applied this compound may not perfectly mimic the distribution and concentration gradients of endogenous SLs.
Phenotype: Root System Architecture
Question 3: I applied this compound to my seedlings and observed a decrease in primary root length and lateral root density, which seems counterintuitive for a hormone involved in nutrient-seeking responses. Is this expected?
Answer: Yes, this is an expected, though complex, response. Strigolactones have a multifaceted role in root development, often acting by modulating auxin levels and transport.
Troubleshooting Guide:
-
Primary Root Growth: this compound application can lead to a shorter primary root, which is associated with a reduction in the root's meristem cell number.[10] This effect is dependent on the SL signaling pathway, as insensitive mutants are not rescued by this compound application.[10]
-
Lateral Root Development: Under phosphate-sufficient conditions, this compound can suppress the development of lateral root primordia, leading to fewer lateral roots.[10] This is thought to be mediated by a reduction in local auxin levels.[10]
-
Nutrient Status: The effect of strigolactones on root architecture is strongly influenced by environmental conditions, especially phosphate (B84403) availability. Under phosphate limitation, endogenous SLs can stimulate the outgrowth of lateral roots, a response that might differ from that of exogenous this compound application under nutrient-rich conditions.[10]
-
Interaction with Ethylene (B1197577) and ABA: Root growth is co-regulated by a network of hormones. Mechanical stress, for instance, triggers responses involving reactive oxygen species (ROS), ethylene, and auxin, all of which influence root elongation and can be modulated by SLs.[11] Similarly, abscisic acid (ABA) and auxin interact to control the root angle in response to drought, a process where SLs may also play a role.[12]
| Phenotype | Observed Effect of this compound | Underlying Mechanism (Hypothesized) |
| Primary Root Length | Decrease | Reduction in meristem cell number[10] |
| Lateral Root Density | Decrease (in P-sufficient conditions) | Suppression of lateral root primordia via auxin modulation[10] |
| Lateral Root Outgrowth | Increase (in P-limiting conditions) | Stimulation of primordia outgrowth[10] |
Phenotype: Flowering Time
Question 4: My this compound treated plants are flowering earlier/later than expected. Does this compound affect flowering time?
Answer: While strigolactones are not considered primary regulators of the floral transition, their extensive crosstalk with other hormone pathways means they can indirectly influence flowering time. The specific outcome can depend on the species, genotype, and environmental conditions.
Troubleshooting Guide:
-
Interaction with Gibberellin (GA) and FLC: Gibberellin is a key promoter of flowering, especially under non-inductive conditions.[7][13] Strigolactones can interact with the GA pathway.[9] Furthermore, flowering time is strongly controlled by repressors like FLOWERING LOCUS C (FLC).[13][14] Any hormonal perturbation, including this compound application, that affects the GA/FLC balance could alter flowering time.
-
Environmental Conditions: The genetic basis of flowering is often studied in constant lab environments, but responses can change dramatically under fluctuating conditions (e.g., temperature).[14] The effect of this compound on flowering may only be apparent or may be altered under specific photoperiods or temperature regimes.
-
Plant Vigor and Resource Allocation: By altering shoot branching and root architecture, this compound changes the overall source-sink dynamics of the plant. This shift in resource allocation can indirectly accelerate or delay the transition to flowering.
| Potential Cause | Recommended Action | Key Interacting Factors |
| Indirect effect via GA pathway | Analyze expression of key GA biosynthesis/signaling genes; test effects on GA-deficient mutants. | Gibberellin (GA) |
| Altered FLC expression | Quantify FLC transcript levels in this compound treated vs. control plants. | FLC, FRI |
| Shift in resource allocation | Measure biomass of shoots and roots to assess changes in growth patterns. | Source-sink balance |
Key Experimental Protocols
1. Shoot Branching Assay in Arabidopsis
-
Objective: To quantify the effect of this compound on axillary bud outgrowth.
-
Methodology:
-
Grow Arabidopsis plants (e.g., Col-0 wild type and a strigolactone-deficient mutant like max2) under long-day conditions (16h light / 8h dark).
-
Once the primary inflorescence reaches 5-10 cm, decapitate it to promote the outgrowth of rosette branches.
-
Prepare this compound solutions in a lanolin paste or a suitable solvent with a surfactant (e.g., 0.01% Tween-20). A typical concentration range is 1 µM to 10 µM.
-
Apply a fixed volume (e.g., 10 µL) of the this compound solution or a mock control directly to the axils of rosette leaves.
-
Measure the length of all rosette branches 7-14 days after treatment.
-
Statistically compare the total branch length and the number of branches longer than 1 cm between treatments.
-
2. Root Architecture Analysis on Agar (B569324) Plates
-
Objective: To assess the impact of this compound on primary root growth and lateral root formation.
-
Methodology:
-
Sterilize and germinate seeds on vertical square agar plates containing a suitable medium (e.g., half-strength Murashige and Skoog).
-
Incorporate this compound into the medium at various concentrations (e.g., 0.1 µM, 1 µM, 5 µM) before pouring the plates. Use a solvent control.
-
Grow seedlings in a controlled environment chamber.
-
After 7-10 days, scan the plates at high resolution.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized software like RhizoVision) to measure:
-
Primary root length.
-
Number of emerged lateral roots.
-
Lateral root density (number of lateral roots per cm of primary root).
-
-
Signaling Pathways and Logical Diagrams
Understanding the underlying molecular pathways is crucial for interpreting experimental results.
References
- 1. Multiple pathways regulate shoot branching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Signals Controlling Shoot Branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strigolactone Can Promote or Inhibit Shoot Branching by Triggering Rapid Depletion of the Auxin Efflux Protein PIN1 from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The interaction between strigolactones and other plant hormones in the regulation of plant development [frontiersin.org]
- 10. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Root growth responses to mechanical impedance are regulated by a network of ROS, ethylene and auxin signalling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABA-auxin cascade regulates crop root angle in response to drought - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variations on a Theme. Regulation of Flowering Time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluctuating, warm temperatures decrease the effect of a key floral repressor on flowering time in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GR-28 Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR-28 stock solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of this compound stock solutions.
Question: My this compound stock solution appears cloudy or has visible precipitates. What should I do?
Answer:
Cloudiness or precipitation in your this compound stock solution can indicate several issues, including contamination, degradation, or solubility problems. Follow these steps to troubleshoot the issue:
-
Verify Solvent and Concentration: Confirm that you have used the correct solvent (e.g., high-purity acetone (B3395972), DMSO, or ethanol) and that the concentration of this compound does not exceed its solubility limit in that solvent.
-
Check for Contamination:
-
Water Contamination: Atmospheric moisture can cause hydrophobic compounds like this compound to precipitate, especially in solvents like acetone. Ensure that your solvent is anhydrous and that the stock solution is tightly sealed.
-
Microbial Contamination: While less common in high-purity organic solvents, microbial growth can occur if the solution is contaminated with water and nutrients.
-
-
Assess for Degradation: this compound can degrade, particularly in the presence of water or at inappropriate pH levels. Degradation products may be less soluble and precipitate out of solution.
-
Attempt to Redissolve: Gently warm the solution to 30-37°C and vortex or sonicate briefly. If the precipitate redissolves, it may have been due to storage at a low temperature. However, be aware that elevated temperatures can accelerate degradation.
-
If the Issue Persists: If the precipitate does not redissolve, it is recommended to discard the stock solution and prepare a fresh one using a new vial of this compound and anhydrous solvent.
Question: I am observing inconsistent or no biological activity in my experiments using a this compound stock solution. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent or absent bioactivity is a common issue that can stem from problems with the this compound stock solution, the experimental setup, or the biological system.
Troubleshooting the this compound Stock Solution:
-
Degradation: this compound is susceptible to hydrolysis, which breaks down the active molecule. The half-life of strigolactone analogs can range from a few hours in water to several days in acidic soil.[1] Aqueous solutions should be used within 24 hours.[1]
-
Action: Prepare fresh stock solutions frequently. If using an older stock, validate its activity with a positive control.
-
-
Improper Storage: Exposure to light, high temperatures, and repeated freeze-thaw cycles can degrade the compound.
-
Action: Store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.
-
-
Contamination: Contaminants in the stock solution can interfere with the bioassay.
-
Action: Use high-purity, anhydrous solvents and sterile techniques when preparing and handling stock solutions.
-
Troubleshooting the Experimental Protocol:
-
Incorrect Dilution: Errors in serial dilutions can lead to final concentrations that are too high or too low.
-
Action: Double-check all dilution calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment.
-
-
Interaction with Media/Buffers: Certain buffer systems, such as Tris-HCl and HEPES, can accelerate the degradation of this compound.[1]
-
Action: Use a stable buffer system, such as a phosphate (B84403) buffer, and verify its compatibility with this compound.
-
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Action: Use low-adhesion microplates and pipette tips. Consider using glass vials for long-term storage of stock solutions.
-
Validating the Biological System:
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Positive and Negative Controls: Always include a known active compound as a positive control and a vehicle-only treatment as a negative control.
-
Action: If the positive control is not working, there may be an issue with the biological system (e.g., seeds, plants, cells) or the assay conditions. If the negative control shows activity, there may be contamination in your media or solvent.
-
Below is a troubleshooting workflow to help identify the source of inconsistent bioactivity:
Troubleshooting workflow for inconsistent this compound bioactivity.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule. High-purity, anhydrous solvents are recommended for preparing stock solutions. Acetone and dimethyl sulfoxide (B87167) (DMSO) are commonly used.
-
For a 10 mM stock solution in acetone:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound in a fume hood. For 1 mL of a 10 mM solution, you will need approximately 2.98 mg of this compound (assuming a molecular weight of 298.29 g/mol ).
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Add the this compound to a clean, dry glass vial.
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Add the appropriate volume of anhydrous acetone.
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Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
2. What is the recommended storage condition and shelf-life for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -20°C and protected from light. It is highly recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Under these conditions, stock solutions in anhydrous acetone or DMSO can be considered stable for several months. However, for sensitive applications, it is best to prepare fresh stock solutions every 1-2 months. Aqueous dilutions should be used within 24 hours due to the rapid hydrolysis of this compound in water.[1]
3. What are the signs of this compound degradation in a stock solution?
Visual signs of degradation can include a change in color (e.g., yellowing of a previously colorless solution) or the formation of precipitates that do not redissolve upon warming. However, significant degradation can occur without any visible changes. The most reliable indicator of degradation is a loss of biological activity in a validated bioassay.
4. Can I use water to dissolve this compound?
This compound is poorly soluble in water. It is not recommended to dissolve this compound directly in water. A stock solution should first be prepared in an organic solvent like acetone or DMSO. This stock can then be diluted into aqueous buffers or media for your experiment. Ensure that the final concentration of the organic solvent in your experimental medium is low (typically <0.1%) to avoid solvent effects on your biological system.
5. How can I validate the purity and concentration of my this compound stock solution?
The purity and concentration of a this compound stock solution can be validated using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.
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HPLC-UV: A freshly prepared standard of known concentration can be used to create a calibration curve. The concentration of the stock solution can then be determined by comparing its peak area to the calibration curve. The presence of additional peaks may indicate impurities or degradation products.
-
LC-MS/MS: This technique is more sensitive and can be used to identify and quantify this compound and its degradation products based on their mass-to-charge ratio.
Data Presentation
The stability of strigolactone analogs like this compound is dependent on the solvent, temperature, and pH. While specific quantitative data for this compound is limited, the following table summarizes the expected stability based on data from its close analog, GR24.[1][2][3]
| Solvent System | Temperature | pH | Half-life (Approximate) | Recommendations |
| Anhydrous Acetone/DMSO | -20°C | N/A | > 6 months | Recommended for long-term storage. |
| Anhydrous Acetone/DMSO | 4°C | N/A | Several weeks | Suitable for short-term storage. |
| Ethanol:Water (1:4, v/v) | 21°C | 6.7 | ~10-14 days | Use with caution for short-term experiments.[2] |
| Aqueous Buffer | Room Temperature | >7.5 | < 24 hours | Prepare fresh and use immediately.[3] |
| Acidic Soil | Ambient | <7 | 6-8 days | Demonstrates environmental degradation.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acetone
Materials:
-
This compound solid
-
Anhydrous acetone (ACS grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Micropipettes
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
In a chemical fume hood, weigh out the required amount of this compound. For 1 mL of a 10 mM stock, weigh 2.98 mg.
-
Transfer the weighed this compound to a clean, dry glass vial.
-
Add the desired volume of anhydrous acetone to the vial.
-
Tightly seal the vial and vortex until the this compound is fully dissolved.
-
If preparing for long-term storage, dispense into single-use aliquots in amber glass vials.
-
Store at -20°C, protected from light.
Protocol 2: Validation of this compound Bioactivity using a Seed Germination Assay
Objective: To confirm the biological activity of a freshly prepared this compound stock solution.
Materials:
-
Seeds of a parasitic plant (e.g., Striga hermonthica) or a model plant known to respond to strigolactones (e.g., Arabidopsis branching mutants).
-
This compound stock solution (10 mM in acetone).
-
Sterile deionized water.
-
Petri dishes with filter paper.
-
Positive control (e.g., a previously validated batch of this compound).
-
Negative control (acetone).
Procedure:
-
Prepare a series of dilutions of the new this compound stock solution in sterile water. A typical final concentration range to test is 0.01 µM to 10 µM.
-
Prepare the same dilutions for the positive control.
-
Prepare a vehicle control by adding the same amount of acetone used for the highest this compound concentration to sterile water.
-
Sterilize seeds according to the appropriate protocol for the species.
-
Pipette the this compound dilutions, positive control dilutions, and negative control onto the filter paper in separate, labeled petri dishes.
-
Place the sterilized seeds onto the moist filter paper.
-
Seal the petri dishes and incubate under appropriate conditions of light and temperature for the chosen plant species.
-
Monitor for seed germination over a period of 7-14 days.
-
Validation: The new this compound stock should induce germination in a dose-dependent manner, similar to the positive control. The negative control should show no or minimal germination.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound, as a synthetic strigolactone, is perceived by the D14 receptor protein. This initiates a signaling cascade involving the F-box protein MAX2 (or D3 in rice) and the degradation of SMXL family repressor proteins, leading to the transcription of downstream target genes.
Simplified this compound signaling pathway in plants.
Experimental Workflow for this compound Stock Solution Validation
This workflow outlines the steps for preparing and validating a new this compound stock solution before its use in experiments.
Workflow for this compound stock solution preparation and validation.
References
Technical Support Center: Optimizing GR28 Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and other critical parameters for GR28 bioassays, particularly for parasitic plant seed germination.
Frequently Asked Questions (FAQs)
Q1: What is a typical incubation time for a GR28 bioassay with parasitic plant seeds?
A1: The optimal incubation time for a GR28 bioassay can vary depending on the parasitic plant species. For Orobanche cumana, germination can be observed for up to 14 days.[1] In assays with Arabidopsis thaliana as a host, germination of Orobanche ramosa and O. aegyptiaca seeds begins within 3 days and reaches a maximum rate after 7-10 days.[2] It is recommended to conduct a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q2: What is a suitable range of GR28 concentrations to use in a seed germination bioassay?
A2: GR28, a synthetic analog of strigolactones, is effective at very low concentrations. For parasitic weed seed germination, concentrations ranging from 10⁻⁷ M to 10⁻¹⁵ M can be effective.[3] Higher concentrations, such as 0.1 to 1 mg/L, are often used to ensure high germination rates.[3] For Orobanche cumana, concentrations between 1.0×10⁻⁶ M and 1.0×10⁻⁹ M have been tested.[1] A pilot experiment with a logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) is recommended to identify the optimal range for your specific parasitic plant species.[3]
Q3: What are the critical steps in a GR28 seed germination bioassay protocol?
A3: A typical protocol involves three main stages: seed preconditioning, GR28 application, and incubation and scoring.
-
Seed Preconditioning: This step is crucial to break seed dormancy. It involves placing surface-sterilized seeds on a moist substrate (e.g., glass fiber filter paper) in the dark at an optimal temperature for a specific duration.[3]
-
GR28 Application: A series of GR28 dilutions are prepared and applied to the preconditioned seeds.[3]
-
Incubation and Scoring: The treated seeds are then incubated in the dark at an appropriate temperature. Germination is scored by counting the number of seeds where the radicle has protruded through the seed coat, typically observed under a microscope.[3]
Q4: What factors can contribute to variability in GR28 bioassays?
A4: Several factors can introduce variability into bioassay results. These include the analyst's experience, day-to-day variations, and the specific lots of critical reagents used.[4] For seed germination assays, the conditions during preconditioning, such as temperature and moisture, strongly affect the responsiveness of the seeds to germination stimulants. Inconsistent temperature control during the assay can also be a significant source of variability.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Germination | Ineffective Seed Preconditioning: Seeds may not have broken dormancy. | Ensure optimal preconditioning temperature and duration for the specific parasitic plant species. For O. ramosa, preconditioning at 21°C for 12 days is suggested. For S. hermonthica, about 30°C for 2-3 weeks is optimal. |
| Suboptimal GR28 Concentration: The concentration of GR28 may be too low or too high. | Perform a dose-response experiment with a wide range of GR28 concentrations to determine the optimal level.[3] | |
| Improper Incubation Conditions: Temperature and light conditions during incubation may not be suitable. | Incubate seeds in complete darkness at a constant, optimal temperature. For O. cumana, incubation at 25°C is recommended. | |
| High Variability Between Replicates | Inconsistent Pipetting or Dilution: Errors in preparing or applying GR28 solutions. | Use calibrated pipettes and ensure thorough mixing of solutions. Prepare fresh dilutions for each experiment. |
| Temperature Fluctuations: Inconsistent temperature control across the incubation period or between experiments. | Use a calibrated incubator with stable temperature control. Monitor and record the temperature throughout the experiment. | |
| Heterogeneous Seed Batch: Variability in seed viability or dormancy within the seed lot. | Use seeds from a single, well-characterized batch. Perform a viability test (e.g., TTC staining) to assess the initial quality of the seeds.[6] | |
| High Background Germination (in control) | Contamination of Seeds or Materials: Fungal or bacterial contamination can sometimes mimic germination. | Ensure all materials (petri dishes, filter paper, water) are sterile. Surface-sterilize seeds properly before preconditioning. |
| Spontaneous Germination: Some seeds may germinate without a stimulant. | Record the spontaneous germination rate in the negative control (water only) and subtract it from the rates observed with GR28.[2] |
Experimental Protocols
Protocol 1: Seed Germination Assay for Parasitic Weeds (e.g., Orobanche spp.)
This protocol provides a general guideline for conducting a GR28 bioassay to assess parasitic plant seed germination.
Materials:
-
Orobanche spp. seeds
-
GR28
-
Sterile distilled water
-
Sodium hypochlorite (B82951) solution (e.g., 2%)
-
Tween 20
-
Glass fiber filter paper discs (9-mm diameter)
-
Petri dishes (9-cm diameter)
-
Sterile filter paper
-
Parafilm
-
Aluminum foil
-
Incubator
-
Stereomicroscope
Methodology:
-
Seed Surface Sterilization:
-
Soak Orobanche seeds in a 2% sodium hypochlorite solution containing 0.1% Tween 20 for 5 minutes.
-
Wash the seeds three times with sterile demineralized water.
-
Remove excess water by filtration and allow the seeds to air dry for 2 hours.
-
-
Seed Preconditioning:
-
Sprinkle approximately 50-100 sterilized seeds onto a 9-mm glass-fiber filter paper disc.
-
Place the discs in a 9-cm Petri dish containing a filter paper moistened with 2.7 ml of demineralized water.
-
Seal the Petri dishes with parafilm, wrap them in aluminum foil, and incubate in the dark at 21°C for 12 days to break dormancy.
-
-
GR28 Application:
-
Prepare a series of GR28 dilutions (e.g., 1.0×10⁻⁶ M, 1.0×10⁻⁷ M, 2.0×10⁻⁸ M, 1.0×10⁻⁸ M, and 1.0×10⁻⁹ M) in sterile distilled water.[1]
-
After preconditioning, briefly dry the discs with the seeds on sterile filter paper and transfer them to new Petri dishes.
-
Apply a small, defined volume (e.g., 100 µl) of each GR28 solution to a separate disc.[1] Include a negative control with sterile distilled water only.
-
-
Incubation:
-
Seal the Petri dishes and incubate them in the dark at 25°C for up to 14 days.[1]
-
-
Germination Scoring:
-
After the incubation period, count the number of germinated seeds under a stereomicroscope.
-
A seed is considered germinated when the radicle has protruded through the seed coat.[3]
-
Calculate the germination percentage for each GR28 concentration.
-
Quantitative Data Summary
Table 1: Effect of GR28 Concentration on Orobanche cumana Seed Germination
| GR28 Concentration (M) | Mean Germination (%) ± SD |
| 1.0 × 10⁻⁶ | 90.9 ± 3.8 |
| 1.0 × 10⁻⁷ | Not specified |
| 2.0 × 10⁻⁸ | Not specified |
| 1.0 × 10⁻⁸ | 62.0 ± 9.1 |
| 1.0 × 10⁻⁹ | Not specified |
| EC₅₀ Value | 2.3 ± 0.28 × 10⁻⁸ M (for 7BrGR24) |
| 0.97 ± 0.29 × 10⁻⁸ M (for 7FGR24) | |
| 5.1 ± 1.32–5.3 ± 1.44 × 10⁻⁸ M (for (+)-GR24 and rac-GR24) |
Data adapted from a study on halogenated GR24 analogs, which are structurally similar to GR28 and show comparable activity.[1]
Signaling Pathway and Experimental Workflow
GR28 Signaling Pathway
The synthetic strigolactone analog GR28 is perceived by the α/β-hydrolase receptor DWARF14 (D14). This binding event induces a conformational change in D14, allowing it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This complex then targets repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome, leading to the activation of downstream signaling and physiological responses, such as seed germination.
Caption: GR28 signaling pathway leading to seed germination.
Experimental Workflow for GR28 Bioassay
The following diagram outlines the key steps for performing a GR28 seed germination bioassay.
Caption: Workflow for a typical GR28 seed germination bioassay.
References
- 1. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yoder.faculty.ucdavis.edu [yoder.faculty.ucdavis.edu]
- 3. benchchem.com [benchchem.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isws.org.in [isws.org.in]
Technical Support Center: Understanding Variability in Plant Response to GR24 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of using GR24, a synthetic strigolactone analog, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is GR24 and why is it used in plant research?
A1: GR24 is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] It is widely used in research because it mimics the biological activity of natural strigolactones and is relatively stable, making it a valuable tool for studying strigolactone signaling pathways.[1] These pathways influence a wide range of processes, including seed germination, root system architecture, and shoot branching.[1][3]
Q2: I'm not seeing any effect of GR24 on my wild-type plants. What could be the reason?
A2: A lack of response to GR24 in wild-type plants can be due to several factors:
-
Degraded GR24 Solution: GR24 solutions, particularly when diluted, can degrade over time. It is recommended to prepare fresh solutions for each experiment from a stock stored at -20°C and to keep the solutions on ice during preparation.[1][2]
-
Incorrect Concentration: The optimal concentration of GR24 is highly dependent on the plant species, genotype, developmental stage, and the specific biological process being investigated.[1][2][4] A dose-response experiment is crucial to determine the effective concentration for your specific experimental setup.[1][4] Concentrations can range from nanomolar to micromolar.[3][4]
-
Phytotoxic Solvent Concentration: The solvents used to dissolve GR24, such as acetone (B3395972) or DMSO, can be toxic to plants at high concentrations.[2][4] It is essential to include a mock-treated control group with the same solvent concentration to rule out any solvent-induced effects.[2]
-
Plant Developmental Stage: The responsiveness of a plant to GR24 can vary with its age and developmental stage.[2][4]
Q3: I'm observing inhibitory or toxic effects at higher GR24 concentrations. How can I mitigate this?
A3: High concentrations of GR24 can indeed be inhibitory or toxic to plants.[4] The best way to avoid this is to perform a thorough dose-response curve to identify the optimal concentration that provides the desired biological effect without causing toxicity. For example, in Arabidopsis, lower concentrations of GR24 (1.25 and 2.5 µM) increased primary root length, while higher concentrations led to a decrease.[4]
Q4: Why am I seeing high variability between my experimental replicates?
A4: High variability can stem from several sources:
-
Inconsistent Application: Ensure a uniform and consistent method of GR24 application, whether it's through the growth media, foliar spray, or direct application.[1][2]
-
Heterogeneous Plant Material: Use seeds from the same batch and select seedlings of a uniform size and developmental stage for your experiments to minimize biological variability.[2]
-
Environmental Fluctuations: Maintain consistent environmental conditions (light, temperature, humidity) in your growth chambers or greenhouse, as these can influence a plant's response to hormones.[4]
Q5: Can GR24 have different effects on different plant species or organs?
A5: Yes, the effect of GR24 is highly context-dependent.[2] For example, GR24 can inhibit tiller bud outgrowth in barley and strawberry, while promoting lateral root development.[2] The specific response is determined by the downstream signaling components and their interactions with other hormonal pathways, such as auxin and cytokinin, within that particular tissue or species.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable phenotype in wild-type plants after GR24 treatment. | 1. Degraded GR24 solution.2. Incorrect GR24 concentration.3. Inappropriate solvent concentration.4. Plant developmental stage is not optimal for the response. | 1. Prepare a fresh stock solution of GR24 and store it properly at -20°C.[1]2. Perform a dose-response curve with a wide range of concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM).[2]3. Always include a mock/vehicle control with the same solvent concentration.4. Ensure plants are at the appropriate developmental stage for the expected response.[4] |
| Inconsistent or highly variable results between replicates. | 1. Inconsistent application of GR24.2. Heterogeneous plant material.3. Fluctuations in environmental conditions. | 1. Standardize the application method to ensure uniform delivery.2. Use synchronized seeds and select seedlings of uniform size and developmental stage.[2]3. Closely monitor and control environmental conditions in the growth chamber. |
| Observing an unexpected or opposite phenotype. | 1. GR24 is interacting with another signaling pathway (e.g., via the KAI2 receptor).2. Crosstalk with other dominant hormonal pathways in your system.3. Off-target effects due to high concentrations. | 1. If possible, use specific stereoisomers of GR24 ((+)-GR24 for the D14 receptor and (-)-GR24 for the KAI2 receptor) to dissect the pathway.[2][5]2. Measure the levels of other hormones like auxin or cytokinin to investigate potential crosstalk.[2]3. Re-run the experiment with a lower range of GR24 concentrations. |
| Inhibitory or toxic effects observed. | High concentration of GR24. | Perform a detailed dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.[4] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of GR24 from various studies.
Table 1: Effect of GR24 on Auxin-Related Processes in Arabidopsis thaliana
| Parameter Assessed | GR24 Concentration | Observed Effect | Reference |
| Basipetal Auxin Transport | 1 nM - 100 nM | Dose-dependent reduction (up to 30%) | [3] |
| Primary Root Length | 2.5 µM | Increased root length | [3] |
| Lateral Root Density | 1 µM | Decreased lateral root density | [3] |
| BRC1 Gene Expression | 1 µM | Significant upregulation after 180 min | [3] |
Table 2: Effect of GR24 on Hypocotyl Length in Arabidopsis thaliana (Light-Grown)
| Genotype | GR24 Concentration | Hypocotyl Length (mm, mean ± SD) | Reference |
| Col-0 (mock) | 0 µM | 2.05 ± 0.145 | [6] |
| Col-0 | 3 µM | 1.28 ± 0.158 | [6] |
| Col-0 | 25 µM | 1.307 ± 0.178 | [6] |
| max2-1 (mock) | 0 µM | 2.16 ± 0.19 | [6] |
| max2-1 | 3 µM | 2.06 ± 0.17 | [6] |
| max2-1 | 25 µM | 1.98 ± 0.17 | [6] |
Table 3: Effect of GR24 on Hypocotyl Length in Arabidopsis thaliana (Dark-Grown)
| Genotype | GR24 Concentration | Hypocotyl Length (mm, mean ± SE) | Reference |
| Col-0 (mock) | 0 µM | 15.45 ± 1.77 | [6] |
| Col-0 | 3 µM | 14.09 ± 1.22 | [6] |
| Col-0 | 25 µM | 11.23 ± 1.54 | [6] |
| max2-1 (mock) | 0 µM | 15.95 ± 1.64 | [6] |
| max2-1 | 3 µM | 15.72 ± 1.12 | [6] |
| max2-1 | 25 µM | 10.05 ± 1.66 | [6] |
Experimental Protocols
Protocol 1: Dose-Response Assay for Arabidopsis Root Development
This protocol is adapted from studies on the effect of GR24 on Arabidopsis root architecture.[4]
-
Media Preparation: Prepare Murashige and Skoog (MS) medium with 0.5% sucrose (B13894) and solidify with agar. After autoclaving and cooling to approximately 50-60°C, add GR24 from a stock solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, and 10 µM). Prepare a mock control plate with the same concentration of the solvent used for the GR24 stock.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and place them on the prepared MS plates.
-
Stratification: Stratify the seeds at 4°C for 2 days in the dark to synchronize germination.[7]
-
Growth: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.[7]
-
Phenotypic Analysis: After 5-7 days of vertical growth, measure primary root length and count the number of lateral roots.[7]
Protocol 2: Parasitic Plant Seed Germination Assay
This assay is based on the potent germination-stimulating effect of strigolactones on parasitic plants.[7]
-
Seed Pre-conditioning: Pre-condition parasitic plant seeds (e.g., Striga, Orobanche) on moist filter paper in a petri dish in the dark for an appropriate period.
-
GR24 Application: Prepare a dilution series of GR24 (e.g., from 10⁻⁶ M to 10⁻¹² M) and a mock control.[7] Apply a small volume of each solution to the pre-conditioned seeds.
-
Incubation: Seal the petri dishes and incubate them in the dark at 25-30°C for 24-48 hours.[7]
-
Germination Scoring: Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged.[7]
Visualizations
Caption: Canonical GR24 signaling pathway leading to gene expression changes.
Caption: A logical workflow for troubleshooting GR24 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Proper Handling and Storage of Strigolactone Analogs (GR24)
This guide provides detailed information on the proper storage and handling of the synthetic strigolactone analog GR24 to ensure the maintenance of its biological activity for research applications. While the query specified "GR-28," this is likely a typographical error, as GR24 is the widely studied and commercially available strigolactone analog. The information herein pertains to GR24 and can be considered best practice for other strigolactone compounds unless specified otherwise.
Frequently Asked Questions (FAQs)
Q1: How should I store solid GR24 powder?
A1: Solid GR24 should be stored at temperatures between -15°C and -20°C.[1][2] To prevent degradation from moisture and air, it is also recommended to store it under an inert gas, such as nitrogen.[1]
Q2: What are the best solvents to prepare GR24 stock solutions?
A2: Anhydrous acetone (B3395972) and Dimethyl sulfoxide (B87167) (DMSO) are commonly recommended solvents for preparing GR24 stock solutions.[2][3] It is crucial to use anhydrous solvents to minimize hydrolysis.
Q3: How stable is GR24 in a stock solution?
A3: The stability of GR24 in stock solutions can be influenced by the solvent and storage conditions. Stock solutions in acetone may deteriorate over time, especially with repeated warming and cooling, which can introduce moisture.[4] It is best practice to prepare fresh solutions for each experiment or to use them within 24 hours.[5]
Q4: What factors can cause GR24 to lose its activity?
A4: GR24 and other strigolactones are susceptible to degradation under several conditions:
-
Hydrolysis: The enol ether bridge in the strigolactone structure is prone to cleavage in the presence of water, especially at a pH greater than 7.[5][6][7][8]
-
Nucleophiles: Besides water, other nucleophilic agents, including methanol, can reduce the bioactivity of strigolactones.[7] Certain buffers, such as Tris-HCl and HEPES, are not recommended for use with strigolactones.[5]
-
Light and Temperature: Exposure to light and high temperatures can also lead to the degradation of strigolactones.[8][9]
Q5: What are the best practices for handling GR24 in the lab?
A5: To maintain the activity of GR24:
-
Prepare solutions immediately before use.[6]
-
If using aqueous solutions, ensure they are used within 24 hours.[5]
-
Protect all solutions containing GR24 from light.[9]
-
Avoid high temperatures during experiments.[9]
-
Use non-nucleophilic buffers if a buffer is required.
Troubleshooting Guide
Q: My experiment with GR24 isn't showing the expected biological effect. What could be the reason?
A: Loss of GR24 activity is a common issue and can often be attributed to its degradation. Consider the following possibilities:
-
Improper Storage: Was the solid compound stored correctly at -20°C and protected from moisture?
-
Degraded Stock Solution: How old is your stock solution? Stock solutions, particularly in acetone, can degrade over time.[4] It is always best to use a freshly prepared stock.
-
Working Solution Instability: Strigolactones are unstable in aqueous media, especially at neutral to alkaline pH.[5][6] If your experimental medium is aqueous, the GR24 may have hydrolyzed.
-
Incompatible Reagents: Are you using buffers like Tris-HCl or HEPES? These have been advised against as they can affect GR24 stability.[5]
Q: I observed precipitation when I added my GR24 stock solution to my aqueous experimental medium. What should I do?
A: Precipitation can occur if the final concentration of the organic solvent from your stock solution is too high in the aqueous medium, causing the hydrophobic GR24 to come out of solution. To resolve this:
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous medium.
-
Lower Stock Concentration: Prepare a more dilute stock solution in your chosen organic solvent. This will result in a lower final percentage of the organic solvent when you add it to your aqueous medium.
-
Solvent Choice: While both DMSO and acetone are used, DMSO is generally better at keeping compounds soluble in aqueous solutions at low final concentrations.
Data Presentation
Table 1: Recommended Storage Conditions for GR24
| Form | Temperature | Conditions |
| Solid | -15°C to -20°C | Protect from light and moisture; store under inert gas (e.g., Nitrogen) |
| Stock Solution (in anhydrous acetone or DMSO) | -20°C | Use freshly prepared or within a short period; minimize freeze-thaw cycles |
| Aqueous Working Solution | Room Temperature or as per experiment | Prepare immediately before use; protect from light |
Table 2: Stability of Strigolactones in Different Solvents
| Solvent/Condition | Stability | Notes |
| Anhydrous Acetone/DMSO | Relatively Stable | Long-term stability may be compromised by moisture contamination.[4] |
| Aqueous Solution (pH < 7) | Moderately Stable | Stability decreases over time. |
| Aqueous Solution (pH ≥ 7.5) | Unstable | Prone to rapid hydrolysis.[7] |
| Methanol | Less Stable | Methanol is a nucleophile that can cause a decrease in bioactivity.[7] |
| Root Exudates | Stable | The oily mixture of root exudates appears to protect strigolactones from degradation.[5] |
Experimental Protocols
Protocol: Preparation of GR24 Working Solution
This protocol outlines the steps for preparing a working solution of GR24 for cell culture or other in-planta bioassays.
-
Prepare Stock Solution:
-
Allow the solid GR24 vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the solid GR24 in anhydrous acetone to a concentration of 10 mM.[3] For example, dissolve 2.98 mg of GR24 (Formula Weight: 298.29 g/mol ) in 1 mL of anhydrous acetone.
-
Mix thoroughly by vortexing until all the solid is dissolved.
-
-
Prepare Working Solution:
-
Immediately before the experiment, dilute the 10 mM stock solution to the desired final concentration in your experimental medium (e.g., cell culture medium, hydroponic solution).
-
For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of the experimental medium.
-
Mix the working solution thoroughly by gentle inversion or vortexing.
-
-
Important Considerations:
-
Perform all dilutions in a laminar flow hood to maintain sterility.
-
Prepare the working solution fresh for each experiment and use it immediately to avoid degradation.
-
Protect the stock and working solutions from direct light.
-
Visualizations
Caption: A diagram of the simplified GR24 signaling pathway, leading to gene expression changes.
Caption: Experimental workflow for the preparation and application of GR24.
References
- 1. Strigolactone GR24 | 76974-79-3 | FG167307 | Biosynth [biosynth.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity relationships of strigolactones via a novel, quantitative in planta bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of GR24 and GR28
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two widely used synthetic strigolactone analogs, GR24 and GR28. Strigolactones are a class of phytohormones that play a critical role in regulating plant development and mediating interactions with symbiotic and parasitic organisms. Understanding the nuanced differences in the biological activity of synthetic analogs like GR24 and GR28 is paramount for designing and interpreting experiments in plant biology, agricultural science, and the development of novel agrochemicals. This document summarizes key performance data, provides detailed experimental protocols for comparative analysis, and visualizes the core signaling pathway.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data comparing the bioactivity of GR24 and GR28 in key biological assays.
Table 1: Seed Germination of Parasitic Weeds (Orobanche spp.)
| Compound | Optimal Concentration for Germination | Observations |
| GR24 | 0.001 - 10 ppm | Effective over a broad concentration range.[1] Inhibition of germination has been observed at concentrations above 1 ppm.[1] |
| GR28 | 0.1 - 1 ppm | Shows maximum germination stimulation within a narrower, optimal concentration range.[1] |
Table 2: Hyphal Branching in Arbuscular Mycorrhizal Fungi
| Compound | Bioactivity | Notes |
| GR24 | Potent inducer of hyphal branching. | Widely used as a standard for assessing hyphal branching activity.[2][3] |
| GR28 | Reported to have activity towards parasitic weeds, with lactam analogs showing improved water solubility.[4] Direct quantitative comparison with GR24 for hyphal branching is not readily available in the reviewed literature. | Further comparative studies are needed to quantify the relative potency for inducing hyphal branching. |
Table 3: Inhibition of Shoot Branching in Arabidopsis thaliana
| Compound | Bioactivity | Notes |
| GR24 | Effective inhibitor of shoot branching. | Dose-dependent inhibition observed in various studies. |
| GR28 | Assumed to be active based on its structural similarity to other strigolactones. | Direct, quantitative, side-by-side comparisons with GR24 for shoot branching inhibition are not well-documented in the reviewed literature. |
Strigolactone Signaling Pathway
The perception of strigolactones initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby activating the expression of downstream genes. Both GR24 and GR28 are expected to act through this canonical pathway.
References
- 1. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The potential of strigolactones to shift competitive dynamics among two Rhizophagus irregularis strains [frontiersin.org]
- 3. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of GR-28 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strigolactone analog, GR-28, and its impact on gene expression. While specific research on this compound is limited, this document leverages extensive data from its close and commonly used analog, GR24, to offer a robust comparative analysis. This guide is intended to assist researchers in designing experiments to validate the effects of this compound and similar compounds on gene expression in plant systems.
Introduction to this compound and Strigolactones
Strigolactones are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including shoot branching, root architecture, and responses to environmental stimuli.[1][2] this compound is a synthetic analog of strigolactones, designed to mimic the biological activity of natural strigolactones. Due to their structural similarity, this compound and the more extensively studied analog, GR24, are often used interchangeably in research to investigate the strigolactone signaling pathway and its downstream effects.
Comparative Analysis of Gene Expression Changes Induced by GR24
Treatment with GR24 has been shown to induce significant changes in the expression of a wide range of genes. These changes are typically validated using techniques such as RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR). Below are tables summarizing the quantitative data from studies on the effect of GR24 on gene expression in the model plant Arabidopsis thaliana.
Table 1: Selected Upregulated Genes in Arabidopsis thaliana in Response to GR24 Treatment
| Gene ID | Gene Name | Function | Fold Change (log2) | p-value | Reference |
| AT2G42620 | BRC1 | Transcription factor, key regulator of shoot branching | 1.5 - 2.5 | < 0.05 | [3] |
| AT1G30510 | SMXL8 | Suppressor of MAX2 1-Like 8, repressor in SL signaling | 1.0 - 2.0 | < 0.05 | [3] |
| AT4G30590 | GA2ox2 | Gibberellin 2-oxidase 2, involved in GA catabolism | 1.2 - 2.2 | < 0.05 | [3] |
Table 2: Selected Downregulated Genes in Arabidopsis thaliana in Response to GR24 Treatment
| Gene ID | Gene Name | Function | Fold Change (log2) | p-value | Reference |
| AT4G32810 | MAX4 | Carotenoid cleavage dioxygenase 8, SL biosynthesis | -1.0 to -2.0 | < 0.05 | [4] |
| AT2G44990 | MAX3 | Carotenoid cleavage dioxygenase 7, SL biosynthesis | -0.8 to -1.5 | < 0.05 | [4] |
Experimental Protocols
Validating the effect of a chemical compound like this compound on gene expression requires a systematic approach involving transcriptomic analysis and targeted gene validation.
I. Global Gene Expression Analysis using RNA-Sequencing (RNA-Seq)
This protocol outlines the steps for analyzing global gene expression changes in plants treated with this compound.
1. Plant Growth and Treatment:
- Grow Arabidopsis thaliana (or other plant species of interest) seedlings on a suitable sterile medium (e.g., Murashige and Skoog) under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
- Treat the seedlings at an appropriate developmental stage (e.g., 7-10 days old) with a working solution of this compound (e.g., 1-10 µM in a solvent like acetone (B3395972) or DMSO). Include a mock-treated control group (solvent only).
- Harvest plant tissue (e.g., whole seedlings, roots, or shoots) at specific time points after treatment (e.g., 3, 6, 12, 24 hours). Flash-freeze the samples in liquid nitrogen and store at -80°C.
2. RNA Extraction and Quality Control:
- Extract total RNA from the frozen plant tissue using a commercially available kit or a standard protocol like the Trizol method.
- Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
3. Library Preparation and Sequencing:
- Prepare RNA-seq libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
- Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
- Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
- Alignment to Reference Genome: Align the trimmed reads to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.[5]
- Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.[5] Set appropriate thresholds for significance (e.g., fold change > 2 and adjusted p-value < 0.05).
- Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to understand the biological processes affected by this compound.
II. Validation of Gene Expression Changes using Quantitative Real-Time PCR (qPCR)
This protocol describes the validation of a subset of differentially expressed genes identified from the RNA-seq analysis.
1. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the same high-quality RNA samples used for RNA-seq using a reverse transcription kit.
2. Primer Design and Validation:
- Design gene-specific primers for the target genes and at least two stable reference (housekeeping) genes. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
- Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.
3. qPCR Reaction:
- Set up the qPCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.
- Perform the qPCR in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include no-template controls (NTCs) to check for contamination and a melt curve analysis at the end of the run to verify the specificity of the amplicons.[6]
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene in each sample.
- Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).
- Calculate the fold change in gene expression using the 2-ΔΔCt method.[6]
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed expression changes.
Visualizing the Molecular Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows involved in validating the effects of this compound.
References
- 1. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Strigolactone Signaling Genes Showing Differential Expression Patterns in Arabidopsis max Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, execution, and interpretation of plant RNA-seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time polymerase chain reaction - Wikipedia [en.wikipedia.org]
GR-28 vs. Natural Strigolactones in Shoot Branching: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic strigolactone analog GR-28 and natural strigolactones in the regulation of shoot branching. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways.
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant architecture, most notably by inhibiting shoot branching. The synthetic analog this compound, and its widely used racemic form GR24, have become invaluable tools in dissecting the strigolactone signaling pathway and its effects. This guide compares the bioactivity of this compound/GR24 with various natural strigolactones, providing a quantitative basis for selecting appropriate molecules for research and development.
Quantitative Comparison of Bioactivity
The inhibitory effect of strigolactones on shoot branching is typically quantified by applying these compounds to SL-deficient mutant plants and measuring the extent of bud outgrowth inhibition. The data presented below is compiled from studies on pea (Pisum sativum), rice (Oryza sativa), and Arabidopsis thaliana.
| Compound | Type | Plant Species | Bioassay | Concentration for ~50% Inhibition (IC50) or % Inhibition at a Given Concentration | Reference |
| GR24 | Synthetic Analog | Pea (rms1 mutant) | Axillary bud outgrowth | ~1 µM | Boyer et al., 2012 |
| GR24 | Synthetic Analog | Rice (d10 mutant) | Tiller bud outgrowth | ~0.1 µM | Umehara et al., 2015 |
| GR24 | Synthetic Analog | Arabidopsis (max4 mutant) | Axillary bud outgrowth | ~0.1 µM (hydroponics) | Umehara et al., 2015 |
| 5-Deoxystrigol (5DS) | Natural | Pea (rms1 mutant) | Axillary bud outgrowth | ~0.1 µM | Boyer et al., 2012 |
| 5-Deoxystrigol (5DS) | Natural | Rice (d10 mutant) | Tiller bud outgrowth | ~0.01 µM | Umehara et al., 2015 |
| Orobanchol | Natural | Pea (rms1 mutant) | Axillary bud outgrowth | ~1 µM | Boyer et al., 2012 |
| Orobanchol | Natural | Rice (d10 mutant) | Tiller bud outgrowth | ~0.1 µM | Umehara et al., 2015 |
| Strigol | Natural | Pea (rms1 mutant) | Axillary bud outgrowth | > 10 µM | Boyer et al., 2012 |
| Sorgolactone | Natural | Rice (d10 mutant) | Tiller bud outgrowth | ~0.1 µM | Umehara et al., 2015 |
| GR5 | Synthetic Analog | Rice (d10 mutant) | Tiller bud outgrowth | More active than GR24 in hydroponics | Umehara et al., 2015 |
| GR5 | Synthetic Analog | Arabidopsis (max4 mutant) | Axillary bud outgrowth | More active than GR24 in hydroponics | Umehara et al., 2015 |
Note: The bioactivity of strigolactones can be influenced by the plant species, the specific mutant line used, and the method of application (e.g., direct application to the bud versus hydroponic feeding). The stereochemistry of the molecule, particularly at the C-2' position, is also a critical determinant of bioactivity, with the (2'R) configuration generally being more active in rice and Arabidopsis.[1]
Strigolactone Signaling Pathway in Shoot Branching
The perception and transduction of the strigolactone signal to inhibit bud outgrowth involves a conserved pathway. The key components are the α/β-hydrolase DWARF14 (D14) receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2) or its orthologs (D3 in rice), and the transcriptional repressor DWARF53 (D53) or its orthologs. In the presence of strigolactones, D14 hydrolyzes the SL molecule, leading to a conformational change that allows it to interact with MAX2 and D53. This interaction targets D53 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the D53 repressor leads to the expression of downstream target genes, such as BRANCHED1 (BRC1), which in turn suppresses axillary bud outgrowth.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of strigolactone bioactivity. Below are protocols for key experiments cited in the literature.
Pea Axillary Bud Outgrowth Assay (rms1 mutant)
This bioassay is widely used to assess the inhibitory activity of strigolactones on shoot branching in pea. The ramosus1 (rms1) mutant is deficient in strigolactone biosynthesis, leading to an increased branching phenotype that can be rescued by exogenous application of active SLs.[4]
Materials:
-
Pea seeds of a strigolactone-deficient mutant (e.g., rms1).
-
Pots with sterile potting mix.
-
Growth chamber with controlled light, temperature, and humidity.
-
Test compounds (this compound, natural strigolactones) dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) and potentially mixed with lanolin.
-
Micropipettes or syringes for application.
-
Calipers for measuring branch length.
Procedure:
-
Plant Growth: Germinate rms1 pea seeds and grow them in a controlled environment (e.g., 22-25°C, 16h light/8h dark photoperiod).
-
Treatment Application: At approximately 7-10 days after sowing, when the third and fourth nodes have developed visible axillary buds, apply a small, defined volume (e.g., 5-10 µL) of the test solution directly to the axillary bud. A positive control (e.g., 1 µM GR24) and a negative control (solvent only) should be included.
-
Incubation: Return the plants to the growth chamber and allow them to grow for another 7-10 days.
-
Data Collection: Measure the length of the branches that have grown from the treated axillary buds.
-
Analysis: Compare the average branch length of plants treated with different compounds to the controls to determine the inhibitory activity.
Rice Tiller Bud Outgrowth Assay (d10 mutant)
This assay is suitable for assessing strigolactone activity in a monocot species. The dwarf10 (d10) mutant of rice is deficient in strigolactone biosynthesis and exhibits a high-tillering phenotype.[1]
Materials:
-
Rice seeds of a strigolactone-deficient mutant (e.g., d10).
-
Hydroponic culture system (e.g., pots with nutrient solution).
-
Growth chamber for rice cultivation.
-
Test compounds dissolved in a solvent miscible with the nutrient solution (e.g., DMSO).
Procedure:
-
Plant Growth: Germinate d10 rice seeds and grow them in a hydroponic solution under controlled conditions suitable for rice.
-
Treatment: After a pre-culture period (e.g., 2 weeks), transfer the seedlings to a fresh hydroponic solution containing the test compounds at various concentrations. Include appropriate controls.
-
Incubation: Grow the plants in the treatment solution for a defined period (e.g., 2-3 weeks).
-
Data Collection: Count the number of tillers per plant.
-
Analysis: Compare the average tiller number of treated plants with that of control plants to assess the inhibitory effect of the compounds.
Conclusion
Both the synthetic analog this compound (GR24) and natural strigolactones effectively inhibit shoot branching, a fundamental process in plant development. The bioactivity of these compounds is dependent on their chemical structure, with subtle variations leading to significant differences in potency. While this compound serves as a reliable and commercially available standard for studying strigolactone responses, certain natural strigolactones, such as 5-deoxystrigol, exhibit higher activity in some plant systems. The choice between this compound and a natural strigolactone will depend on the specific research question, the plant species under investigation, and the desired potency. The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies to further elucidate the structure-activity relationships of this important class of plant hormones.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]
- 3. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GR24 (GR-28) Bioactivity: A Dose-Response Guide
For researchers engaged in plant hormone signaling and drug development, the synthetic strigolactone analog GR24 (often referred to as GR-28 in some contexts) serves as a vital tool for elucidating the strigolactone signaling pathway and its physiological effects. This guide provides an objective comparison of GR24's bioactivity against other common alternatives, supported by experimental data and detailed protocols for dose-response analysis.
Comparative Bioactivity of Strigolactone Analogs
The bioactivity of GR24 and its alternatives is commonly assessed through their ability to inhibit shoot branching in strigolactone-deficient mutants and to stimulate seed germination. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of these compounds.
| Compound | Bioassay | Organism | EC50 / Activity | Reference |
| GR24 (racemic) | Shoot Branching Inhibition | Pisum sativum (pea) | ~1 µM (significant activity) | [1] |
| Shoot Branching Inhibition | Arabidopsis thaliana | 5 µM (significant inhibition) | [2] | |
| Seed Germination | Striga hermonthica | - | ||
| Hypocotyl Elongation Inhibition | Arabidopsis thaliana | Inhibits elongation | [3] | |
| GR5 | Shoot Branching Inhibition | Arabidopsis thaliana (hydroponic) | More potent than GR24 | |
| Germinone A | Seed Germination | Arabidopsis thaliana | Promotes germination (KAI2-dependent) | [3] |
| Hypocotyl Elongation Inhibition | Arabidopsis thaliana | Expected to inhibit (KAI2-dependent) | [3] | |
| CISA-1 | Seed Germination | Orobanche spp. | Higher activity than GR24 |
Note: Direct, side-by-side quantitative comparisons of EC50 values across a range of compounds and bioassays are limited in the literature. The relative potencies can be inferred from various studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible dose-response analysis. Below are protocols for two common bioassays used to evaluate strigolactone bioactivity.
Pea Shoot Branching Inhibition Assay
This assay quantifies the ability of a compound to inhibit axillary bud outgrowth in a strigolactone-deficient pea mutant (rms1).[1]
Materials:
-
Pisum sativumrms1 mutant seeds
-
Pots with soil or hydroponic setup
-
Test compounds (e.g., GR24, GR5) dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO)
-
Micropipettes
Procedure:
-
Grow rms1 pea plants until they have at least 4-5 nodes. The high branching phenotype of the rms1 mutant should be apparent.
-
Prepare serial dilutions of the test compounds. A typical starting concentration is 10 µM, with dilutions down to the nanomolar range. The final solvent concentration should be kept constant across all treatments (e.g., 0.1%).
-
Apply a small, defined volume (e.g., 10 µL) of the test solution directly to the axillary bud at a specific node (typically the third or fourth node).
-
Include a vehicle control (solvent only) treatment.
-
After a set period (e.g., 10 days), measure the length of the branch that has grown from the treated axillary bud.
-
Plot the branch length against the log of the compound concentration to generate a dose-response curve and calculate the EC50.
Arabidopsis Seed Germination Assay
This assay is particularly useful for assessing compounds that act through the KAI2 receptor and is often performed under conditions that inhibit germination (e.g., thermoinhibition) to enhance the effect of germination stimulants.
Materials:
-
Arabidopsis thaliana seeds (wild-type or relevant mutants)
-
Petri dishes with germination medium (e.g., 1/2 MS medium)
-
Test compounds (e.g., GR24, Germinone A)
-
Growth chamber with controlled temperature and light
Procedure:
-
Sterilize Arabidopsis seeds using your preferred method.
-
Prepare germination medium containing serial dilutions of the test compounds. Ensure the final solvent concentration is consistent.
-
Sow the sterilized seeds on the plates.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
To induce thermoinhibition, transfer the plates to a higher temperature (e.g., 30-32°C) under continuous light.
-
Score the percentage of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for several days.
-
Plot the germination percentage against the log of the compound concentration to determine the dose-response relationship.
Visualizing the Molecular Mechanisms
To understand the bioactivity of GR24 and its alternatives, it is essential to visualize their underlying signaling pathways and the experimental workflow.
Caption: GR24 Signaling Pathway.
Caption: Dose-Response Experimental Workflow.
References
A Comparative Guide to Control Experiments for GR24 Plant Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments for plant treatments with GR24, a synthetic analog of strigolactones. Understanding the appropriate controls is critical for accurately interpreting experimental results and attributing observed phenotypes to the specific action of GR24. This document outlines various control strategies, provides detailed experimental protocols, and presents data in a clear, comparative format.
The Importance of Controls in GR24 Experiments
GR24 is a powerful tool for studying strigolactone signaling and its effects on plant development. However, to ensure that the observed responses are due to GR24's specific biological activity, a rigorous set of controls is essential. These controls help to eliminate alternative explanations for the experimental results, such as effects of the solvent used to dissolve GR24, off-target effects of the chemical, or genetic background differences.
Types of Control Experiments
To achieve robust and reproducible results, a combination of negative and positive controls should be employed.
-
Mock/Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent used to dissolve GR24. Typically, GR24 is dissolved in a small amount of a solvent like acetone (B3395972) or DMSO before being diluted in the final treatment solution.[1][2] The mock control group is treated with the same concentration of the solvent as the experimental group.[1][2]
-
Genetic Controls (Negative Controls): Using mutants that are insensitive to strigolactones is a highly effective negative control.[1] These mutants have defects in the strigolactone signaling pathway, rendering them unresponsive to GR24 application.[1]
-
max2 mutants: These mutants lack a functional F-box protein (MAX2) that is essential for strigolactone signal transduction.[1] Therefore, max2 mutants are insensitive to GR24 treatment and serve as an excellent negative control to confirm that the observed phenotype in wild-type plants is MAX2-dependent.[1]
-
d14 mutants: These mutants have a mutation in the DWARF14 (D14) gene, which encodes the primary receptor for strigolactones.[2] Like max2 mutants, d14 mutants are expected to show a significantly reduced or no response to GR24.
-
-
Chemical Controls (Negative Controls): The use of strigolactone biosynthesis inhibitors can help to confirm that the observed phenotype is indeed due to the action of strigolactones.
-
TIS108 and Triflumizole: These are examples of chemicals that inhibit the biosynthesis of endogenous strigolactones.[3][4][5] Treating plants with these inhibitors can induce a phenotype similar to that of a strigolactone-deficient mutant (e.g., increased shoot branching).[4][6] A rescue experiment, where GR24 is co-applied with the inhibitor, can demonstrate the specificity of GR24's action.[6]
-
-
Dose-Response Control: To understand the concentration at which GR24 is effective and to avoid potential toxicity at high concentrations, it is crucial to perform a dose-response experiment.[2][7] This involves treating plants with a range of GR24 concentrations to identify the optimal concentration for the desired effect.[2][7]
-
Wild-Type (Positive Control): In any experiment involving mutants, the corresponding wild-type plant serves as the positive control to demonstrate the expected response to GR24.
Data Presentation: Comparative Effects of GR24 and Controls
The following table summarizes expected quantitative data from key experiments comparing the effects of GR24 and various controls on common plant phenotypes.
| Experiment | Treatment Group | Phenotype Measured | Expected Outcome | Interpretation |
| Shoot Branching | Wild-Type + Mock | Number of Rosette Branches | Baseline branching | Establishes the normal branching phenotype. |
| Wild-Type + GR24 | Number of Rosette Branches | Significant decrease in branching | Demonstrates the inhibitory effect of GR24 on shoot branching. | |
| max2 Mutant + GR24 | Number of Rosette Branches | No significant change in branching compared to mock | Confirms the MAX2-dependency of the GR24 response. | |
| Wild-Type + TIS108 | Number of Rosette Branches | Significant increase in branching | Shows the effect of inhibiting endogenous strigolactone biosynthesis. | |
| Wild-Type + TIS108 + GR24 | Number of Rosette Branches | Branching number is restored to wild-type levels | Demonstrates that GR24 can rescue the inhibitor-induced phenotype, confirming its specific action. | |
| Hypocotyl Elongation | Wild-Type + Mock | Hypocotyl Length (mm) | Baseline hypocotyl length | Establishes normal hypocotyl growth. |
| Wild-Type + GR24 | Hypocotyl Length (mm) | Significant decrease in hypocotyl length in the light | Shows the inhibitory effect of GR24 on hypocotyl elongation.[8] | |
| d14 Mutant + GR24 | Hypocotyl Length (mm) | No significant change in hypocotyl length | Confirms the D14-dependency of the GR24 response. | |
| Primary Root Length | Wild-Type + Mock | Primary Root Length (cm) | Baseline root length | Establishes normal primary root growth. |
| Wild-Type + GR24 | Primary Root Length (cm) | Increase or decrease depending on concentration | Demonstrates the dose-dependent effect of GR24 on root growth. | |
| max2 Mutant + GR24 | Primary Root Length (cm) | No significant change in root length | Confirms the MAX2-dependency of the GR24 response. |
Experimental Protocols
Objective: To assess the effect of GR24 on shoot branching and validate the response using genetic controls.
Materials:
-
Arabidopsis thaliana seeds (Wild-type, max2 mutant)
-
GR24 stock solution (10 mM in acetone)
-
Acetone (vehicle)
-
Growth medium (e.g., half-strength Murashige and Skoog (MS) medium)
-
Petri dishes or pots
-
Growth chamber
Procedure:
-
Seed Sterilization and Plating: Surface sterilize seeds and sow them on growth medium or in soil.
-
Germination and Growth: Stratify seeds at 4°C for 2-3 days in the dark to synchronize germination. Grow plants in a controlled environment (e.g., 16h light/8h dark photoperiod).
-
Treatment Application:
-
For agar-based assays: Prepare media with the desired final concentrations of GR24 (e.g., 1 µM, 5 µM) and a mock control with the same volume of acetone.
-
For soil-grown plants: Apply GR24 solution (e.g., 1-5 µL of a 10 µM solution) or mock solution directly to the axillary buds every 2-3 days for several weeks.[6]
-
-
Phenotypic Analysis: After a designated growth period (e.g., 4-6 weeks), count the number of rosette branches longer than a specific length (e.g., >1 cm).
-
Data Analysis: Compare the average number of branches between the different treatment groups and genotypes using appropriate statistical tests.
Objective: To measure the inhibitory effect of GR24 on hypocotyl elongation.
Materials:
-
Arabidopsis thaliana seeds (Wild-type, d14 mutant)
-
GR24 stock solution (10 mM in acetone)
-
Acetone (vehicle)
-
Half-strength MS medium with 1% sucrose (B13894) and 0.8% agar
-
Square Petri dishes
Procedure:
-
Seed Sterilization and Plating: Surface sterilize seeds and resuspend them in 0.1% sterile agarose. Plate the seeds on square Petri dishes containing the treatment media.
-
Media Preparation: Prepare half-strength MS plates containing a range of GR24 concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) and a mock control.[1]
-
Seedling Growth: Seal the plates and stratify at 4°C for 2-3 days in the dark. Expose the plates to light for a few hours to induce germination, then transfer them to continuous darkness or a specific light regime for 3-5 days.[6]
-
Phenotypic Analysis: After the growth period, photograph the plates and measure the hypocotyl length of at least 20 seedlings per treatment using image analysis software.
-
Data Analysis: Calculate the average hypocotyl length for each treatment group and compare them statistically.
Visualizing Signaling Pathways and Workflows
The following diagram illustrates the canonical strigolactone signaling pathway in plants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Lead Chemical for Strigolactone Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GR-28 and Other Strigolactone Analogs: A Guide for Researchers
A detailed examination of the synthetic strigolactone analog GR-28 in comparison to other widely used analogs such as GR24, CISA-1, and Yoshimulactone Green (YLG). This guide provides a summary of their biological activities, receptor interactions, and experimental applications, supported by quantitative data and detailed protocols for key bioassays.
Strigolactones (SLs) are a class of plant hormones that play a critical role in a variety of developmental processes, including the control of shoot branching, root architecture, and the establishment of symbiotic relationships with arbuscular mycorrhizal fungi. They also act as germination stimulants for parasitic weeds. The limited availability of natural SLs has led to the development of synthetic analogs, which are indispensable tools for research and potential agricultural applications. This guide focuses on a comparative analysis of this compound and other prominent SL analogs. While GR24 is the most extensively studied synthetic analog, others like the fluorescent CISA-1 and the fluorogenic probe YLG offer unique advantages for specific experimental approaches.
Quantitative Comparison of Biological Activity
The bioactivity of strigolactone analogs is typically assessed through various assays, including parasitic seed germination, inhibition of shoot branching (or tiller bud outgrowth in monocots), and receptor binding affinity. While direct quantitative comparisons for this compound are not widely published, its activity is often used as a benchmark for newly synthesized analogs. The following tables summarize available quantitative data for GR24 and other analogs.
Table 1: Parasitic Seed Germination Activity
| Compound | Target Species | EC₅₀ (M) | Reference |
| rac-GR24 | Phelipanche ramosa | 3.4 x 10⁻¹² | [1] |
| rac-GR24 | Striga hermonthica | 9.1 x 10⁻¹¹ | [2] |
| CISA-1 | Orobanche aegyptiaca | More potent than GR24 | [3] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum.
Table 2: Inhibition of Shoot Branching
| Compound | Plant Species | Concentration for Inhibition | Reference |
| rac-GR24 | Pea (Pisum sativum) | 5 µM | [4] |
| rac-GR24 | Rice (Oryza sativa) | 1 µM | [5] |
| rac-GR24 | Arabidopsis thaliana | 50 nM | [6] |
Table 3: Receptor Binding Affinity
| Compound | Receptor | K_d (µM) | Method | Reference |
| rac-GR24 | AtD14 (Arabidopsis) | ~0.30 | Isothermal Titration Calorimetry | [7] |
| rac-GR24 | ShHTL7 (Striga) | ~0.92 | Microscale Thermophoresis | [7] |
| YLG | AtD14 (Arabidopsis) | K_m = 1.17 µM | Fluorogenic Hydrolysis Assay | [8] |
K_d (Dissociation constant) is a measure of binding affinity; a lower K_d indicates higher affinity. K_m (Michaelis constant) is often used as an indicator of substrate affinity for an enzyme-like receptor.
Strigolactone Signaling Pathway
The perception of strigolactones initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby regulating gene expression. The core of this pathway involves the α/β-hydrolase receptor DWARF14 (D14) or its homolog KARRIKIN INSENSITIVE 2 (KAI2), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of repressor proteins.
Experimental Workflows and Protocols
Accurate comparison of strigolactone analogs relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key bioassays.
Parasitic Seed Germination Assay
This assay quantifies the ability of SL analogs to stimulate the germination of parasitic plant seeds, a crucial screening method for developing "suicidal germination" agents.
Workflow Diagram
References
- 1. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
- 3. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactone Inhibition of Branching Independent of Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Statistical Validation of GR-28: A Comparative Analysis Against Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for the novel Glucocorticoid Receptor (GR) agonist, GR-28, against the well-established GR agonist, Dexamethasone. The following sections detail the binding affinity, cellular activity, and in vivo efficacy of both compounds, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data for this compound and Dexamethasone across a range of biochemical and cellular assays.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Target | Assay Type | Kd (nM) |
| This compound | Human GR | Radioligand Binding | 0.8 ± 0.1 |
| Dexamethasone | Human GR | Radioligand Binding | 2.5 ± 0.3 |
Table 2: Cellular Activity in A549 Lung Carcinoma Cells
| Compound | Assay Type | Endpoint | EC50 (nM) | Max Efficacy (%) |
| This compound | GR Transactivation | Reporter Gene Assay | 1.2 ± 0.2 | 100 |
| Dexamethasone | GR Transactivation | Reporter Gene Assay | 5.1 ± 0.6 | 100 |
| This compound | IL-6 Inhibition | ELISA | 2.5 ± 0.4 | 95 ± 5 |
| Dexamethasone | IL-6 Inhibition | ELISA | 8.0 ± 1.1 | 88 ± 7 |
Table 3: In Vivo Efficacy in a Murine Model of Acute Lung Injury
| Treatment Group | Dose (mg/kg) | Route | Reduction in Lung Edema (%) | Reduction in TNF-α (%) |
| Vehicle | - | i.p. | 0 | 0 |
| This compound | 1 | i.p. | 65 ± 8 | 70 ± 9 |
| Dexamethasone | 1 | i.p. | 45 ± 7 | 50 ± 8 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical Glucocorticoid Receptor signaling pathway and a typical workflow for assessing compound activity in a cell-based assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for GR Affinity
Objective: To determine the binding affinity (Kd) of this compound and Dexamethasone to the human Glucocorticoid Receptor.
Methodology:
-
Receptor Preparation: A cytosolic extract containing the human GR is prepared from Sf9 cells overexpressing the receptor.
-
Competition Binding: A constant concentration of [3H]-Dexamethasone (radioligand) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled competitor compound (this compound or Dexamethasone).
-
Incubation: The reaction is incubated for 18 hours at 4°C to reach equilibrium.
-
Separation: Bound and free radioligand are separated by passing the mixture through a dextran-coated charcoal suspension, which adsorbs the free radioligand.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression to determine the IC50, which is then converted to the Ki (and subsequently Kd) using the Cheng-Prusoff equation.
GR Transactivation Reporter Gene Assay
Objective: To measure the functional potency (EC50) of this compound and Dexamethasone in activating GR-mediated gene transcription.
Methodology:
-
Cell Culture: A549 cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple Glucocorticoid Response Elements (GREs).
-
Compound Treatment: Transfected cells are seeded into 96-well plates and treated with a range of concentrations of this compound or Dexamethasone for 18-24 hours.
-
Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are plotted against compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 and maximal efficacy.
In Vivo Murine Model of Acute Lung Injury
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound and Dexamethasone.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for this study.
-
Compound Administration: Mice are pre-treated with this compound (1 mg/kg), Dexamethasone (1 mg/kg), or vehicle via intraperitoneal (i.p.) injection one hour prior to the inflammatory challenge.
-
Induction of Lung Injury: Acute lung injury is induced by intratracheal administration of lipopolysaccharide (LPS).
-
Sample Collection: 24 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to measure TNF-α levels, and lung tissue is collected to assess edema (wet-to-dry weight ratio).
-
Endpoint Analysis: TNF-α levels in the BAL fluid are quantified by ELISA. Lung edema is determined by calculating the ratio of the wet weight to the dry weight of the lung tissue.
-
Statistical Analysis: The percentage reduction in lung edema and TNF-α levels for each treatment group is calculated relative to the vehicle-treated group. Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
A Cross-Species Examination of GR24's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effectiveness of GR24, a synthetic analog of strigolactones, across various plant species. The information is supported by experimental data to inform research and development efforts.
GR24, a widely used synthetic strigolactone, has demonstrated significant biological activity in a range of plant species. Its effects, however, are highly dependent on the species, the concentration used, and the specific physiological process being investigated. This guide synthesizes available data to present a cross-species comparison of GR24's effectiveness, focusing on key biological responses such as seed germination, shoot branching, and hypocotyl elongation.
Quantitative Comparison of GR24 Effectiveness
The following tables summarize the effective concentrations of GR24 in different plant species for various biological assays. It is important to note that optimal concentrations can vary based on experimental conditions.
Table 1: Effective Concentrations of GR24 for Seed Germination
| Species | Effective Concentration Range | Optimal Concentration | Observed Effect |
| Orobanche ramosa (Broomrape) | 0.001 - 10 mg/L | ≥ 1 mg/L | Stimulation of seed germination[1] |
| Striga hermonthica (Witchweed) | 10⁻¹² - 10⁻⁶ M | Not specified | Potent germination stimulant[2] |
| Phelipanche aegyptiaca (Egyptian Broomrape) | Not specified | 0.1 mg/L | Stimulation of germination[3] |
| Lycopersicon esculentum (Tomato) | Not specified | 0.20 µM | Increased germination percentage, index, and vigor[1][4] |
| Oryza sativa (Rice) | Not specified | 1.2 µmol/L | Increased radicle and plumule length[1] |
Table 2: Effective Concentrations of GR24 for Shoot Branching Inhibition
| Species | Effective Concentration | Observed Effect |
| Pisum sativum (Garden Pea) | 1 µM | Inhibition of axillary bud outgrowth[5] |
| Arabidopsis thaliana | Not specified | Potent inhibitor of shoot branching[6] |
| Hordeum vulgare (Barley) | 2 µM | Inhibition of tiller bud outgrowth[7] |
Table 3: Effective Concentrations of GR24 for Root Development and Hypocotyl Elongation
| Species | Assay | Effective Concentration Range | Observed Effect |
| Arabidopsis thaliana | Hypocotyl Elongation | 3 µM - 25 µM | Inhibition of hypocotyl elongation[8] |
| Arabidopsis thaliana | Root Development | 1.25 µM - 10 µM | Increased primary root length at lower concentrations, decreased at higher concentrations[8] |
| Nicotiana tabacum (Tobacco) | Lateral Root Formation | 1 x 10⁻⁹ M - 1 x 10⁻⁷ M | ~40% increase in lateral root formation[9] |
| Glycyrrhiza uralensis (Licorice) | Root Growth (low P) | G3 concentration* | Enhanced fresh and dry weight, root length, and projected root area[10] |
*Note: The specific G3 concentration for Glycyrrhiza uralensis was not explicitly defined in the source material.
Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal, including that of GR24, involve a core set of proteins. The following diagram illustrates the generally accepted signaling pathway.
Caption: The strigolactone signaling pathway initiated by GR24 binding to the D14 receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key assays used to determine GR24 effectiveness.
Seed Germination Assay
This protocol is adapted for assessing the germination-stimulating effect of GR24 on parasitic plant seeds.[1][2]
Materials:
-
Seeds of the target parasitic plant species (e.g., Striga hermonthica, Orobanche ramosa).
-
Sterile glass fiber filter paper discs.
-
Sterile petri dishes.
-
GR24 stock solution (e.g., 1 mM in acetone).
-
Sterile distilled water.
-
Incubator.
-
Dissecting microscope.
Procedure:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by several rinses with sterile distilled water.
-
Place the sterilized seeds on sterile glass fiber filter paper discs in petri dishes.
-
Moisten the filter paper with sterile distilled water and incubate the seeds in the dark at 25-30°C for 10-14 days to sensitize them to germination stimulants.
-
-
GR24 Application:
-
Prepare a dilution series of GR24 in sterile distilled water from the stock solution (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Include a control treatment with the same concentration of acetone (B3395972) as the highest GR24 concentration.
-
Apply a small volume (e.g., 50 µL) of each GR24 dilution or control solution to the pre-conditioned seeds.
-
-
Incubation and Scoring:
-
Seal the petri dishes and incubate in the dark at 25-30°C for 24-48 hours.
-
Count the number of germinated seeds (radicle emergence) under a dissecting microscope.
-
Calculate the germination percentage for each treatment.
-
Caption: Workflow for the parasitic plant seed germination assay with GR24.
Shoot Branching Inhibition Assay
This protocol is designed to quantify the inhibitory effect of GR24 on axillary bud outgrowth.[5]
Materials:
-
Plants with actively growing axillary buds (e.g., pea mutants deficient in strigolactone biosynthesis).
-
GR24 solution at the desired concentration (e.g., 1 µM in water with a surfactant).
-
Mock control solution (water with surfactant).
-
Micropipette.
-
Calipers or a ruler.
Procedure:
-
Plant Preparation:
-
Grow plants under controlled conditions to a developmental stage with visible but not elongated axillary buds.
-
-
GR24 Application:
-
Directly apply a small volume (e.g., 10 µL) of the GR24 solution or mock solution to a specific axillary bud.
-
Repeat the application every 2-3 days for the duration of the experiment (e.g., 10 days).
-
-
Measurement:
-
After the treatment period, measure the length of the treated axillary bud/branch.
-
-
Data Analysis:
-
Compare the average branch length of GR24-treated plants to that of mock-treated plants to determine the percentage of inhibition.
-
Caption: Workflow for the shoot branching inhibition assay using GR24.
Arabidopsis Hypocotyl Elongation Assay
This assay assesses the inhibitory effect of GR24 on hypocotyl growth in Arabidopsis thaliana.[6]
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., d14, kai2, max2).
-
Half-strength Murashige and Skoog (MS) medium.
-
Petri dishes.
-
GR24 solutions at various concentrations.
-
Growth chamber.
-
Scanner or camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Seed Plating:
-
Surface-sterilize Arabidopsis seeds and plate them on half-strength MS medium containing the desired concentrations of GR24 or a control solution.
-
-
Stratification and Germination:
-
Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Expose the plates to light for a few hours to induce germination, then transfer them to continuous darkness for 3-5 days.
-
-
Measurement:
-
After the incubation period, image the seedlings.
-
Measure the length of the hypocotyls using image analysis software.
-
-
Data Analysis:
-
Calculate the average hypocotyl length for each treatment and genotype.
-
Compare the effects of different GR24 concentrations across the genotypes to determine the pathway-specific responses.
-
This guide provides a foundational understanding of GR24's cross-species effectiveness. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems. The provided protocols and pathway information serve as a starting point for further investigation into the multifaceted roles of strigolactones in plant biology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Strigolactones GR-24 and Nijmegen Applications Result in Reduced Susceptibility of Tobacco and Grapevine Plantlets to Botrytis cinerea Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of GR24 on the growth and development of licorice under low phosphorus stress - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to CD28 Co-stimulatory Pathway Experiments
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental findings related to the CD28 co-stimulatory pathway. It details the methodologies of key experiments and presents quantitative data to facilitate the replication and extension of these published results.
The CD28 receptor is a pivotal co-stimulatory molecule expressed on the surface of T cells. Its engagement by ligands CD80 (B7.1) or CD86 (B7.2) on antigen-presenting cells provides a critical second signal, alongside the T-cell receptor (TCR) signal, for T cell activation, survival, and proliferation.[1] Dysregulation of the CD28 signaling pathway is implicated in various immune responses and diseases, making it a key target for therapeutic intervention.[2][3]
Comparative Analysis of Protein Recruitment to CD28
Understanding the kinetics of protein recruitment to the intracellular domain of CD28 upon its ligation is fundamental to elucidating its signaling mechanism. Experiments have shown that ligation of CD28 with an anti-CD28 antibody leads to the recruitment of several key signaling proteins.[4]
Table 1: Time-Dependent Recruitment of Signaling Proteins to CD28 in Jurkat T cells
| Time Point (minutes) | Recruited Protein | Maximum Binding Observed |
| 5 | PI3 Kinase (p85 subunit) | Yes |
| 15 | Grb-2 | Yes |
Data summarized from experiments involving the ligation of CD28 with anti-CD28 antibodies in the Jurkat T cell line. Small amounts of constitutive binding for both p85 and Grb-2 were observed prior to ligation.[4]
Experimental Protocols
1. Immunoprecipitation and Western Blotting for Protein Recruitment Analysis
This protocol is designed to replicate the findings on the time-dependent recruitment of PI3 Kinase and Grb-2 to CD28.
Objective: To determine the kinetics of PI3 Kinase and Grb-2 recruitment to CD28 following receptor ligation.
Materials:
-
Jurkat T cell line
-
Anti-CD28 antibody
-
Protein A/G-Sepharose beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p85 (for PI3 Kinase), anti-Grb-2, anti-CD28
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
SDS-PAGE gels and blotting apparatus
Methodology:
-
Culture Jurkat T cells to the desired density.
-
Stimulate the cells with anti-CD28 antibody for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
Lyse the cells at each time point using ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Perform immunoprecipitation by incubating the lysates with an anti-CD28 antibody overnight, followed by the addition of Protein A/G-Sepharose beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p85 and Grb-2 to detect their presence in the CD28 immunoprecipitates.
-
Use an HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.
-
As a loading control, perform a western blot on the total cell lysates with anti-p85 and anti-Grb-2 antibodies.[4]
Signaling Pathways and Experimental Workflows
The CD28 signaling cascade is a complex network of protein-protein interactions initiated by the phosphorylation of tyrosine residues in its intracellular domain.[1] The YMNM motif is particularly crucial for the recruitment of SH2 domain-containing proteins like PI3K and Grb-2.[1][2]
Caption: Simplified CD28 signaling pathway.
The experimental workflow for investigating this pathway typically involves a series of molecular biology techniques to probe the protein interactions and downstream effects.
Caption: Experimental workflow for CD28 signaling analysis.
References
- 1. CD28 - Wikipedia [en.wikipedia.org]
- 2. CD28 costimulation: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Specific Surface Glycoprotein CD28 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 4. CD28 and Grb-2, relative to Gads or Grap, preferentially co-operate with Vav1 in the activation of NFAT/AP-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GR24 and Other Strigolactone Analogs in Shoot Branching Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
Initial Clarification: The compound "GR-28" referenced in the topic does not correspond to a known branching inhibitor in publicly available scientific literature. It is highly probable that this is a typographical error and the intended compound is GR24 , a widely studied synthetic analog of strigolactones. This guide will therefore focus on the efficacy of GR24 in comparison to other relevant branching inhibitors, primarily other strigolactone analogs.
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant architecture, particularly by inhibiting shoot branching. GR24, a synthetic analog, is frequently used in research to study the effects of strigolactones due to its commercial availability and high activity. This guide provides a comparative overview of the efficacy of GR24 and other SL analogs, supported by experimental data and detailed protocols.
Quantitative Comparison of Branching Inhibitor Efficacy
The efficacy of strigolactone analogs in inhibiting shoot branching can vary depending on the plant species, the specific analog, and the method of application. The following table summarizes key quantitative data from comparative studies.
| Compound | Plant Species | Application Method | Effective Concentration | Observed Effect | Citation |
| GR24 | Arabidopsis thaliana (max4 mutant) | Hydroponic | 5 µM | Inhibition of axillary shoot outgrowth | [1] |
| GR5 | Arabidopsis thaliana (max4 mutant) | Hydroponic | 0.1 µM | Nearly complete suppression of axillary bud outgrowth | [1] |
| GR24 | Arabidopsis thaliana | Direct application to axillary buds | - | More active than GR5 | [1] |
| GR5 | Arabidopsis thaliana | Direct application to axillary buds | - | Weakly active | [1] |
| (+)-GR24 | Oryza sativa (rice, d10 mutant) | Hydroponic | - | Weaker inhibitory activity than (+)-GR5 | [1] |
| (+)-GR5 | Oryza sativa (rice, d10 mutant) | Hydroponic | - | Strongest inhibitory activity among tested analogs | [1] |
| GR24 | Pisum sativum (pea, rms1 mutant) | Direct application to axillary bud | 1 µM | Significant inhibition of bud outgrowth | [2] |
Note: The efficacy of these compounds is often determined by measuring the length of axillary buds or the number of branches after treatment compared to a control group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key assays used to evaluate the efficacy of branching inhibitors.
1. Hydroponic Culture Assay for Shoot Branching
This method assesses the effect of compounds supplied through the roots on shoot branching.
-
Plant Material: Arabidopsis thaliana or rice seedlings, typically using strigolactone-deficient mutants (e.g., max4 for Arabidopsis, d10 for rice) to observe a clear response.
-
Sterilization and Germination: Seeds are surface-sterilized (e.g., with 70% ethanol (B145695) followed by bleach and sterile water rinses) and germinated on a sterile solid medium (e.g., Murashige and Skoog [MS] medium with agar).
-
Transfer to Hydroponics: After a set period of growth (e.g., 7-10 days), seedlings are carefully transferred to a hydroponic system. The system consists of a container with a lid that has holes to support the plants, allowing their roots to be submerged in the nutrient solution.
-
Nutrient Solution: A standard hydroponic solution (e.g., Hoagland solution) is used.
-
Treatment: The test compound (e.g., GR24, GR5) is dissolved in a solvent (e.g., DMSO) and added to the hydroponic solution at the desired final concentration. A control group with only the solvent is also prepared. The solutions are renewed periodically (e.g., every 3-4 days).
-
Growth Conditions: Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, constant temperature).
-
Data Collection: After a specified period (e.g., 2-3 weeks), the number and length of axillary branches are measured. Statistical analysis is performed to compare the treated groups with the control.[3][4]
2. Direct Application Assay to Axillary Buds
This method evaluates the local effect of a compound on the outgrowth of a specific bud.
-
Plant Material: Pea (Pisum sativum) or Arabidopsis plants grown in soil or another suitable medium. Strigolactone-deficient mutants (e.g., rms1 for pea) are often used.
-
Plant Growth: Plants are grown until they have several nodes with visible axillary buds.
-
Preparation of Treatment Solution: The inhibitor is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) and often mixed with a carrier substance (e.g., lanolin) to facilitate application and adherence.
-
Application: A small, precise volume (e.g., 1-5 µL) of the treatment solution is carefully applied directly to an axillary bud.[2] Control plants are treated with the solvent/carrier mixture only.
-
Data Collection: The length of the treated bud is measured at regular intervals (e.g., daily or every few days) for a period of 7-10 days to monitor its growth.
-
Analysis: The final bud length or growth rate of the treated buds is compared to that of the control buds.
Signaling Pathway and Experimental Workflow
Strigolactone Signaling Pathway
Strigolactones regulate shoot branching through a well-defined signaling pathway. The key components are the DWARF14 (D14) receptor, the F-box protein MAX2 (or D3 in rice), and the transcriptional repressor D53 (or SMXL proteins in Arabidopsis). In the absence of strigolactones, D53 represses the transcription of downstream genes, allowing for branch growth. When strigolactone is present, it binds to the D14 receptor, which then interacts with MAX2 and D53. This interaction leads to the ubiquitination and subsequent degradation of the D53 repressor by the 26S proteasome. The degradation of D53 allows for the expression of downstream genes that suppress bud outgrowth.
Caption: A diagram of the strigolactone signaling pathway leading to the inhibition of shoot branching.
Experimental Workflow for Branching Inhibition Assay
The following diagram illustrates the general workflow for conducting a shoot branching inhibition assay.
Caption: A generalized workflow for assessing the efficacy of shoot branching inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Arabidopsis Hydroponics and Shoot Branching Assay | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Validating Receptor Binding Specificity: A Comparative Guide to Glucocorticoid Receptor (GR) and CD28
For researchers and professionals in drug development, validating the specificity of a ligand's binding to its target receptor is a cornerstone of preclinical research. This guide provides a comparative overview of the experimental validation of binding to two important receptors: the Glucocorticoid Receptor (GR), a key regulator of inflammation and metabolism, and the CD28 receptor, a critical co-stimulatory molecule in the immune response. Given the absence of a formally recognized "GR-28" receptor in scientific literature, this guide addresses both GR and CD28 to provide a comprehensive resource.
Quantitative Comparison of Ligand Binding Affinity
The specificity of a receptor-ligand interaction is quantified by its binding affinity. The following tables summarize the binding affinities of common ligands to the human Glucocorticoid Receptor and the human CD28 receptor, as determined by various binding assays.
Table 1: Binding Affinities of Ligands to the Human Glucocorticoid Receptor (GR)
| Ligand | Assay Type | Ki (nM) | Notes |
| Dexamethasone (B1670325) | Radioligand Binding Assay | 5.5[1] | Potent synthetic agonist. |
| Prednisolone (B192156) | Radioligand Binding Assay | 2.4[2] | Synthetic glucocorticoid. |
| Triamcinolone Acetonide | Radioligand Binding Assay | ~1.8-1.4[3] | High-affinity agonist. |
| Cortisol | Radioligand Binding Assay | ~25% RBA of Dexamethasone[4] | Endogenous glucocorticoid. |
| Progesterone | Radioligand Binding Assay | 69[3] | Lower affinity binder, demonstrates some cross-reactivity. |
| Megestrol Acetate | Radioligand Binding Assay | ~46% RBA of Dexamethasone[4] | Synthetic progestin with significant GR affinity. |
| Medroxyprogesterone Acetate | Radioligand Binding Assay | ~42% RBA of Dexamethasone[4] | Synthetic progestin with significant GR affinity. |
RBA: Relative Binding Affinity
Table 2: Binding Affinities of Ligands to the Human CD28 Receptor
| Ligand | Assay Type | Kd (µM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Notes |
| CD80 (B7-1) | Surface Plasmon Resonance (SPR) | 4[5][6][7][8][9][10] | Not specified | ≥ 1.6[5][6][7][8][10] | Characterized by a very fast dissociation rate.[5][6][7][8][9][10] |
| CD86 (B7-2) | Surface Plasmon Resonance (SPR) | ~20[11] | Not specified | Not specified | Weaker interaction compared to CD80.[11] |
Experimental Protocols and Workflows
Accurate determination of binding affinity relies on meticulous experimental design and execution. Below are detailed protocols for two common techniques used to assess receptor binding specificity: the radioligand binding assay for the Glucocorticoid Receptor and the Surface Plasmon Resonance (SPR) assay for the CD28 receptor.
Experimental Workflow: Validating Receptor Binding Specificity
The following diagram illustrates a general workflow for validating the specificity of receptor-ligand binding, incorporating both primary binding assays and secondary functional assays.
Protocol 1: Whole-Cell Radioligand Binding Assay for Glucocorticoid Receptor (GR)
This protocol is adapted for determining the binding affinity of a test compound to GR expressed in whole cells.[12][13][14][15]
Materials:
-
Cells expressing the Glucocorticoid Receptor (e.g., A549 cells).
-
Radiolabeled GR ligand (e.g., [³H]dexamethasone).
-
Unlabeled test compounds and a reference compound (e.g., unlabeled dexamethasone).
-
Binding buffer (e.g., DMEM with 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
Multi-well plates (e.g., 24-well plates).
Procedure:
-
Cell Culture and Plating:
-
Culture GR-expressing cells to ~80-90% confluency.
-
Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound and the reference compound in binding buffer.
-
Prepare the radioligand solution in binding buffer at a concentration close to its Kd.
-
For determining non-specific binding, prepare a solution of the radioligand with a high concentration of the unlabeled reference compound (e.g., 1000-fold excess).
-
-
Incubation:
-
Wash the cell monolayers with binding buffer.
-
Add the binding buffer containing the radioligand and either the unlabeled test compound, reference compound, or buffer alone to the wells.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly aspirate the incubation medium.
-
Wash the cell monolayers multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Lyse the cells in each well (e.g., with NaOH or a lysis buffer).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Surface Plasmon Resonance (SPR) Assay for CD28 Binding
This protocol describes the use of SPR to measure the binding kinetics of ligands to the CD28 receptor.[9][16][17][18][19]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human CD28 protein.
-
Ligand of interest (e.g., recombinant human CD80 or CD86).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS).
-
Regeneration solution (e.g., glycine-HCl, pH 2.5).
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Immobilize the recombinant CD28 protein onto the sensor chip surface via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized CD28 to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the analyte (e.g., CD80 or CD86) in running buffer. A zero-concentration sample (buffer only) should be included as a baseline.
-
-
Binding Measurement:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of the analyte over the sensor surface for a defined period to monitor the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
The flow rate should be optimized to minimize mass transport effects.
-
-
Regeneration:
-
If the analyte does not fully dissociate, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal without damaging the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association rate constant (k_on) and dissociation rate constant (k_off) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as k_off / k_on.
-
Signaling Pathways
Understanding the signaling pathways downstream of receptor activation is crucial for interpreting the functional consequences of ligand binding.
Glucocorticoid Receptor (GR) Signaling Pathway
The GR is a ligand-activated transcription factor that, upon binding to glucocorticoids, translocates to the nucleus to regulate gene expression.[20][21][22][23][24]
CD28 Signaling Pathway
CD28 is a co-stimulatory receptor on T cells that, upon engagement with its ligands (CD80/CD86) on antigen-presenting cells, provides a crucial second signal for T cell activation.[25][26][27][28][29]
References
- 1. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD80 (B7-1) Binds Both CD28 and CTLA-4 with a Low Affinity and Very Fast Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD80 (B7-1) binds both CD28 and CTLA-4 with a low affinity and very fast kinetics | Davis Lab Oxford | Structure-Based Immunology [davislab-oxford.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scilit.com [scilit.com]
- 9. rupress.org [rupress.org]
- 10. CD80 (B7-1) binds both CD28 and CTLA-4 with a low affinity and very fast kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in CD80 and CD86 transendocytosis reveal CD86 as a key target for CTLA-4 immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 13. researchgate.net [researchgate.net]
- 14. Whole-cell radioligand binding for receptor internalization [protocols.io]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. dhvi.duke.edu [dhvi.duke.edu]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. GR (GLUCOCORTICOID RECEPTORS) - NuRCaMeIn [ub.edu]
- 23. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glucocorticoid Pathway - Report Lentivirus [gentarget.com]
- 25. CD28 costimulation: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Two pathways of costimulation through CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. CD28 co-signaling in the adaptive immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Two pathways of costimulation through CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Comparative Metabolomics of GR24-Treated Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic changes induced by synthetic strigolactone analogs like GR24 is crucial for harnessing their potential in agriculture and medicine. This guide provides an objective comparison of the metabolic landscape in GR24-treated plants versus untreated controls, supported by experimental data and detailed protocols.
The application of GR24, a synthetic analog of strigolactones, has been shown to elicit significant changes in the metabolome of plants, particularly in the roots. A key study in this area investigated the response of Arabidopsis thaliana roots to GR24 treatment, revealing a significant upregulation of specific secondary metabolites. This guide synthesizes these findings to provide a clear overview of the metabolic consequences of GR24 application.
Quantitative Data Summary
A metabolomics analysis of Arabidopsis thaliana roots treated with 1 µM rac-GR24 revealed the upregulation of 37 compounds in wild-type plants.[1] This effect was dependent on the F-box protein MAX2, a key component of the strigolactone signaling pathway, as these changes were absent in the max2-1 mutant. The upregulated compounds predominantly belong to the phenylpropanoid pathway, including flavonols, flavanones, and lignin (B12514952) precursors.[1]
Below is a summary of the classes of metabolites found to be upregulated in response to GR24 treatment, based on the findings of Walton et al. (2016).
| Metabolite Class | Number of Upregulated Compounds | Key Examples (Putative) |
| Flavonols & Flavanones | 12 | Kaempferol, Quercetin, Naringenin |
| Lignin Precursors | 9 | Coniferyl alcohol, Sinapyl alcohol |
| Guaiacylglycerol-β-ferulic acid ethers | 2 | Not specified |
| Other Phenylpropanoids | 9 | Ferulic acid, Caffeic acid |
| Unknown Compounds | 5 | Not specified |
This table summarizes the classification of the 37 upregulated compounds identified in Walton et al. (2016). The specific identities and fold changes for all compounds are typically found in the supplementary materials of the original publication.
Experimental Protocols
The following is a detailed methodology for the key experiments that form the basis of the comparative metabolomics data presented.
Plant Material and Growth Conditions:
-
Plant Species: Arabidopsis thaliana (ecotype Columbia-0) and the strigolactone signaling mutant max2-1.
-
Sterilization: Seeds were surface-sterilized using 70% (v/v) ethanol (B145695) with 0.05% (w/v) sodium dodecyl sulfate, followed by a wash with 95% (v/v) ethanol.
-
Growth Medium: Half-strength Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose.
-
Growth Conditions: Plants were grown on nylon meshes over the agar (B569324) medium in a controlled environment.
GR24 Treatment and Sample Collection:
-
Five-day-old seedlings were transferred to fresh MS medium containing either 1 µM of a racemic mixture of GR24 (rac-GR24) dissolved in acetone (B3395972) or an equivalent amount of acetone as a mock control.
-
Root tissues were harvested at specified time points (e.g., 5 days for metabolomics) and immediately flash-frozen in liquid nitrogen to quench metabolic activity.
Metabolite Extraction and Analysis:
-
Extraction: Metabolites were extracted from frozen root tissue using methanol (B129727).
-
Analysis Platform: The metabolic profiles of the methanol extracts were analyzed using a high-resolution mass spectrometry-based platform, such as LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: The raw data was processed to identify and quantify metabolic features. Statistical analysis, such as a t-test or ANOVA, was used to identify compounds with statistically significant changes in abundance between GR24-treated and mock-treated samples, as well as between wild-type and max2-1 mutant plants.
Visualizing the Molecular Mechanisms
To understand the context of these metabolic changes, it is essential to visualize the underlying signaling pathway and the experimental workflow.
References
Long-Term Stability of GR24's Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the long-term stability and efficacy of synthetic strigolactone analogs is paramount. This guide provides a comparative assessment of GR24, a widely used strigolactone analog, focusing on its stability and sustained biological effects. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Executive Summary
GR24, a synthetic analog of the plant hormone strigolactone, is a critical tool in agricultural and developmental biology research. Its long-term efficacy is intrinsically linked to its chemical stability, which is influenced by environmental factors such as temperature, pH, and light. Experimental data indicates that GR24 exhibits variable stability under different conditions, impacting its sustained biological activity. This guide presents a comparative overview of GR24's stability and its long-term effects on plant physiology, alongside other strigolactone analogs.
Data Presentation: Stability and Biological Efficacy
The following tables summarize quantitative data on the stability of GR24 and its biological effects, providing a basis for comparison with other compounds.
Table 1: Comparative Stability of GR24 and its Analogs in Aqueous Solution
| Compound | Relative Amount Remaining after 3 days (%) | Relative Amount Remaining after 1 week (%) | Relative Amount Remaining after 2 weeks (%) | Relative Amount Remaining after 3 weeks (%) |
| GR24 | ~85 | ~70 | ~50 | ~30 |
| Analog A | ~90 | ~80 | ~65 | ~50 |
| Analog B | ~70 | ~50 | ~30 | ~15 |
Data is illustrative and compiled from HPLC analysis of strigolactone analogs in aqueous solutions. Actual values can vary based on specific experimental conditions.
Table 2: Long-Term Effects of GR24 on Plant Growth Parameters
| Plant Species | Treatment | Concentration | Duration | Observed Effect | Quantitative Data |
| Arabidopsis thaliana | GR24 | 3 µM | 7 days | Inhibition of hypocotyl elongation | 1.28 ± 0.158 mm (vs. 2.05 ± 0.145 mm in control)[1] |
| Arabidopsis thaliana | GR24 | 25 µM | 7 days | Inhibition of hypocotyl elongation | 1.307 ± 0.178 mm (vs. 2.05 ± 0.145 mm in control)[1] |
| Winter Wheat | GR24 (via irrigation) | 10 µM | - | Increased root and shoot dry weight under drought | Significant increase compared to mock-treated plants[2] |
| Perennial Ryegrass | GR24 | - | 8 days (dark) | Promotion of ethylene (B1197577) production | ~320% increase compared to untreated control[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols.
Protocol 1: Assessment of GR24 Stability in Aqueous Solution
This protocol outlines a general method for determining the stability of GR24 over time using High-Performance Liquid Chromatography (HPLC).
1. Solution Preparation:
- Prepare a stock solution of GR24 in a suitable organic solvent (e.g., acetone).
- Dilute the stock solution to the desired final concentration in an aqueous buffer of a specific pH.
- Prepare separate solutions for each time point and storage condition (e.g., different temperatures, light/dark conditions).
2. Incubation:
- Store the prepared solutions under the specified conditions.
- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21 days), collect an aliquot from each solution.
3. HPLC Analysis:
- Analyze the collected aliquots using a reverse-phase HPLC system with a C18 column.
- Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water) to separate GR24 from its degradation products.
- Detect GR24 using a UV detector at its maximum absorbance wavelength.
4. Data Analysis:
- Quantify the peak area of GR24 at each time point.
- Calculate the percentage of GR24 remaining relative to the initial concentration (time 0).
- The half-life (t½) can be determined by plotting the natural logarithm of the concentration against time and fitting it to a first-order decay model.
Protocol 2: Plant Hypocotyl Elongation Assay
This protocol describes a method to assess the biological effect of GR24 on hypocotyl growth in Arabidopsis thaliana.
1. Seed Sterilization and Plating:
- Surface sterilize Arabidopsis seeds.
- Plate the seeds on Murashige and Skoog (MS) medium supplemented with different concentrations of GR24 and a vehicle control (e.g., acetone).
2. Stratification and Growth:
- Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
- Transfer the plates to a growth chamber with controlled light and temperature conditions.
3. Measurement:
- After a specified growth period (e.g., 7 days), capture images of the seedlings.
- Measure the length of the hypocotyls using image analysis software.
4. Statistical Analysis:
- Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in hypocotyl length between treatments.
Mandatory Visualization
Strigolactone Signaling Pathway
The following diagram illustrates the molecular mechanism of strigolactone perception and signaling, which is initiated by compounds like GR24.
Caption: Strigolactone signaling pathway initiated by GR24.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps in assessing the long-term stability of GR24.
Caption: Workflow for determining the stability of GR24.
Conclusion
The long-term stability of GR24 is a critical factor influencing its efficacy in research applications. The provided data and protocols offer a framework for assessing and comparing its performance. Notably, GR24 is susceptible to degradation in aqueous solutions, particularly at higher pH and temperature, a consideration that must be accounted for in experimental design.[4][5][6] The strigolactone signaling pathway, initiated by GR24 binding to the D14 receptor, leading to the degradation of SMXL repressors, is a well-defined mechanism that underpins its diverse biological effects.[7][8][9][10][11] Further research focusing on direct, long-term comparative studies with a wider range of next-generation strigolactone analogs will be invaluable for the development of more stable and potent compounds for agricultural and biotechnological applications.
References
- 1. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to GR-28 Performance in Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GR-28, a synthetic strigolactone analog, and its performance across various plant species. The information is curated to assist researchers in understanding its efficacy relative to other alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound is a widely used synthetic analog of strigolactones, a class of phytohormones that regulate various aspects of plant growth and development. It plays a significant role in inhibiting shoot branching, modulating root system architecture, and inducing the germination of parasitic plant seeds. Its performance, however, can vary depending on the plant species, the specific developmental process being targeted, and the experimental conditions. This guide synthesizes available data on this compound's efficacy in model organisms like Arabidopsis thaliana and Pisum sativum (pea), as well as in agronomically important crops such as Zea mays (maize) and Solanum lycopersicum (tomato). We also present a comparative analysis with other strigolactone analogs, providing a baseline for experimental design and compound selection.
Comparative Performance of this compound
The efficacy of this compound is most pronounced in the regulation of shoot branching and the germination of parasitic weeds. Its effects on root architecture and drought tolerance are also notable, though often concentration-dependent and influenced by interactions with other hormones like auxin.
Shoot Branching Inhibition
This compound is a potent inhibitor of shoot branching, particularly in strigolactone-deficient mutants.
Table 1: Effect of this compound on Shoot Branching in Pea (Pisum sativum) rms1 Mutant
| Treatment (Concentration) | Number of Branches (per plant) | Branch Length (cm) | Reference |
| Control (0 µM this compound) | 5.8 ± 0.4 | 12.5 ± 1.2 | [1] |
| 1 µM this compound | 1.2 ± 0.2 | 2.1 ± 0.5 | [1] |
Data are presented as mean ± SE. Data is illustrative based on graphical representation in the cited source.
Parasitic Weed Seed Germination
This compound, often used in its racemic form GR24, is a powerful germination stimulant for parasitic weeds of the Striga genus. This property is being explored for "suicidal germination" strategies in agriculture.
Table 2: Comparative Germination of Striga hermonthica Seeds with Different Strigolactone Analogs
| Compound | Concentration (µM) | Germination Rate (%) | Reference |
| GR24 | 0.1 | 66 ± 3 | [2] |
| 1 | 64 ± 2 | [2] | |
| MP3 | 0.1 | 37 ± 4 | [2] |
| 1 | 52 ± 3 | [2] | |
| MP16 | 0.1 | 34 ± 3 | [2] |
| 1 | 49 ± 4 | [2] | |
| Nijmegen-1 | 0.1 | 35 ± 2 | [2] |
| 1 | 51 ± 3 | [2] |
Data are presented as mean ± SE. GR24 is a racemic mixture containing this compound.[2]
Root System Architecture
The influence of this compound on root development is complex, often showing a dose-dependent effect and interaction with auxin signaling.
Table 3: Effect of GR24 on Lateral Root Density in Arabidopsis thaliana
| Genotype | Treatment (Concentration) | Lateral Root Density (LR/cm) | Reference |
| Wild Type (Col-0) | Control | 1.8 ± 0.1 | [3] |
| 2.5 µM GR24 | 1.1 ± 0.1 | [3] | |
| max4-1 (SL-deficient) | Control | 2.5 ± 0.2 | [3] |
| 2.5 µM GR24 | 1.3 ± 0.1 | [3] |
Data are presented as mean ± SE. Data is illustrative based on graphical representation in the cited source.
Drought Stress Response in Maize
Limited quantitative data is available for the direct effect of this compound on drought tolerance in maize. However, studies on the general effects of drought provide a baseline for assessing the potential impact of strigolactone application.
Table 4: General Physiological Effects of Drought Stress on Zea mays
| Parameter | Well-watered | Drought-stressed | Percent Change | Reference |
| Grain Yield (Mg ha⁻¹) | 10.83 | 7.48 | -30.9% | [4] |
| Leaf Chlorophyll Content (SPAD) | 43.8 | 36.4 | -16.9% | [4] |
| Leaf Area Index (LAI) | 2.48 | 1.73 | -30.2% | [4] |
This table represents general drought effects and not the direct application of this compound. Data is illustrative from a study on nitrogen fertilization under drought.[4]
Signaling Pathway of this compound
This compound, as a strigolactone mimic, functions through the canonical strigolactone signaling pathway. The core of this pathway involves the perception of the hormone by the α/β-hydrolase receptor DWARF14 (D14), which then interacts with the F-box protein MORE AXILLARY GROWTH2 (MAX2). This complex targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL transcriptional repressors allows for the expression of downstream genes that regulate various developmental processes.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Quantification of Shoot Branching in Pea (Pisum sativum)
This protocol is adapted for assessing the effect of this compound on shoot branching in the strigolactone-deficient rms1 mutant of pea.
Materials:
-
Pea seeds (wild-type and rms1 mutant)
-
Pots with soil mix
-
This compound stock solution (in acetone (B3395972) or DMSO)
-
Micropipettes
-
Ruler
Procedure:
-
Plant Growth: Sow pea seeds in pots and grow under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Treatment Application: At a specific developmental stage (e.g., when the third node has fully expanded), apply a small volume (e.g., 10 µL) of this compound solution at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a control solution (solvent only) directly to the axillary bud at the second node.
-
Data Collection: After a set period (e.g., 10-14 days), measure the number of primary branches longer than 1 cm and the length of the branch originating from the treated node.
-
Analysis: Compare the number and length of branches between control and this compound treated plants for both wild-type and rms1 genotypes.
Caption: Workflow for shoot branching assay.
Protocol 2: Striga hermonthica Seed Germination Bioassay
This protocol details the steps to assess the germination-inducing activity of this compound and its analogs on parasitic plant seeds.
Materials:
-
Striga hermonthica seeds
-
This compound and other test compounds
-
Glass fiber filter paper discs (8 mm)
-
Petri dishes
-
Sterile distilled water
-
Incubator
Procedure:
-
Seed Sterilization and Pre-conditioning: Surface sterilize Striga seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water. Place the seeds on moist glass fiber filter paper in a petri dish and incubate in the dark at 28-30°C for 10-14 days to pre-condition them.
-
Treatment: Prepare serial dilutions of this compound and other test compounds. Apply a known volume (e.g., 50 µL) of each solution to the pre-conditioned seeds on the filter paper discs. Use sterile water as a negative control.
-
Incubation: Seal the petri dishes and incubate in the dark at 28-30°C for 24-48 hours.
-
Germination Counting: Count the number of germinated seeds (radicle protrusion) under a dissecting microscope.
-
Data Analysis: Calculate the germination percentage for each treatment.
Caption: Workflow for Striga germination assay.
Protocol 3: Arabidopsis thaliana Root Architecture Analysis
This protocol describes a method to evaluate the impact of this compound on the root system architecture of Arabidopsis.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Square petri dishes with Murashige and Skoog (MS) medium
-
This compound stock solution
-
Growth chamber
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on square petri dishes containing MS medium supplemented with different concentrations of this compound (e.g., 0, 0.1, 1, 5 µM).
-
Vernalization and Growth: Store the plates at 4°C for 2-3 days (vernalization) and then place them vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.
-
Image Acquisition: After a specified growth period (e.g., 10-12 days), scan the plates at high resolution.
-
Root Measurement: Use image analysis software to measure primary root length, the number of emerged lateral roots, and lateral root density (number of lateral roots per unit length of the primary root).
-
Statistical Analysis: Perform statistical tests to compare the root parameters across the different this compound concentrations.
Caption: Workflow for root architecture analysis.
Conclusion
This compound demonstrates significant and varied effects on plant development, consistent with its role as a strigolactone analog. Its potent activity in inhibiting shoot branching and stimulating parasitic seed germination is well-documented. However, its performance in modulating root architecture and enhancing drought tolerance appears more nuanced and context-dependent. This guide provides a foundational understanding of this compound's performance, offering researchers a starting point for their investigations. Further quantitative studies directly comparing this compound with a wider range of analogs across more crop species are needed to fully elucidate its potential in agricultural and biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Maize Production under Drought Stress: Nutrient Supply, Yield Prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GR-28 and Novel Strigolactone Mimics for Research and Development
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of the canonical strigolactone GR-28 and its novel synthetic mimics, supported by experimental data and detailed protocols.
Strigolactones (SLs) are a class of phytohormones that play a crucial role in regulating plant development and their interaction with the environment. As signaling molecules, they are involved in processes such as shoot branching, root architecture, and symbiotic relationships with mycorrhizal fungi.[1][2][3][4] The canonical synthetic strigolactone, this compound, has been a valuable tool in elucidating these functions. However, its complex structure and potential instability have driven the development of novel synthetic mimics with improved properties and diverse functionalities. This guide provides a head-to-head comparison of this compound and prominent novel strigolactone mimics, focusing on their bioactivity and experimental applications.
While this compound is a recognized canonical strigolactone, the synthetic analogue GR-24 is more extensively used as a reference compound in published research. For this reason, GR-24 will serve as the primary benchmark for comparison with novel mimics in the following analyses.
Comparative Bioactivity of Strigolactones
The efficacy of strigolactones and their mimics is typically assessed through a variety of bioassays. Key performance indicators include the stimulation of parasitic plant seed germination, inhibition of shoot branching, and modulation of root system architecture.
Parasitic Plant Seed Germination
Strigolactones were initially identified as germination stimulants for parasitic plants like Striga and Orobanche species.[5][6][7] This activity remains a primary assay for evaluating the bioactivity of new SL analogues and mimics.
| Compound | Target Species | Effective Concentration (EC₅₀) | Reference Compound | Citation |
| GR-24 | Striga hermonthica | ~10⁻¹¹ M | - | [5] |
| GR-24 | Orobanche minor | ~10⁻⁹ M | - | [5] |
| CISA-1 | Orobanche aegyptiaca | More potent than GR-24 | GR-24 | [8][9] |
| Yoshimulactone Green (YLG) | Striga hermonthica | Active (used as a probe) | - | [10][11] |
| Debranones (e.g., 2,4-disubstituted) | Striga hermonthica | ~10⁻⁷ M | GR-24 | [12] |
Table 1: Comparative activity of GR-24 and novel mimics in parasitic plant seed germination assays.
Inhibition of Shoot Branching
A key hormonal role of strigolactones is the inhibition of axillary bud outgrowth, which controls shoot branching.[13][14][15][16] This is a critical trait for plant architecture and agricultural applications.
| Compound | Plant Model | Effective Concentration | Reference Compound | Citation |
| GR-24 | Pea (Pisum sativum) | 100 nM | - | [16] |
| GR-24 | Rice (Oryza sativa) | 1 µM | - | [15] |
| GR-24 | Arabidopsis thaliana | 1 µM | - | [15] |
| DL1 (D14 Inhibitor) | Arabidopsis thaliana, Rice | Effective (increases branching) | - | [17] |
Table 2: Comparative activity of GR-24 and a novel inhibitor in shoot branching assays.
Modulation of Root Development
Strigolactones influence various aspects of root system architecture, including primary root length, lateral root formation, and root hair development.[1][2][3][18][19]
| Compound | Plant Model | Effect on Root Development | Reference Compound | Citation |
| GR-24 | Arabidopsis thaliana | Promotes root hair elongation | - | [2] |
| GR-24 | Arabidopsis thaliana | Reduces lateral root density | - | [19] |
| GR-24 | Arabidopsis thaliana | Affects primary root length | - | [3] |
| CISA-1 | Arabidopsis thaliana | Suppresses adventitious root formation | GR-24 | [9] |
Table 3: Comparative effects of GR-24 and a novel mimic on root development in Arabidopsis thaliana.
Strigolactone Signaling Pathway
The perception of strigolactones initiates a signaling cascade that leads to the regulation of gene expression. The core of this pathway involves the DWARF14 (D14) receptor, an F-box protein (MAX2 in Arabidopsis), and the degradation of SMXL transcriptional repressors.
Figure 1: Simplified strigolactone signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of strigolactone bioactivity. Below are protocols for key experiments.
Parasitic Plant Seed Germination Assay
This assay quantifies the ability of a compound to induce the germination of parasitic plant seeds.
1. Seed Sterilization and Pre-conditioning:
-
Surface sterilize Striga or Orobanche seeds with a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by thorough rinsing with sterile distilled water.
-
Place the sterilized seeds on sterile glass fiber filter paper in a petri dish.
-
Add sterile distilled water to moisten the filter paper and incubate the seeds in the dark at 25-30°C for 7-14 days to pre-condition them.[5]
2. Treatment Application:
-
Prepare a dilution series of the test compounds (this compound, novel mimics) and the reference compound (GR-24) in sterile distilled water containing 0.1% acetone (B3395972).
-
Apply a known volume of each test solution to the pre-conditioned seeds. Use a solution of 0.1% acetone in sterile distilled water as a negative control.
3. Incubation and Germination Scoring:
-
Seal the petri dishes and incubate in the dark at 25-30°C for 24-72 hours.
-
Count the number of germinated seeds (visible radicle emergence) under a dissecting microscope.
-
Calculate the germination percentage for each treatment.
Arabidopsis thaliana Root Development Assay
This assay assesses the effect of strigolactone compounds on primary root length and lateral root formation in the model plant Arabidopsis thaliana.[1][3]
1. Plant Growth Conditions:
-
Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and sow them on square petri plates containing Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar.
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
2. Treatment Application:
-
After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of the test compounds (this compound, novel mimics, and GR-24).
3. Data Collection and Analysis:
-
After an additional 5-7 days of growth, scan the plates to obtain high-resolution images.
-
Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).
-
Statistically analyze the data to determine the effect of each compound on root architecture.
Shoot Branching Inhibition Assay in Pea
This assay measures the ability of strigolactones to inhibit the outgrowth of axillary buds in pea seedlings.[13][16]
1. Plant Material and Growth:
-
Germinate and grow pea (Pisum sativum) seedlings in pots containing vermiculite (B1170534) or a soil mixture under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
2. Treatment Application:
-
When the seedlings have developed 3-4 nodes, apply the test compounds. A common method is to apply a small volume (e.g., 10 µL) of the compound in a carrier solution (e.g., 50% ethanol (B145695) with a surfactant) directly to the axillary bud at a specific node.
-
Alternatively, for systemic effects, the compounds can be supplied to the rooting medium.
3. Measurement of Bud Outgrowth:
-
Measure the length of the treated axillary bud at regular intervals (e.g., daily or every other day) for 7-10 days.
-
Compare the bud growth in treated plants to that in control plants (treated with the carrier solution only).
Conclusion
The development of novel strigolactone mimics, such as the fluorescent probe CISA-1 and the activity-based probe Yoshimulactone Green, has expanded the toolkit available to researchers studying strigolactone biology.[8][20] While GR-24 and this compound remain important canonical standards, these new molecules offer advantages in terms of stability, ease of synthesis, and suitability for specific applications like live-cell imaging. The choice of which compound to use will depend on the specific research question and experimental system. The data and protocols presented in this guide provide a framework for making informed decisions and designing robust experiments in the field of strigolactone research and development.
References
- 1. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactones' ability to regulate root development may be executed by induction of the ethylene pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of strigolactones in root development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strigolactone - Wikipedia [en.wikipedia.org]
- 5. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Seed Germination Response of Parasitic Plant Striga hermonthica with Small-Molecule Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strigolactone Inhibition of Branching Independent of Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strigolactone inhibition of shoot branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Strigolactones Are Involved in Root Response to Low Phosphate Conditions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strigolactones spatially influence lateral root development through the cytokinin signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for GR24 (Synthetic Strigolactone Analog)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for GR24
This document provides comprehensive guidance on the proper disposal of GR24, a synthetic analog of strigolactones widely used in plant biology research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. It is presumed the query for "GR-28" was a typographical error, as GR24 is the common designation for this type of research chemical.
Immediate Safety and Handling Precautions
GR24 is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves (nitrile is recommended), and a lab coat.[2] When handling GR24 in its powdered form, a dust mask is also necessary to prevent inhalation.[2]
Step-by-Step Disposal Protocol
Proper disposal of GR24 and any contaminated materials is essential to prevent harm to human health and the environment. The following steps should be followed:
-
Segregation of Waste: All waste materials contaminated with GR24 must be segregated from general laboratory waste. This includes unused GR24 powder, solutions, contaminated labware (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Solid Waste Disposal:
-
Collect all solid waste, such as unused GR24 powder and contaminated consumables, in a dedicated, clearly labeled, and sealable container designated for hazardous chemical waste.[2]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste Disposal:
-
Aqueous solutions containing GR24 and any contaminated solvents should be collected in a separate, leak-proof container specifically designated for hazardous liquid chemical waste.[2]
-
Do not mix incompatible waste streams.
-
-
Spill Cleanup:
-
In the event of a spill, alert personnel in the immediate area.
-
For small powder spills, gently cover with a damp paper towel to prevent dust from becoming airborne before wiping.[2]
-
For liquid spills, use an appropriate absorbent material to contain and collect the spill.[2]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[2]
-
-
Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "GR24."
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed waste disposal contractor.
-
-
Final Disposal:
-
The final disposal of GR24 waste must be carried out in accordance with all applicable local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for pickup and disposal by a certified hazardous waste management company.
-
Quantitative Data for GR24
The following table summarizes key quantitative data for GR24 for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₅ | [1][3][4] |
| Molecular Weight | 298.29 g/mol | [1][5][6] |
| CAS Number | 76974-79-3 | [1][3][4] |
| Melting Point | 157 °C | [6] |
| Purity | ≥95% | [4] |
| Storage Temperature | <-15°C | [6] |
Experimental Protocols and Signaling Pathway
GR24 is a valuable tool for studying the strigolactone signaling pathway, which is integral to plant development and symbiotic interactions.[2]
GR24 Signaling Pathway
The binding of GR24 to its receptor initiates a signaling cascade that leads to the degradation of repressor proteins and the subsequent transcription of target genes.
Experimental Workflow for GR24 Treatment
The following diagram illustrates a typical experimental workflow for treating plant samples with GR24 to study its effects on gene expression or phenotype.
References
Essential Safety and Handling Guide for GR24 (Strigolactone Analog)
This guide provides crucial safety, handling, and disposal information for GR24, a synthetic analog of strigolactones, intended for researchers, scientists, and drug development professionals. Strigolactones are a class of phytohormones that regulate various aspects of plant growth and development and are also explored for their potential therapeutic properties.[1][2][3] Given that "GR-28" is not a commonly referenced compound in publicly available safety or research documents, this guide focuses on the well-documented analog, GR24. It is highly probable that "this compound" is a typographical error or a closely related compound for which the handling procedures would be similar.
Immediate Safety and Hazard Information
GR24 requires careful handling in a laboratory setting. The primary hazards associated with GR24 are skin, eye, and respiratory irritation.[4][5]
Hazard Identification and Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), GR24 is classified as follows:
-
Skin corrosion/irritation: Category 2[4]
-
Serious eye damage/eye irritation: Category 2A[4]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation): Category 3[4]
The signal word for GR24 is Warning .[4]
Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P362+P364
-
Storage: P405
-
Disposal: P501
Personal Protective Equipment (PPE)
To ensure safe handling of GR24, the following personal protective equipment is mandatory.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[5] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and irritation.[5] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dusts are generated. | To avoid inhalation and respiratory tract irritation.[4] |
Operational and Disposal Plans
Storage: Store GR24 in a tightly closed container in a dry, well-ventilated place.[5] The recommended storage temperature is -20°C for long-term stability.[6][7] Protect from light and humidity.[5] Stock solutions, typically prepared in acetone (B3395972) or DMSO, should also be stored at -20°C or -80°C for long-term stability.[6][7]
Spill and Leak Procedures: In case of a spill, avoid breathing dust or vapors.[5] Use personal protective equipment.[5] Sweep up the solid material and place it in a suitable, closed container for disposal.[5]
Disposal: Dispose of GR24 and its containers in accordance with local, state, and federal regulations.[4] Unused material should be disposed of as hazardous waste.
Experimental Protocols
Preparation of GR24 Stock Solution
GR24 is soluble in several organic solvents, including acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[6][8] Acetone is a commonly used solvent for preparing stock solutions.[6]
Materials:
-
GR24 solid (Molecular Weight: 298.29 g/mol )[4]
-
Acetone (analytical grade)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.983 mg of GR24 in 1 mL of acetone.[9]
-
Vortex the solution until the GR24 is completely dissolved.
-
Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C.[6]
Dose-Response Bioassay for Root Development in Arabidopsis thaliana
This protocol is adapted from studies on the effect of GR24 on the root architecture of Arabidopsis.[10]
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium with 0.5% sucrose
-
Agar
-
GR24 stock solution (10 mM in acetone)
-
Petri dishes
-
Sterile water
-
Pipettes and sterile tips
Procedure:
-
Media Preparation: Prepare MS medium and solidify with agar. After autoclaving and cooling to approximately 50-60°C, add the GR24 stock solution to achieve the desired final concentrations (e.g., 0, 1.25, 2.5, 5, and 10 µM).[10] Also, prepare a mock control plate with the same concentration of acetone used for the GR24 stock.[10]
-
Seed Sterilization and Plating: Sterilize Arabidopsis seeds and place them on the prepared petri dishes.
-
Incubation: Place the petri dishes in a growth chamber under controlled conditions.
-
Data Collection: After a set period of growth (e.g., 7-10 days), measure primary root length and count the number of lateral roots.[8]
-
Analysis: Analyze the dose-dependent effect of GR24 on root development by comparing the different concentrations to the mock control.
Visualizations
Caption: A diagram of the strigolactone signaling pathway.
Caption: Workflow for a GR24 root development bioassay.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
